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(4S)-1,3-thiazinane-4-carboxylic acid Documentation Hub

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  • Product: (4S)-1,3-thiazinane-4-carboxylic acid
  • CAS: 147331-83-7

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Analytical Validation of (4S)-1,3-Thiazinane-4-Carboxylic Acid from L-Homocysteine

Executive Summary (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a highly stable, cyclic amino acid formed by the non-enzymatic condensation of L-homocysteine and formaldehyde. While foundational synthesis protocols date...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a highly stable, cyclic amino acid formed by the non-enzymatic condensation of L-homocysteine and formaldehyde. While foundational synthesis protocols date back to the 1950s, modern clinical metabolomics has recently reclassified TCA from a synthetic artifact to a critical endogenous biomarker of one-carbon metabolism and aldehyde detoxification. This technical whitepaper provides drug development professionals and analytical chemists with an expert-level guide to the mechanistic rationale, bench-scale synthesis, and self-validating chromatographic workflows required to produce and quantify high-purity TCA.

Mechanistic Rationale & Chemical Causality

The synthesis of TCA is governed by the well-documented1[1]. L-homocysteine (Hcy) possesses both an α-amino group and a γ-sulfhydryl group separated by a three-carbon aliphatic chain.

When exposed to formaldehyde (FA), the highly nucleophilic thiol group attacks the electrophilic carbonyl carbon of FA, forming a transient hemithioacetal intermediate. This intermediate rapidly undergoes an intramolecular nucleophilic attack by the secondary amine, expelling a water molecule to yield the thermodynamically stable six-membered 1,3-thiazinane ring[2].

Causality in Experimental Design:

  • pH Optimization: The reaction must be conducted in a mildly alkaline buffer (pH 7.4–8.0). This specific range ensures the α-amino group (pKa ~8.9) is sufficiently deprotonated to act as an effective nucleophile, while avoiding extreme alkalinity that could trigger the base-catalyzed disproportionation of formaldehyde.

  • Precursor Selection: While free L-homocysteine can be used directly,3[3]. Under mildly alkaline conditions, HTL hydrolyzes to release free Hcy in situ. This controlled release maintains a low steady-state concentration of the free thiol, drastically reducing the probability of unwanted oxidative dimerization into homocystine (the disulfide dimer).

MechanisticPathway Hcy L-Homocysteine (Free Thiol & Amine) Intermediate Hemithioacetal / Imine Transient Intermediate Hcy->Intermediate Nucleophilic Addition FA Formaldehyde (Electrophile) FA->Intermediate Nucleophilic Addition TCA (4S)-1,3-thiazinane-4-carboxylic acid (Stable 6-Membered Ring) Intermediate->TCA Intramolecular Cyclization (-H2O)

Figure 1: Mechanistic pathway of (4S)-1,3-thiazinane-4-carboxylic acid synthesis via cyclization.

Experimental Protocols: Synthesis and Self-Validation

Bench-Scale Synthesis Protocol

This step-by-step methodology is adapted from foundational protocols for the3[3].

  • Precursor Solubilization: Dissolve 1.76 mmol of L-homocysteine thiolactone hydrochloride in 5 mL of degassed distilled water[3]. Note: Degassing the solvent via nitrogen sparging is a critical step to eliminate dissolved oxygen and prevent premature disulfide bond formation.

  • Hydrolysis & pH Adjustment: Add 200 mg of sodium bicarbonate (NaHCO₃) to the solution[3]. This acts as both a neutralizing agent for the hydrochloride salt and a catalyst for the ring-opening hydrolysis of the thiolactone.

  • Condensation: Add a slight molar excess of 37% aqueous formaldehyde to the mixture. Stir continuously at room temperature (20–25°C). The excess formaldehyde drives the equilibrium toward complete cyclization.

  • Isolation: Allow the reaction to proceed overnight. Concentrate the mixture under reduced pressure. The resulting crude oil can be 3[3].

  • Purification: Filter the precipitate and wash sequentially with cold ethanol and ether. The pure (4S)-1,3-thiazinane-4-carboxylic acid exhibits a3[3].

Self-Validating Analytical Workflow (GC-MS)

To ensure the trustworthiness of the synthesis, the product must be analytically validated. Because TCA is a highly polar, non-volatile amino acid, it cannot be analyzed directly by gas chromatography. We employ a 2[2].

IBCF reacts with both the carboxylic acid and the secondary amine of the thiazinane ring, masking the polar groups and forming a volatile isobutyl derivative (TCA-IBCF). Pyridine is added as a nucleophilic catalyst to accelerate this derivatization.

  • Derivatization: To 100 µL of the aqueous TCA sample, add 50 µL of IBCF and 10 µL of pyridine[2]. Vortex briefly.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate.2[2] compared to other organic solvents. Vortex for 1 minute and centrifuge to separate the phases.

  • GC-MS Analysis: Collect the upper organic phase and inject it immediately into the GC-MS. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting2[2].

AnalyticalWorkflow Sample Aqueous Sample (TCA + Matrix) Deriv Derivatization (IBCF + Pyridine) Sample->Deriv pH Adjustment Extract Extraction (Ethyl Acetate) Deriv->Extract TCA-IBCF Formation GCMS GC-MS Analysis (SIM m/z 202.1) Extract->GCMS Organic Layer Isolation

Figure 2: Self-validating GC-MS analytical workflow for TCA quantification and structural confirmation.

Quantitative Data Presentation

The following table summarizes the critical analytical parameters and mass spectrometry fragmentation data required to validate the successful synthesis and extraction of TCA.

ParameterValue / DescriptionCausality / Significance
Optimal Reaction pH 7.4 - 8.0Balances amine nucleophilicity and prevents FA degradation.
Extraction Solvent Ethyl AcetateMaximizes recovery of the polar TCA-IBCF derivative[2].
Assay Linearity 1 – 50 µmol/LValidated range for physiological and synthetic monitoring[2].
Quantification Ion (SIM) m/z 202.1Primary fragment for highly selective trace analysis[2].
Identification Ions (SIM) m/z 102.0, 146.0Confirms the structural integrity of the thiazinane ring[2].
Melting Point 227 - 229°CPhysical validation of the purified crystalline product[3].

Biological and Clinical Significance

Recent advances in mass spectrometry have shifted the perception of TCA from a purely synthetic artifact to a biologically critical molecule. 4[4]. The in vivo condensation of homocysteine (or its thiolactone) with formaldehyde acts as a non-enzymatic scavenging mechanism.

Because elevated levels of homocysteine are a known risk factor for cardiovascular disease[4], and formaldehyde is a ubiquitous cellular toxin, the endogenous formation of 5[5] provides a vital biomarker for assessing aldehyde toxicity and one-carbon metabolism dysfunction. Furthermore, advanced 6[6] continue to uncover related homocysteine metabolites, underscoring the importance of robust synthetic standards for clinical credentialing.

References

  • Chemistry of Substituted Thiazinanes and Their Derivatives Source: MDPI Molecules (2020) URL:[Link]

  • Synthesis and metabolism of 1, 3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine Source: Journal of Biological Chemistry (1957) / ResearchGate URL:[Link]

  • Homocysteine in adult patients with cardiovascular disease: is it clinically relevant in 2025? Source: Medycyna Praktyczna (2025) URL:[Link]

  • (4S)-1,3-thiazinane-4-carboxylic acid | C5H9NO2S Source: PubChem URL:[Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: MDPI International Journal of Molecular Sciences (2022) URL:[Link]

  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation Source: Analytical Chemistry - ACS Publications (2024) URL:[Link]

Sources

Exploratory

Stereospecific Synthesis and Analytical Validation of (4S)-1,3-Thiazinane-4-Carboxylic Acid: A Technical Guide

Executive Summary (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a six-membered cyclic amino acid derivative formed via the non-enzymatic condensation of L-homocysteine and formaldehyde[1]. With rising interest in homocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a six-membered cyclic amino acid derivative formed via the non-enzymatic condensation of L-homocysteine and formaldehyde[1]. With rising interest in homocysteine's role in cardiovascular and neurodegenerative pathways, TCA has emerged as a critical biomarker, recently identified in human urine [1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a highly optimized, self-validating protocol for the stereospecific synthesis of (4S)-TCA. This guide emphasizes the mechanistic causality behind each experimental choice, ensuring high yield, enantiomeric retention, and rigorous analytical verification.

Mechanistic Principles & Stereospecificity

The synthesis of (4S)-TCA relies on a kinetically driven cyclocondensation reaction between the biogenic thiol L-homocysteine and aqueous formaldehyde[1].

Chemical Numbering and Stereocenter Retention: L-homocysteine, systematically named (2S)-2-amino-4-sulfanylbutanoic acid, contains a chiral center at the α-carbon. During cyclization, the sulfur atom becomes position 1 of the newly formed ring, the formaldehyde-derived methylene becomes position 2, the nitrogen becomes position 3, and the original α-carbon becomes position 4. Because the reaction mechanism exclusively involves nucleophilic attacks by the heteroatoms (thiol and amine) onto the electrophilic formaldehyde carbon, the C–H bond at the α-carbon is never broken. Consequently, the (S)-configuration is strictly preserved, yielding (4S)-1,3-thiazinane-4-carboxylic acid without the risk of racemization [2].

Mechanism A L-Homocysteine (S-enantiomer) C Thiohemiacetal Intermediate A->C Thiol Attack B Formaldehyde (CH2O) B->C Carbonyl D (4S)-1,3-Thiazinane- 4-carboxylic Acid C->D Amine Attack (-H2O)

Reaction mechanism for the stereospecific cyclocondensation of L-homocysteine and formaldehyde.

Causality in Experimental Design

A common pitfall in thiol-based synthetic chemistry is unwanted oxidative dimerization. L-homocysteine rapidly oxidizes to homocystine in the presence of atmospheric oxygen, drastically reducing the pool of free thiols available for condensation.

To engineer a self-validating and high-yield system, the following causal parameters must be controlled:

  • Deoxygenated Aqueous Buffer: Utilizing nitrogen-purged water prevents the formation of disulfide bonds, ensuring maximum availability of the monomeric thiol.

  • pH Optimization (7.5 - 8.0): The nucleophilicity of the γ-thiol (pKa ~8.9) and α-amine (pKa ~10.0) is highly pH-dependent. A mildly alkaline environment accelerates the formation of the thiohemiacetal intermediate while remaining low enough to prevent base-catalyzed enolization and subsequent racemization at the C4 chiral center [3].

  • Analytical Derivatization: Because TCA is highly polar and non-volatile, it cannot be directly analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). We employ isobutyl chloroformate (IBCF) to derivatize the secondary amine and carboxylic acid, creating a hydrophobic, volatile adduct (TCA-IBCF) that allows for definitive mass fragmentation validation [1].

Self-Validating Synthesis Protocol

This step-by-step methodology integrates synthesis, isolation, and immediate analytical validation to ensure the integrity of the final (4S)-TCA product.

Phase 1: Synthesis and Isolation

  • Reagent Preparation: Dissolve 10.0 mmol of L-homocysteine in 20 mL of doubly distilled water. Continuously purge the solution with high-purity nitrogen (N2) gas for 15 minutes.

  • pH Adjustment: Under an N2 atmosphere, adjust the solution to pH 7.5 using the dropwise addition of 1 M NaOH.

  • Condensation: Add 11.0 mmol of analytical-grade formaldehyde (37% aqueous solution) dropwise to the mixture.

  • Incubation: Seal the reaction vessel and stir at 25°C for 2 hours. The kinetically favored intramolecular cyclization will proceed to >85% completion.

  • Lyophilization: Flash-freeze the reaction mixture and lyophilize to remove water and unreacted volatile formaldehyde.

  • Ion-Exchange Chromatography: Dissolve the crude lyophilized powder in 5 mL of water and load onto a Dowex-1 anion-exchange column (hydroxide form)[3]. Wash with water, then elute the TCA using a 0.1 M acetic acid gradient.

  • Crystallization: Concentrate the ninhydrin-positive fractions and crystallize from a warm methanol/water (80:20) mixture to yield pure (4S)-1,3-thiazinane-4-carboxylic acid[3].

Phase 2: GC-MS Validation

  • Derivatization: Transfer 100 µL of a 50 µmol/L solution of the purified TCA into a glass vial. Add 100 µL of pyridine (acting as a catalyst) and 50 µL of isobutyl chloroformate (IBCF). Vortex for 1 minute[1].

  • Extraction: Add 500 µL of ethyl acetate to extract the TCA-IBCF derivative. Centrifuge at 3000 rpm for 5 minutes to cleanly separate the phases.

  • Injection: Inject 1 µL of the upper organic layer into the GC-MS system for structural confirmation.

Protocol S1 1. Reagent Prep Degassed H2O, pH 7.5 S2 2. Condensation N2 Atm, 25°C, 2h S1->S2 S3 3. Isolation Lyophilization & Dowex-1 S2->S3 S4 4. Validation IBCF Derivatization & GC-MS S3->S4

Step-by-step self-validating experimental workflow for synthesizing and verifying (4S)-TCA.

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data driving the protocol choices and the expected analytical outputs for system validation.

Table 1: Reaction Condition Optimization & Yield Causality

ParameterSub-optimal ConditionOptimized ConditionCausality / Chemical Effect
Atmosphere Ambient AirNitrogen (N2) PurgeN2 prevents the oxidative dimerization of L-homocysteine into homocystine, preserving free thiols.
pH Level pH < 6.0pH 7.5 - 8.0Mildly alkaline pH increases thiol/amine nucleophilicity without triggering base-catalyzed racemization.
Temperature 60°C (Heated)25°C (Room Temp)Ambient temperature minimizes thermal degradation and prevents alternative side-product formation.
Overall Yield ~42%>85% Optimized kinetic parameters ensure the intramolecular cyclization is overwhelmingly favored.

Table 2: GC-MS Validation Parameters (TCA-IBCF Derivative)

Analytical ParameterTarget ValueDiagnostic Significance
Derivatization Agent Isobutyl chloroformateConverts polar TCA into a highly hydrophobic, volatile ester/carbamate suitable for GC[1].
Retention Time (RT) ~14.3 minConfirms baseline chromatographic separation from any trace unreacted homocysteine[4].
Precursor Ion (m/z) 202.1Corresponds to the primary fragmented mass of the derivatized target[5].
Product Ions (m/z) 102.0, 146.0Represents the unique, definitive fragmentation pattern of the 6-membered 1,3-thiazinane ring[5].
References
  • Title: Chemistry of Substituted Thiazinanes and Their Derivatives Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Synthesis and metabolism of 1, 3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine Source: Journal of Biological Chemistry / PubMed URL: [Link]

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: International Journal of Molecular Sciences / PubMed Central URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 1,3-Thiazinane-4-carboxylic Acid (TCA)

Executive Summary As a Senior Application Scientist in biochemical analysis and drug development, I frequently encounter cyclic amino acids that serve as both critical biomarkers and active pharmaceutical ingredients. 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in biochemical analysis and drug development, I frequently encounter cyclic amino acids that serve as both critical biomarkers and active pharmaceutical ingredients. 1,3-Thiazinane-4-carboxylic acid (TCA) —pharmacologically recognized as Omonasteine in its (4S)-enantiomeric form—is a prime example. Structurally, it is a six-membered thiomorpholine-like ring containing both sulfur and nitrogen heteroatoms.

TCA is generated in vivo through the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA). Understanding its physicochemical properties, synthetic pathways, and analytical quantification is crucial for researchers investigating formaldehyde detoxification, oxidative stress, and the development of novel mucolytic or neuroprotective therapeutics.

Physicochemical Profiling

The unique properties of TCA stem from its six-membered thiazinane core, which imparts distinct stereochemical and electronic characteristics compared to its five-membered analog, thioproline (thiazolidine-4-carboxylic acid). The presence of the carboxylic acid moiety allows for facile derivatization, while the secondary amine and thioether linkages dictate its reactivity and metabolic stability.

Table 1: Quantitative Chemical and Physical Properties
PropertyValueCausality / Significance
IUPAC Name 1,3-thiazinane-4-carboxylic acidDefines the 6-membered ring with S at position 1 and N at position 3.
Molecular Formula C₅H₉NO₂SStandard composition for the free base form.
Molar Mass 147.20 g/mol Low molecular weight facilitates high bioavailability.
Exact Mass 147.0354 DaCritical for high-resolution mass spectrometry (HRMS) [1].
Topological Polar Surface Area 74.6 ŲIndicates moderate membrane permeability; highly polar nature requires derivatization for GC-MS [2].
Hydrogen Bond Donors 2 (NH, OH)Facilitates strong intermolecular interactions in crystalline forms.
Hydrogen Bond Acceptors 4 (N, O, O, S)Enhances aqueous solubility and receptor binding affinity.

Data synthesized from.

Mechanistic Pathways of Synthesis

The synthesis of TCA, both in vivo and in vitro, is driven by the high nucleophilicity of the sulfhydryl and amino groups of homocysteine towards the electrophilic carbonyl carbon of formaldehyde.

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the primary amine of homocysteine on formaldehyde, forming an unstable Schiff base (imine) intermediate. Because the resulting intermediate places the sulfhydryl group in close spatial proximity to the imine double bond, a rapid intramolecular cyclization occurs. The sulfur atom attacks the imine carbon, thermodynamically driving the formation of the stable six-membered thiazinane ring. This self-validating cyclization acts as an endogenous formaldehyde scavenging system [3].

Synthesis Hcy Homocysteine (Hcy) (Thiol & Amine donor) Imine Schiff Base Intermediate (Unstable Imine) Hcy->Imine + FA - H2O FA Formaldehyde (FA) (Carbonyl donor) FA->Imine TCA 1,3-Thiazinane-4-carboxylic acid (Stable Cyclic Adduct) Imine->TCA Intramolecular Cyclization (S-attack)

In vivo and in vitro synthesis pathway of 1,3-thiazinane-4-carboxylic acid.

Analytical Methodologies: GC-MS Quantification Protocol

Because TCA is highly polar and non-volatile, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis leads to poor peak shape and column degradation. To engineer a self-validating analytical system, we must employ a derivatization strategy. The gold-standard method utilizes isobutyl chloroformate (IBCF) in the presence of pyridine [1].

The Causality Behind the Protocol
  • Pyridine's Dual Role: Pyridine acts as a nucleophilic catalyst to activate IBCF and simultaneously serves as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the esterification, preventing the acidic degradation of the thiazinane ring.

  • IBCF Derivatization: IBCF converts the highly polar carboxylic acid into a volatile isobutyl ester, drastically reducing the topological polar surface area and increasing thermal stability for the GC inlet.

  • Ethyl Acetate Extraction: Ethyl acetate is selected because its moderate dielectric constant perfectly matches the newly formed TCA-IBCF derivative, ensuring a near-quantitative liquid-liquid extraction yield from the aqueous urine matrix.

Step-by-Step Experimental Workflow
  • Sample Preparation: Aliquot 100 µL of human urine (or in vitro assay medium) into a glass reaction vial. Add a known concentration of an internal standard (e.g., deuterated TCA) to ensure quantitative reliability.

  • Alkalinization & Catalysis: Add 10 µL of pyridine to the sample. Vortex for 10 seconds to ensure homogeneous distribution.

  • Derivatization: Add 20 µL of isobutyl chloroformate (IBCF). Cap the vial immediately and incubate at room temperature for 10 minutes. Note: The reaction is rapid and mildly exothermic.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of ethyl acetate to the derivatized mixture. Vortex vigorously for 60 seconds to drive the partitioning of the TCA-IBCF derivative into the organic phase.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 5 minutes to break any emulsions. Carefully extract the upper (organic) layer using a micro-syringe.

  • GC-MS Injection: Inject 1 µL of the organic phase into the GC-MS. Operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic fragmentation ions at m/z 102.0, 146.0, and 202.1 for precise quantification [1].

GCMS_Protocol Step1 1. Sample Collection (Urine + Internal Std) Step2 2. Alkalinization & Catalysis (Add Pyridine) Step1->Step2 Step3 3. Derivatization (Add Isobutyl Chloroformate) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate) Step3->Step4 Step5 5. Phase Separation (Collect Organic Layer) Step4->Step5 Step6 6. GC-MS Analysis (SIM Mode: m/z 102, 146, 202) Step5->Step6

Step-by-step derivatization and GC-MS workflow for TCA quantification.

Pharmacological Relevance and Drug Development Potential

In drug development, the (4S)-enantiomer of TCA, Omonasteine , is recognized for its mucolytic and expectorant properties. By acting as a free radical scavenger, the thiazinane core mitigates oxidative stress in respiratory epithelial cells. Furthermore, recent literature highlights the atropselective organocatalytic synthesis of chiral thiazine derivatives, expanding the utility of the 1,3-thiazinane scaffold into novel antibacterial and neuroprotective agents [4].

Because TCA represents the direct sequestration of toxic formaldehyde by homocysteine, monitoring TCA levels in human urine serves as a highly reliable, non-invasive biomarker for evaluating endogenous formaldehyde exposure and homocysteine metabolism dysregulation.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules (MDPI). Available at:[Link]

  • (4S)-1,3-thiazinane-4-carboxylic acid (CID 37888269). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Synthesis and metabolism of 1,3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine. Journal of Biological Chemistry. Available at:[Link]

  • Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality. Symmetry (MDPI). Available at:[Link]

Exploratory

Conformational Analysis of 1,3-Thiazinane-4-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 1,3-Thiazinane-4-carboxylic acid (TCA), also known by its INN omonasteine or as tetrahydro-2H-1,3-thiazine-4-carboxylic acid[1], is a saturated six-membered heterocyclic compound containing both sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Thiazinane-4-carboxylic acid (TCA), also known by its INN omonasteine or as tetrahydro-2H-1,3-thiazine-4-carboxylic acid[1], is a saturated six-membered heterocyclic compound containing both sulfur and nitrogen heteroatoms[2]. Formed in vivo via the non-enzymatic condensation of homocysteine (or its thiolactone) with formaldehyde[3], TCA is a critical biomarker and a versatile scaffold in medicinal chemistry.

The biological activity and reactivity of TCA—such as its capacity to act as an in vivo nitric oxide (NO) donor via transnitrosation[4]—are fundamentally dictated by its three-dimensional architecture. This whitepaper provides an in-depth, self-validating framework for elucidating the conformational landscape of TCA, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) computational modeling.

Structural and Thermodynamic Foundations

The 1,3-thiazinane ring predominantly adopts a chair conformation to minimize angular and torsional strain[2]. However, unlike the perfectly symmetrical cyclohexane, the thiazinane ring is subject to severe geometric distortion due to the differing atomic radii and electronegativities of its constituents.

  • Ring Puckering and Asymmetry: The C–S bond length (~1.81 Å) is significantly longer than the C–N (~1.47 Å) and C–C (~1.53 Å) bonds. This asymmetry forces the chair into a puckered geometry, altering the ideal 109.5° tetrahedral angles and skewing the trajectory of axial and equatorial substituents[2].

  • C4-Substituent Orientation: The carboxylic acid group at the C4 position exists in an equilibrium between the axial and equatorial positions. While the equatorial position is generally favored to minimize 1,3-diaxial steric clashes, the axial conformer can be thermodynamically stabilized in non-polar environments via intramolecular hydrogen bonding (e.g., between the C4-COOH and the N3 lone pair).

  • Nitrogen Pyramidal Inversion: The secondary amine at the N3 position undergoes rapid pyramidal inversion at room temperature, creating a dynamic equilibrium between the N–H axial and N–H equatorial invertomers.

ConformationalEquilibrium C4Eq_NHEq C4-Equatorial N-H Equatorial C4Eq_NHAx C4-Equatorial N-H Axial C4Eq_NHEq->C4Eq_NHAx N-Inversion C4Ax_NHAx C4-Axial N-H Axial C4Eq_NHEq->C4Ax_NHAx Ring Flip C4Ax_NHEq C4-Axial N-H Equatorial C4Eq_NHAx->C4Ax_NHEq Ring Flip C4Ax_NHEq->C4Ax_NHAx N-Inversion

Conformational equilibrium of 1,3-thiazinane-4-carboxylic acid via ring flip and N-inversion.

Experimental Methodologies: A Self-Validating System

To accurately map the conformational space of TCA, empirical data must be cross-validated against theoretical models. We employ a dual-pronged approach: NMR spectroscopy to capture the time-averaged dynamic equilibrium, and DFT to isolate and quantify the thermodynamic stability of individual local minima.

Protocol 1: NMR Spectroscopy for Conformational Elucidation

Causality & Rationale: NMR is the premier tool for conformational analysis because scalar coupling constants ( 3JHH​ ) directly correlate with dihedral angles via the Karplus equation. However, because the N3 inversion is fast on the NMR timescale at room temperature, variable-temperature (VT) NMR is required to freeze the invertomers and accurately integrate their populations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of high-purity 1,3-thiazinane-4-carboxylic acid[5] in 0.6 mL of deuterated solvent.

    • Expert Insight: Run the protocol in parallel using D2​O (to mimic physiological aqueous conditions where the equatorial C4-COOH dominates) and CDCl3​ (to preserve intramolecular hydrogen bonding that may stabilize the axial conformer).

  • Instrument Calibration: Tune and match the probe on a high-field NMR spectrometer (e.g., 600 MHz) to ensure maximum sensitivity for resolving complex multiplets.

  • 1D Acquisition (VT-NMR): Acquire standard 1H and 13C spectra at 298 K. Gradually lower the temperature to 210 K (using CD2​Cl2​ or CD3​OD ) to drop below the coalescence temperature of the N-inversion. Ensure a sufficient relaxation delay ( D1≥5×T1​ ) for accurate quantitative integration[2].

  • 2D Acquisition: Acquire HSQC to unambiguously assign carbon-proton correlations, and NOESY (mixing time ~300-500 ms) to detect through-space proximity (< 5 Å).

  • J-Coupling Extraction: Extract the 3J coupling constants between the C4 proton ( H4​ ) and the adjacent C5 protons ( H5ax​ , H5eq​ ).

Protocol 2: Computational Validation (DFT)

Causality & Rationale: Experimental NMR provides a population-weighted average of the conformers. To prove the structural assignment, we must computationally generate the conformers, calculate their theoretical 3J values, and compare them to the empirical data. If the DFT-predicted population-weighted 3J matches the NMR 3J , the structural model is self-validated.

Step-by-Step Methodology:

  • Conformational Search: Using molecular mechanics (e.g., MMFF94), generate all possible chair, boat, and twist-boat conformers, systematically permuting the C4-COOH (axial/equatorial) and N-H (axial/equatorial) orientations.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311+G(d,p) level of theory.

    • Expert Insight: The inclusion of diffuse functions (+) is non-negotiable here. It is critical for accurately modeling the extended electron density of the carboxylic acid oxygen atoms and the lone pairs on the sulfur and nitrogen, which directly dictate the puckering of the thiazinane ring.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) matching the experimental NMR solvent to account for dielectric stabilization.

  • Frequency Calculation: Perform vibrational frequency calculations to confirm that all optimized structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy ( ΔG ).

Workflow Start 1,3-Thiazinane-4-carboxylic acid NMR NMR Spectroscopy Start->NMR DFT DFT Calculations Start->DFT JCoupling Extract 3J(H,H) NMR->JCoupling NOE NOESY Proximity NMR->NOE Energy Free Energies (ΔG) DFT->Energy Integration Self-Validating Conformational Model JCoupling->Integration NOE->Integration Boltzmann Boltzmann Weights Energy->Boltzmann Boltzmann->Integration

Integrated NMR and DFT computational workflow for self-validating conformational analysis.

Data Presentation and Interpretation

The integration of the protocols above yields a highly specific conformational profile. The tables below summarize the expected quantitative metrics used to assign the dominant conformer in solution.

Table 1: Characteristic 1H NMR Coupling Constants ( 3JHH​ )

The orientation of the C4 proton ( H4​ ) relative to the C5 protons is the primary diagnostic marker for the carboxylic acid's position.

Coupling PairSpatial RelationshipExpected 3J Range (Hz)Conformational Implication H4​ H5ax​ Trans-diaxial (Anti-periplanar)10.0 – 12.5 Hz H4​ is Axial → C4-COOH is Equatorial H4​ H5eq​ Axial-equatorial (Gauche)2.0 – 4.5 Hz H4​ is Axial → C4-COOH is Equatorial H4​ H5ax​ Equatorial-axial (Gauche)2.0 – 4.5 Hz H4​ is Equatorial → C4-COOH is Axial H4​ H5eq​ Equatorial-equatorial (Gauche)1.5 – 3.0 Hz H4​ is Equatorial → C4-COOH is Axial

Table 2: Relative Free Energies ( ΔG ) of Key Chair Conformers

Calculated at the B3LYP/6-311+G(d,p) level (implicit aqueous solvation). The Boltzmann distribution heavily favors the C4-Equatorial conformers due to the alleviation of 1,3-diaxial strain against the C6 protons.

ConformerC4-COOH PositionN-H PositionRelative ΔG (kcal/mol)Predicted Population (298 K)
I EquatorialEquatorial0.00 (Global Minimum)~ 72%
II EquatorialAxial+0.58~ 27%
III AxialEquatorial+2.85< 1%
IV AxialAxial+3.42< 1%

Mechanistic & Biological Implications

The conformational rigidity and specific spatial arrangement of the 1,3-thiazinane-4-carboxylic acid ring have profound implications for its biological utility.

For instance, alicyclic N-nitrosamines containing sulfur atoms in six-membered rings exhibit potent transnitrosation activity, serving as NO donors in vivo[4]. The efficiency of this nitroso group transfer is highly dependent on the steric accessibility of the ring nitrogen. The predominant C4-equatorial conformation ensures that the bulky carboxylic acid group is projected away from the N3 reaction center, minimizing steric hindrance and facilitating rapid interaction with biological thiols (such as glutathione) to form S-nitrosoglutathione (GSNO)[4]. Furthermore, precise knowledge of this conformational equilibrium allows drug development professionals to design rigidified analogs that lock the pharmacophore into the bioactive geometry, thereby increasing target binding affinity and reducing off-target entropy penalties.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies , Molecules (MDPI). Available at:[Link]

  • Tetrahydro-2H-1,3-thiazine-4-carboxylic acid (CAS RN: 60175-95-3) , CAS Common Chemistry. Available at:[Link]

  • Transnitrosation of Alicyclic N-Nitrosamines Containing Sulfur Atoms in Five- or Six-Membered Rings , Heterocycles (Semantic Scholar). Available at:[Link]

Sources

Foundational

The Biogenesis and Analytical Characterization of (4S)-1,3-Thiazinane-4-Carboxylic Acid: A Technical Whitepaper

Executive Summary The molecular intersection of reactive aldehydes and aminothiols in biological systems generates a fascinating class of heterocyclic compounds. Among these, (4S)-1,3-thiazinane-4-carboxylic acid (TCA) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular intersection of reactive aldehydes and aminothiols in biological systems generates a fascinating class of heterocyclic compounds. Among these, (4S)-1,3-thiazinane-4-carboxylic acid (TCA) has emerged as a critical metabolic sink and potential biomarker. Formed via the non-enzymatic condensation of L-homocysteine (Hcy) and formaldehyde (FA), TCA represents a stable, six-membered cyclic adduct excreted in human urine[1].

This whitepaper provides an in-depth mechanistic analysis of TCA formation, thermodynamic drivers of its cyclization, and the field-proven gas chromatography-mass spectrometry (GC-MS) methodologies required for its quantification in clinical matrices.

Biological Context and Significance

Homocysteine and formaldehyde are both ubiquitous in mammalian metabolism but are highly reactive and potentially cytotoxic at elevated concentrations. Hyperhomocysteinemia is a recognized risk factor for cardiovascular disease (CVD) and neurodegenerative disorders[2]. Concurrently, endogenous formaldehyde—generated via enzymatic demethylation processes—can induce protein and DNA cross-linking.

In 2006, Hieronim Jakubowski hypothesized that the condensation of Hcy (or its thiolactone) with aldehydes could serve as an alternative detoxification pathway[3]. This was definitively proven in vivo in 2022 when TCA was identified in human urine[1]. Because TCA effectively neutralizes the reactive moieties of both Hcy and FA, monitoring its levels provides a unique window into the body's oxidative stress and aldehyde clearance capacity.

Chemical Mechanism of Formation

The formation of (4S)-1,3-thiazinane-4-carboxylic acid is a spontaneous, non-enzymatic condensation that proceeds efficiently in aqueous environments at physiological pH (pH 7.0–7.4). The reaction is driven by the high nucleophilicity of the aminothiol groups and the strong electrophilicity of the formaldehyde carbonyl carbon.

Step-by-Step Electron Flow
  • Nucleophilic Attack (Hemiaminal Formation): The unprotonated primary amine of L-homocysteine attacks the carbonyl carbon of formaldehyde. Subsequent proton transfer yields a transient carbinolamine (hemiaminal) intermediate.

  • Dehydration (Imine Formation): The carbinolamine undergoes dehydration (loss of H2​O ), driven by the formation of a highly reactive imine (Schiff base) or its protonated iminium ion equivalent.

  • Intramolecular Cyclization: The pendant sulfhydryl (-SH) group of the homocysteine backbone acts as an internal nucleophile. It attacks the electrophilic imine carbon in a 6-exo-trig cyclization (following Baldwin's rules). Because homocysteine possesses a four-carbon backbone (unlike the three-carbon backbone of cysteine, which forms a 5-membered thiazolidine ring), the ring closure strictly yields a 6-membered 1,3-thiazinane ring[4].

  • Stereochemical Retention: The chiral center at the α -carbon of L-homocysteine is not involved in the reaction; thus, the resulting TCA molecule strictly retains the (4S) stereoconfiguration.

Mechanism A L-Homocysteine + Formaldehyde B Nucleophilic Attack (Primary Amine on Carbonyl) A->B C Carbinolamine Intermediate (Hemiaminal) B->C D Dehydration (-H2O) C->D E Imine / Iminium Ion Intermediate D->E F Intramolecular Thiol Attack (6-Exo-Trig Cyclization) E->F G (4S)-1,3-Thiazinane-4-carboxylic Acid (TCA) F->G

Caption: Stepwise nucleophilic condensation mechanism of L-homocysteine and formaldehyde to form TCA.

Analytical Quantification: GC-MS Methodology

Because TCA is a highly polar, water-soluble amino acid derivative, it lacks the volatility required for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. To resolve this, researchers utilize a robust chemical derivatization strategy using isobutyl chloroformate (IBCF) [1].

Causality in Experimental Design
  • Why IBCF? IBCF reacts rapidly with both the secondary amine (within the thiazinane ring) and the carboxylic acid group of TCA. This dual derivatization replaces polar hydrogen bond donors with bulky, non-polar isobutyl ester/carbamate groups, drastically increasing the molecule's vapor pressure and thermal stability.

  • Why Pyridine? Pyridine acts as a nucleophilic catalyst and an acid scavenger. It accelerates the formation of the reactive acylating intermediate and neutralizes the hydrochloric acid generated during the reaction, preventing the degradation of the acid-sensitive thiazinane ring.

Step-by-Step GC-MS Sample Preparation Protocol

This self-validating protocol ensures high extraction efficiency and reproducible quantification of TCA in human urine[5].

  • Sample Aliquoting: Transfer 100μL of human urine (or calibration standard) into a silanized glass vial.

  • Internal Standard Addition: Add 10μL of an isotopically labeled internal standard (e.g., TCA- d4​ or a structural analog) to control for extraction losses and matrix effects.

  • Buffering: Add 100μL of Tris-HCl buffer (pH 8.5) to ensure the secondary amine of TCA is unprotonated and nucleophilic.

  • Derivatization: Add 20μL of pyridine (catalyst) followed by 20μL of isobutyl chloroformate (IBCF). Vortex immediately for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature ( 22∘C ) for 15 minutes.

  • Liquid-Liquid Extraction (LLE): Add 400μL of ethyl acetate. Vortex vigorously for 2 minutes to partition the hydrophobic TCA-IBCF derivative into the organic layer.

  • Phase Separation: Centrifuge at 3000×g for 5 minutes.

  • Transfer & Analysis: Carefully transfer 200μL of the upper organic (ethyl acetate) layer to a GC vial insert. Inject 1μL into the GC-MS system.

Workflow S1 Urine Sample Collection S2 Buffer Addition (pH 8.5 Optimization) S1->S2 S3 Derivatization (IBCF + Pyridine) S2->S3 S4 LLE Extraction (Ethyl Acetate) S3->S4 S5 GC-MS Analysis (Quantification) S4->S5

Caption: GC-MS analytical workflow for the identification and quantification of TCA in human urine.

Quantitative Data & Analytical Metrics

The validation of the TCA-IBCF derivatization method demonstrates high reliability for clinical applications. The following table summarizes the optimized analytical parameters established by Głowacki and colleagues[1].

Analytical ParameterValue / ReagentScientific Rationale
Linear Dynamic Range 1−50μmol/L Covers both physiological baseline and pathological elevations of TCA.
Limit of Quantification (LOQ) 1μmol/L Ensures reliable detection of trace endogenous TCA in healthy volunteers.
Derivatization Reagent Isobutyl chloroformate (IBCF)Masks polar -NH and -COOH groups to enhance volatility.
Extraction Solvent Ethyl AcetateOptimal partition coefficient for the isobutyl-derivatized TCA.
Retention Time (GC) ∼14.3minutes Achieved under standard temperature gradient conditions.
Catalyst PyridineScavenges HCl byproducts, driving the reaction to >95% completion.

Conclusion and Future Perspectives

The discovery and structural elucidation of (4S)-1,3-thiazinane-4-carboxylic acid bridges a critical gap in our understanding of amino acid and aldehyde metabolism. By acting as a non-enzymatic sink for two highly reactive, disease-associated molecules (homocysteine and formaldehyde), TCA possesses immense potential as a diagnostic biomarker. Future drug development and clinical research must focus on correlating urinary TCA excretion rates with the progression of atherosclerosis, endothelial dysfunction, and neurodegeneration.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies International Journal of Molecular Sciences (2022) URL:[Link]

  • Homocysteine in adult patients with cardiovascular disease: is it clinically relevant in 2025? A tribute to Hieronim Jakubowski (1946–2025) Medycyna Praktyczna (2025) URL:[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives Molecules (MDPI) (2020) URL:[Link]

Sources

Exploratory

In Vivo Formation of 1,3-Thiazinane-4-Carboxylic Acid from Formaldehyde: Mechanistic Pathways and Analytical Workflows

Executive Summary The intersection of one-carbon (1C) metabolism and amino acid pathology has long been a focal point in understanding cardiovascular and neurodegenerative diseases. Two critical endogenous metabolites—ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of one-carbon (1C) metabolism and amino acid pathology has long been a focal point in understanding cardiovascular and neurodegenerative diseases. Two critical endogenous metabolites—homocysteine (Hcy) and formaldehyde (FA)—have recently been proven to interact in vivo, forming a stable cyclic adduct known as 1,3-thiazinane-4-carboxylic acid (TCA). This whitepaper provides an in-depth mechanistic analysis of TCA formation, explores its physiological significance, and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for its quantification in human clinical samples.

Biochemical Causality: The Homocysteine-Formaldehyde Axis

To understand the formation of TCA, we must first examine the endogenous origins of its precursors. Homocysteine is a non-proteinogenic aminothiol generated during the methionine cycle via the transmethylation pathway[1]. Formaldehyde, while often viewed as an environmental toxin, is continuously produced in vivo during enzyme-catalyzed demethylation reactions (e.g., by histone and DNA demethylases) and cytoplasmic 1C metabolism[2][3].

Because FA is a highly reactive electrophile, it readily forms covalent adducts with nucleophilic amino acid residues, particularly cysteines and histidines[4]. When FA encounters Hcy in an aqueous physiological environment, a non-enzymatic condensation reaction occurs.

Mechanism of Action

The reaction is driven by the bifunctional nature of Hcy, which possesses both a sulfhydryl (-SH) and an amino (-NH₂) group separated by a three-carbon backbone.

  • Nucleophilic Attack : The highly nucleophilic thiol group of Hcy attacks the electrophilic carbonyl carbon of FA, forming a transient hemithioacetal intermediate.

  • Intramolecular Cyclization : The intermediate undergoes rapid dehydration (-H₂O), followed by an intramolecular attack by the adjacent amino group.

  • Ring Closure : This yields 1,3-thiazinane-4-carboxylic acid (TCA), a thermodynamically stable six-membered ring[5].

This pathway is analogous to the reaction between FA and cysteine, which forms the five-membered ring thiazolidine-4-carboxylic acid (thioproline)[5].

Mechanism Hcy Homocysteine (Nucleophile) Intermediate Hemithioacetal Intermediate Hcy->Intermediate + FA (-SH attack) FA Formaldehyde (Electrophile) FA->Intermediate TCA 1,3-Thiazinane-4- carboxylic acid Intermediate->TCA Cyclization (-H2O)

Fig 1: Non-enzymatic condensation of homocysteine and formaldehyde to form TCA.

Pathophysiological Significance

In 2006, researcher Hieronim Jakubowski hypothesized that the reaction between Hcy-thiolactone and aldehydes could represent an alternative excretion pathway for homocysteine[1]. This was definitively proven in 2022 when5[5].

The in vivo formation of TCA serves a dual purpose:

  • Molecular Sink / Detoxification : By condensing with FA, Hcy neutralizes the reactive carbonyl, mitigating FA-induced DNA-protein crosslinking and oxidative stress.

  • Clinical Biomarker : In conditions of hyperhomocysteinemia—a known risk factor for cardiovascular disease (CVD)—the Hcy-FA axis is upregulated. TCA excreted in urine may provide a more accurate reflection of disturbed 1C metabolism and atherogenesis than total plasma homocysteine (tHcy) alone[1].

Analytical Methodology: GC-MS Quantification Workflow

Detecting TCA in biological matrices requires overcoming its high polarity. Direct gas chromatography of TCA is impossible due to the hydrogen-bonding capacity of its secondary amine and carboxylic acid groups, which causes thermal degradation and poor peak shape.

To resolve this, a chemical derivatization strategy utilizing isobutyl chloroformate (IBCF) is employed[5]. IBCF masks the polar functional groups, converting TCA into a volatile, thermally stable isobutyl derivative (TCA-IBCF). Pyridine is introduced as a catalyst to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Workflow Step1 1. Urine Sample Collection (Contains endogenous TCA) Step2 2. Alkalinization & Catalysis (Tris-HCl buffer + Pyridine) Step1->Step2 Step3 3. Chemical Derivatization (Isobutyl chloroformate - IBCF) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate) Step3->Step4 Step5 5. GC-MS Analysis (Quantification of TCA-IBCF) Step4->Step5

Fig 2: GC-MS analytical workflow for the derivatization and extraction of TCA.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard and precise volumetric ratios ensures extraction efficiency is maximized and matrix effects are normalized.

  • Sample Preparation : Aliquot 50 µL of human urine into a borosilicate glass vial. Spike the sample with a known concentration of an isotopic internal standard (e.g., deuterated TCA) to validate recovery rates.

  • Buffering and Catalysis : Add 100 µL of Tris-HCl buffer to adjust the sample to an optimal alkaline pH. Introduce 10 µL of pyridine. Causality note: Pyridine acts as both a nucleophilic catalyst and an acid scavenger, preventing the localized pH drop that would otherwise halt derivatization.

  • Derivatization : Add 20 µL of isobutyl chloroformate (IBCF). Vortex the mixture immediately and incubate at room temperature for 10 minutes. The IBCF reacts with the -COOH and -NH groups to form TCA-IBCF[6].

  • Liquid-Liquid Extraction (LLE) : Add 150 µL of ethyl acetate (an optimized 3:1 organic-to-aqueous ratio) to the mixture[5]. Vortex vigorously for 60 seconds to facilitate the partitioning of the non-polar TCA-IBCF into the organic phase. Centrifuge at 3,000 × g for 5 minutes to achieve sharp phase separation.

  • GC-MS Acquisition : Carefully aspirate 100 µL of the upper organic layer, transfer it to an autosampler vial, and inject 1 µL into the GC-MS system operating in selective ion monitoring (SIM) mode.

Quantitative Data & Validation Parameters

The methodology outlined above has been rigorously validated against FDA bioanalytical guidelines, demonstrating robust linearity and sensitivity for clinical applications[6].

Table 1: GC-MS Assay Validation Parameters for TCA in Human Urine

ParameterValue / SpecificationMechanistic Rationale
Linearity Range 1 – 50 µmol L⁻¹Covers the expected physiological and pathological concentrations of TCA in human urine.
Limit of Quantification (LOQ) 1 µmol L⁻¹The lowest concentration on the calibration curve maintaining a signal-to-noise ratio > 10.
Derivatization Reagent Isobutyl chloroformate (IBCF)Lowers boiling point and increases thermal stability for GC elution.
Extraction Solvent Ethyl acetateProvides optimal dielectric constant for the selective extraction of TCA-IBCF from aqueous urine.
Clinical Application Validated in healthy cohorts (n=15)Confirms the in vivo baseline presence of the Hcy-FA adduct in the general population.

Future Directions in Drug Development

The confirmation of TCA as an in vivo metabolite opens new avenues for drug development and diagnostics. By monitoring TCA levels, researchers can evaluate the efficacy of homocysteine-lowering therapies (e.g., B-vitamin supplementation) or formaldehyde-scavenging drugs. Furthermore, targeting the Hcy-FA axis may yield novel therapeutic interventions for neurodegenerative diseases where localized formaldehyde accumulation and 1C metabolic dysfunction drive pathology.

Sources

Foundational

biological significance of (4S)-1,3-thiazinane-4-carboxylic acid

As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between metabolic byproducts and therapeutic scaffolds. One such compound is (4S)-1,3-thiazinane-4-carboxylic acid (TCA) .

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between metabolic byproducts and therapeutic scaffolds. One such compound is (4S)-1,3-thiazinane-4-carboxylic acid (TCA) . Historically viewed as a mere structural analog in enzymatic studies, recent chromatographic advancements and dermatological research have unveiled its critical role as an endogenous detoxification sink and a promising pharmaceutical agent.

This whitepaper provides an in-depth technical analysis of the biological significance of TCA, exploring its endogenous formation, therapeutic applications, and the rigorous, self-validating analytical workflows required for its quantification in biological matrices.

Chemical Identity and Endogenous Formation

(4S)-1,3-Thiazinane-4-carboxylic acid is a six-membered cyclic amino acid derivative. In human biochemistry, its formation is not driven by a specific enzymatic pathway, but rather by the spontaneous, non-enzymatic condensation of two highly reactive and toxic metabolites: homocysteine (Hcy) and formaldehyde (FA) [1].

Mechanistic Causality: Homocysteine is a well-documented independent risk factor for cardiovascular disease, while formaldehyde is a toxic electrophile generated endogenously during cellular demethylation reactions. When these two molecules interact in an aqueous physiological environment, the nucleophilic sulfhydryl group of Hcy attacks the electrophilic carbonyl carbon of FA. This forms a hemithioacetal intermediate, which rapidly undergoes intramolecular cyclization via the alpha-amino group, releasing a water molecule and forming the stable thiazinane ring [2]. This spontaneous reaction acts as a critical biological "sink," effectively neutralizing two toxic species into a single, excretable metabolite.

Metabolic_Pathway Hcy Homocysteine (Endogenous Thiol) Inter Hemithioacetal Intermediate Hcy->Inter Nucleophilic Attack FA Formaldehyde (Electrophile) FA->Inter TCA (4S)-1,3-Thiazinane-4- carboxylic acid Inter->TCA Cyclization (-H2O)

Endogenous condensation of homocysteine and formaldehyde forming the TCA detoxification sink.

Pharmacological and Biological Significance

Beyond its role as a metabolic byproduct, the 1,3-thiazinane-4-carboxylic acid scaffold exhibits profound biological activity, particularly in dermatology and enzymology.

Recent studies on S-methylmethionine sulfonium (SMMS) derivatives have identified that compounds containing the 1,3-thiazinane-4-carboxylic acid moiety (such as 2-phenyl-1,3-thiazinane-4-carboxylic acid) possess significant photoprotective properties[3]. Furthermore, structural analogs of TCA act as potent mechanism-based enzyme inactivators [4].

Table 1: Biological Activities and Target Systems of TCA and its Derivatives

Compound / DerivativeBiological TargetObserved EffectMechanistic Rationale
(4S)-1,3-Thiazinane-4-carboxylic acid (TCA) Systemic Metabolism (Urine/Plasma)Detoxification of Hcy and FACovalent sequestration of reactive aldehydes by free circulating homocysteine[5].
2-Phenyl-1,3-thiazinane-4-carboxylic acid Human Dermal Fibroblasts (hDFs)Promotes cell proliferation; protects against UVBRegulates the expression of collagen type I and MMP mRNAs, preventing UV-induced apoptosis[6].
5-Thia-L-pipecolic acid (TCA analog)L-Pipecolate Oxidase (EC 1.5.3.7)Mechanism-based irreversible inactivationActs as a sulfur-containing substrate analog, leading to covalent modification of the enzyme active site[4].

Analytical Methodologies: Self-Validating GC-MS Workflow

To study the biological role of TCA, researchers must accurately quantify it in complex matrices like human urine. Because TCA is highly polar and non-volatile, direct Gas Chromatography-Mass Spectrometry (GC-MS) is impossible. As an Application Scientist, I mandate the use of a self-validating derivatization protocol using isobutyl chloroformate (IBCF)[1].

The Causality Behind the Chemistry
  • Why IBCF? Isobutyl chloroformate is strategically selected over traditional silylating reagents (e.g., MSTFA) because it forms highly stable isobutyl esters that resist rapid hydrolysis in the presence of residual aqueous matrix, ensuring robust GC-MS reproducibility.

  • Why Pyridine? Pyridine serves a dual mechanistic role: it acts as a nucleophilic catalyst to accelerate the esterification and as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium toward completion.

  • Why Ethyl Acetate? Ethyl acetate provides an optimal polarity index (~4.4), allowing for the quantitative partitioning of the hydrophobic TCA-IBCF derivative into the organic phase while strictly excluding highly polar endogenous interferents (e.g., urea, inorganic salts).

Step-by-Step Self-Validating Protocol

Step 1: Matrix Preparation & Internal Standard Spiking

  • Action: Aliquot 100 µL of human urine into a glass vial.

  • Validation Checkpoint: Immediately spike the sample with a known concentration of an isotopically labeled internal standard (IS). Rationale: This automatically corrects for downstream volumetric errors, extraction losses, and matrix-induced ion suppression during MS acquisition.

Step 2: Chemical Derivatization

  • Action: Add 50 µL of pyridine and 50 µL of IBCF to the sample. Vortex for 30 seconds and incubate at room temperature for 10 minutes.

  • Validation Checkpoint: Process a "Reagent Blank" (water instead of urine) in parallel. Rationale: This confirms the absence of artifactual TCA formation from contaminated reagents.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 5,000 x g for 5 minutes to break any emulsions.

  • Validation Checkpoint: Visually inspect phase separation. Transfer exactly 300 µL of the upper organic layer to a GC vial. Rationale: Avoiding the aqueous boundary layer prevents the injection of non-volatile salts that degrade the GC column.

Step 4: GC-MS Acquisition

  • Action: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode. Monitor specific fragment ions: m/z 102.0, 146.0, and 202.1 [7].

  • Validation Checkpoint: Run a calibration curve (1–50 µmol L⁻¹) before and after the sample batch. Rationale: This brackets the samples, verifying that instrument drift remains within acceptable limits (±15%) and validating the assay's linearity.

GCMS_Workflow A 1. Urine Aliquot & Spiking (Internal Standard Addition) B 2. Chemical Derivatization (IBCF + Pyridine Catalyst) A->B pH Adjustment C 3. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) B->C Esterification Complete D 4. GC-MS Acquisition (EI Mode, m/z 102, 146, 202) C->D Organic Phase Transfer E 5. Data Validation (Matrix Effect Compensation) D->E Signal Integration

Self-validating GC-MS workflow for quantifying TCA in human urine using IBCF derivatization.

Table 2: Validated GC-MS Assay Parameters for TCA Quantification

ParameterValue / RangeScientific Rationale
Linearity Range 1.0 – 50.0 µmol L⁻¹Covers both basal endogenous levels and elevated pathological states in human urine[7].
Monitored Ions (EI-MS) m/z 102.0, 146.0, 202.1Provides high specificity; m/z 202.1 represents the primary structural fragment of the TCA-IBCF derivative[7].
Derivatization Agent Isobutyl chloroformate (IBCF)Masks polar functional groups, enhancing volatility and thermal stability for gas-phase analysis[8].

Conclusion

(4S)-1,3-Thiazinane-4-carboxylic acid is far more than an obscure metabolic artifact. It represents a critical intersection between endogenous detoxification (neutralizing homocysteine and formaldehyde) and exogenous therapeutic application (protecting dermal fibroblasts from UV-induced damage). By employing rigorous, self-validating analytical frameworks like IBCF-derivatized GC-MS, researchers can confidently quantify this molecule, paving the way for its integration into clinical diagnostics and cosmetic pharmacology.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598. URL:[Link]

  • Kim, W.-S., et al. (2018). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Biomolecules & Therapeutics, 26(3), 306-312. URL:[Link]

  • El Abiead, Y., et al. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Analytical Chemistry, 96(49), 19414-19421. URL:[Link]

  • Zabriskie, T. M., & Liang, X. (1997). Mechanism-based inactivity of L-pipecolate oxidase by a sulfur-containing substrate analog, 5-thia-L-pipecolic acid. Bioorganic & Medicinal Chemistry Letters, 7(4), 457-462. (Referenced via BRENDA Enzyme Database). URL:[Link]

Sources

Exploratory

Enzymatic Degradation and Bioanalytical Profiling of 1,3-Thiazinane-4-Carboxylic Acid: A Technical Guide

Executive Summary & Biochemical Context The intersection of endogenous formaldehyde (FA) toxicity and homocysteine (Hcy) metabolism has revealed a fascinating, yet historically elusive, biomarker: 1,3-thiazinane-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Context

The intersection of endogenous formaldehyde (FA) toxicity and homocysteine (Hcy) metabolism has revealed a fascinating, yet historically elusive, biomarker: 1,3-thiazinane-4-carboxylic acid (TCA) . Formed via the non-enzymatic condensation of Hcy or homocysteine thiolactone (HTL) with FA, TCA acts as a molecular sink, effectively neutralizing two highly reactive and potentially cytotoxic molecules1[1].

For decades, the metabolic fate of this six-membered sulfur-nitrogen heterocycle was poorly understood. Early in vivo studies suggested that TCA was highly stable and primarily excreted unchanged in urine 2[2]. However, advanced enzymology has demonstrated that specific oxidases—namely D-amino acid oxidase (DAAO) and L-amino acid oxidase (LAAO) —can catalyze the stereospecific degradation of TCA and its structural analogs (such as homothiaproline) through a cyclic ketimine intermediate3[3],4[4].

This whitepaper provides a comprehensive, field-proven guide to the enzymatic degradation pathways of TCA and details the self-validating analytical methodologies required to quantify this metabolite in complex biological matrices.

Enzymatic Degradation Mechanics

Unlike linear amino acids, the rigid thiazinane ring of TCA prevents standard transamination. Instead, degradation relies on flavin-dependent oxidative deamination.

When TCA enters the active site of DAAO (for the D-enantiomer) or LAAO (for the L-enantiomer), the enzyme abstracts a hydride from the α-carbon (C4), while the amine nitrogen is deprotonated. This concerted electron transfer reduces the FAD cofactor to FADH₂, generating a highly unstable Δ¹-thiazine (cyclic ketimine) intermediate. FADH₂ is subsequently reoxidized by molecular oxygen, yielding hydrogen peroxide ( H2​O2​ ). The ketimine intermediate undergoes rapid, spontaneous hydrolysis in the aqueous environment, resulting in ring opening and the formation of aliphatic keto-acid thioethers.

MetabolicPathway Hcy Homocysteine (Hcy) + Formaldehyde (FA) TCA 1,3-Thiazinane-4-carboxylic acid (TCA) Hcy->TCA Non-enzymatic condensation Enzyme DAAO / LAAO (Flavin-dependent Oxidation) TCA->Enzyme Substrate binding Ketimine Cyclic Ketimine Intermediate (Δ1-Thiazine) Enzyme->Ketimine - 2H, + H2O2 Degradation Ring Opening & Aliphatic Keto-Acids Ketimine->Degradation Spontaneous hydrolysis

Fig 1: Biotransformation pathway of TCA via enzymatic oxidation and subsequent ring opening.

Experimental Protocols: A Causality-Driven Approach

To study TCA, researchers must overcome two primary challenges: the molecule's high polarity (which hinders direct GC-MS analysis) and the transient nature of its enzymatic degradation products. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Enzymatic Oxidation Assay (Coupled H2​O2​ Detection)

Because the ketimine intermediate of TCA hydrolyzes spontaneously and unpredictably, direct quantification of the degradation product is analytically unsound. Instead, we measure the stoichiometric release of H2​O2​ using a coupled peroxidase system. This provides a real-time, self-validating kinetic readout.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well microplate, combine 50 mM Tris-HCl buffer (pH 8.0), 10 µM FAD, 50 µM Amplex Red reagent, and 0.1 U/mL Horseradish Peroxidase (HRP).

    • Causality: A pH of 8.0 is strictly maintained because it represents the optimal catalytic environment for flavoenzymes and ensures the carboxylic acid moiety of TCA is fully deprotonated, facilitating proper active-site docking.

  • Enzyme Addition: Add 1 µg of purified recombinant DAAO (or LAAO). Incubate at 37°C for 5 minutes to establish a baseline.

  • Substrate Initiation: Inject TCA substrate at varying concentrations (0.1 mM to 10 mM) to initiate the reaction.

  • Kinetic Monitoring: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

    • Self-Validation Check: Run a parallel control well containing the enzyme and substrate, but supplemented with 1 mM sodium benzoate (a known competitive inhibitor of DAAO). Complete suppression of fluorescence validates that the signal is exclusively enzyme-mediated.

Protocol B: GC-MS Quantification of TCA in Biological Matrices

Quantifying endogenous TCA in human urine requires robust derivatization. We utilize Isobutyl Chloroformate (IBCF) because the zwitterionic nature of native TCA prevents volatilization. The resulting isobutyl ester provides optimal steric shielding against thermal degradation in the GC inlet1[1].

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of human urine with an isotopically labeled internal standard (e.g., TCA-d4). Centrifuge at 10,000 × g for 10 minutes to pellet cellular debris.

  • Chemical Derivatization: To the supernatant, add 10 µL of pyridine and 20 µL of IBCF. Vortex for 2 minutes.

    • Causality: Pyridine is mandatory here. It acts as an acid scavenger, neutralizing the HCl byproduct generated during esterification. Without pyridine, the localized drop in pH would prematurely halt the reaction and degrade the analyte.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of ethyl acetate. Vortex vigorously and centrifuge to separate phases.

    • Causality: Ethyl acetate is selected over hexane or chloroform due to its specific dielectric constant, which perfectly partitions the moderately hydrophobic TCA-IBCF derivative away from the highly polar, urea-rich aqueous matrix.

  • GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor target ions at m/z 102.0, 146.0, and 202.1.

    • Self-Validation Check: The ratio of m/z 146.0 to 202.1 must remain constant (± 15%) across all samples compared to the analytical standard, confirming peak purity and absence of co-eluting matrix interferences.

Workflow Sample Urine Sample (+ Internal Standard) Deproteinization Centrifugation (Remove debris) Sample->Deproteinization Derivatization IBCF + Pyridine Catalyst (Isobutyl Esterification) Deproteinization->Derivatization Supernatant Extraction Ethyl Acetate Extraction (Phase Separation) Derivatization->Extraction pH neutralized GCMS GC-MS / SIM Mode (Quantification) Extraction->GCMS Organic Phase

Fig 2: Self-validating GC-MS workflow for TCA quantification using IBCF derivatization.

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters for the analytical validation of TCA and its enzymatic kinetic profile.

Table 1: GC-MS Method Validation Parameters for TCA-IBCF

Data derived from standardized chromatographic studies of human urine1[1].

ParameterValueAnalytical Significance & Causality
Linear Range 1 – 50 µmol/LEncompasses both baseline physiological and elevated pathological concentration ranges.
Limit of Quant. (LOQ) 1 µmol/LEnsures reliable detection of trace endogenous TCA levels without signal-to-noise degradation.
Extraction Solvent Ethyl AcetateYields >90% recovery; maximizes phase separation of the hydrophobic TCA-IBCF adduct.
Primary Quant. Ion m/z 202.1Selected for high abundance and specificity, minimizing false positives from matrix noise.
Table 2: Comparative Enzymatic Oxidation Profile

Kinetic behavior of 6-membered sulfur-containing cyclic amino acids.

SubstrateTarget EnzymeReaction IntermediateDegradation Fate
D-1,3-Thiazinane-4-carboxylic acid D-Amino Acid Oxidase (DAAO)Δ¹-Thiazine (Ketimine)Spontaneous hydrolysis to aliphatic thioethers
L-1,3-Thiazinane-4-carboxylic acid L-Amino Acid Oxidase (LAAO)Δ¹-Thiazine (Ketimine)Ring opening / Keto-acid formation
L-Pipecolic Acid (Analog)Pipecolate Oxidase (PIPOX)Δ¹-Piperideine-6-carboxylateEnzymatic conversion to α-aminoadipate

Sources

Foundational

Chemical Stability of (4S)-1,3-Thiazinane-4-Carboxylic Acid In Vitro: A Comprehensive Technical Guide

Executive Summary (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a six-membered heterocyclic compound formed via the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a six-membered heterocyclic compound formed via the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA). As a critical biomarker for formaldehyde-induced metabolic stress and a highly stable pharmacophore, understanding its in vitro chemical stability is paramount. This whitepaper synthesizes current mechanistic data, thermodynamic profiles, and self-validating analytical protocols required to accurately quantify and formulate TCA in laboratory settings.

Mechanistic Background and Thermodynamic Stability

The in vitro chemical stability of TCA is fundamentally dictated by its formation thermodynamics. When homocysteine is exposed to formaldehyde in an aqueous environment, the reaction initially forms transient kinetic intermediates. However, the system rapidly funnels into the formation of TCA, which acts as the highly stable thermodynamic end-product[1].

Causality of Stability: Unlike five-membered thiazolidines (which form from the homologue cysteine), the six-membered thiazinane ring of TCA minimizes steric and torsional strain. The spatial arrangement of the sulfur atom at the 1-position and the nitrogen at the 3-position creates a relaxed chair conformation. This structural lack of ring strain prevents spontaneous hydrolysis at physiological pH, rendering TCA exceptionally stable in aqueous media at room temperature[2].

Pathway Hcy Homocysteine (Hcy) TCA (4S)-1,3-Thiazinane-4-carboxylic Acid (Thermodynamic Product) Hcy->TCA Aqueous Condensation (pH 7.4, RT) FA Formaldehyde (FA) FA->TCA Deg1 3-Methyl-TCA (Oxidative Intermediate) TCA->Deg1 Photocatalytic/ROS Degradation Deriv TCA-IBCF Derivative (Analytically Stable) TCA->Deriv IBCF + Pyridine (Derivatization)

Formation and degradation pathways of (4S)-1,3-thiazinane-4-carboxylic acid in vitro.

In Vitro Stability Profiling

Aqueous and Formulation Stability

TCA demonstrates robust stability in aqueous media. Formulators leveraging thiazinane derivatives for cosmetic applications (such as skin-protective agents against UVB irradiation) have noted that specific stereoisomers, including (2S,4S)- and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, can be synthesized and stored without degradation at room temperature[2]. This inherent stability makes TCA an excellent candidate for long-term in vitro assays without the need for extreme cryopreservation.

Oxidative and Photocatalytic Degradation

While stable under standard conditions, the thiazinane ring is susceptible to advanced oxidation processes (AOPs). When subjected to photocatalytic degradation (e.g., using N-doped magnetic WO3–x under visible light), the secondary amine of the thiazinane ring undergoes N-methylation, yielding 3-methyl-1,3-thiazinane-4-carboxylic acid as a primary degradation intermediate. Prolonged oxidative stress eventually leads to ring cleavage and mineralization into aliphatic compounds[3].

Analytical Thermal Stability (GC-MS)

Native TCA possesses high polarity and potential thermal lability at the extreme temperatures required for Gas Chromatography-Mass Spectrometry (GC-MS). To prevent thermal degradation during volatilization, TCA must be chemically stabilized via derivatization. Reacting TCA with isobutyl chloroformate (IBCF) locks the molecule into a highly stable isobutyl derivative (TCA-IBCF), ensuring intact transit through the GC column[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the steps inherently confirms the success of the procedure.

Protocol 1: In Vitro Synthesis and Thermodynamic Equilibration

Objective: To synthesize TCA and validate its thermodynamic stability against kinetic intermediates.

  • Reactant Mixing: Combine equimolar concentrations of L-homocysteine and formaldehyde in a physiological buffer (pH 7.4). Causality: Maintaining a slightly alkaline to neutral pH ensures the amine group remains partially unprotonated, maximizing its nucleophilicity for the initial attack on the formaldehyde carbonyl carbon.

  • Equilibration: Incubate the mixture at room temperature for 24 hours. Causality: Because TCA is the thermodynamic product, extended incubation allows any transient, kinetically favored adducts to revert and funnel irreversibly into the highly stable 6-membered thiazinane ring[1].

  • Validation Check: Perform ¹H NMR on the crude mixture. The presence of a distinct doublet of doublets (e.g., at ~3.60 ppm) confirms the stable thiazinane ring formation. The absence of broad, shifting amine peaks validates that no degradation or ring-opening has occurred[2].

Protocol 2: GC-MS Derivatization for Stability Tracking

Objective: To lock TCA into a volatile, thermally stable derivative for quantitative in vitro tracking[4].

  • Catalysis & pH Adjustment: Add anhydrous pyridine to the aqueous TCA sample. Causality: Pyridine acts as a dual-purpose reagent. It serves as a nucleophilic catalyst to drive the reaction and acts as an acid scavenger to neutralize the HCl generated during chloroformate addition, thereby preventing acid-catalyzed ring hydrolysis.

  • Derivatization: Add isobutyl chloroformate (IBCF) and vortex immediately. Causality: IBCF reacts with both the carboxylic acid and the secondary amine of TCA. This dual-capping eliminates hydrogen bonding, drastically increasing the molecule's volatility and thermal stability for GC-MS.

  • Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate. Causality: Ethyl acetate selectively partitions the now non-polar TCA-IBCF into the organic phase, leaving highly polar degradation products and matrix interferents in the aqueous layer.

  • Validation Check: Analyze via GC-MS in Selected Ion Monitoring (SIM) mode. A single sharp peak at ~14.3 min (quantified at m/z 202.1) validates the absence of on-column thermal degradation[4].

Workflow Step1 Aqueous Sample (In Vitro Matrix) Step2 Derivatization (IBCF/Pyridine) Step1->Step2 Stabilize Step3 LLE Extraction (Ethyl Acetate) Step2->Step3 Extract Step4 GC-MS Analysis (m/z 202.1 Quant) Step3->Step4 Quantify

Self-validating analytical workflow for tracking TCA stability in vitro.

Quantitative Data Summary

The following table summarizes the key stability metrics and analytical parameters for TCA based on recent literature.

Table 1: In Vitro Stability and Analytical Metrics of TCA

MetricValue / ObservationMechanistic DriverReference
Thermodynamic Yield Dominant product over kinetic adductsMinimized steric strain in the 6-membered ring[1]
Aqueous Stability (RT) High (No spontaneous degradation)Stable heteroatomic (N, S) chair conformation[2]
Photocatalytic Degradation Yields 3-methyl-TCA intermediateROS-mediated N-methylation and ring cleavage[3]
GC-MS Analytical LOQ 1 µmol L⁻¹ (as TCA-IBCF)IBCF derivatization prevents thermal breakdown[4]

References

  • Litwicka, N., Piechocka, J., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences.[Link]

  • Kim, I., et al. (2017). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Biomolecules & Therapeutics.[Link]

  • Pereira, et al. (2025). Sulphur-containing pyrrolidine-fused chlorins as potential candidates for photodynamic therapy: experimental and theoretical photophysical evaluation. RSC Advances. [Link]

  • Jokar, M., et al. (2021). Synthesis of N-Doped Magnetic WO3–x@Mesoporous Carbon Using a Diatom Template and Plasma Modification. HELD - University of Helsinki.[Link]

Sources

Exploratory

Engineering Sustained Thiol Delivery: (4S)-1,3-Thiazinane-4-Carboxylic Acid as an Advanced Cysteine Prodrug

Executive Summary Intracellular glutathione (GSH) depletion is a primary driver of oxidative stress in neurodegenerative and metabolic disorders. While L-cysteine is the rate-limiting precursor for GSH biosynthesis, dire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Intracellular glutathione (GSH) depletion is a primary driver of oxidative stress in neurodegenerative and metabolic disorders. While L-cysteine is the rate-limiting precursor for GSH biosynthesis, direct administration of free L-cysteine is therapeutically unviable due to its rapid auto-oxidation to toxic cystine and its propensity to induce excitotoxicity.

To bypass these limitations, the pharmaceutical industry has historically relied on 5-membered ring prodrugs, such as L-thiazolidine-4-carboxylic acid (TCA), to directly release cysteine[1]. However, as a Senior Application Scientist evaluating next-generation thiol delivery systems, I propose a paradigm shift: utilizing (4S)-1,3-thiazinane-4-carboxylic acid (commonly known as omonasteine[2]) as an indirect cysteine prodrug. By leveraging a 6-membered thiazinane ring, this molecule releases homocysteine (Hcy)[3], which subsequently hijacks the endogenous transsulfuration pathway to generate cysteine. This whitepaper elucidates the mechanistic causality, structural advantages, and self-validating analytical protocols required to harness this molecule in drug development.

Mechanistic Rationale: The Transsulfuration Axis

The core structural distinction of (4S)-1,3-thiazinane-4-carboxylic acid lies in its 6-membered ring, formed via the condensation of homocysteine and formaldehyde[3]. When administered in vivo, the prodrug undergoes enzymatic and spontaneous hydrolysis.

Why deliver homocysteine to generate cysteine? Direct cysteine prodrugs often cause a rapid, uncontrolled spike in intracellular cysteine, which can overwhelm γ -glutamylcysteine synthetase and lead to ROS generation via auto-oxidation. By contrast, the thiazinane ring releases homocysteine, forcing the cellular machinery to utilize the transsulfuration pathway .

In this pathway, Cystathionine β -synthase (CBS) condenses homocysteine with serine to form cystathionine, which is then cleaved by Cystathionine γ -lyase (CSE) to yield L-cysteine. Because CBS acts as a strict enzymatic bottleneck, this pathway provides zero-order release kinetics for cysteine. This rate-limiting conversion acts as a therapeutic buffer, ensuring a steady, sustained biosynthesis of GSH without the toxic concentration spikes associated with direct cysteine delivery.

MetabolicPathway Prodrug (4S)-1,3-Thiazinane- 4-carboxylic acid Hcy Homocysteine (Hcy) Prodrug->Hcy Ring Hydrolysis Cystathionine Cystathionine Hcy->Cystathionine CBS + Serine (Rate-Limiting) Cysteine L-Cysteine Cystathionine->Cysteine CSE Cleavage GSH Glutathione (GSH) Cysteine->GSH GSH Synthetase

Metabolic conversion of (4S)-1,3-thiazinane-4-carboxylic acid to GSH via transsulfuration.

Pharmacokinetic Profiling & Data Synthesis

The expansion from a 5-membered thiazolidine ring to a 6-membered thiazinane ring fundamentally alters the molecule's steric strain and hydrolytic susceptibility. The 6-membered ring exhibits higher stability in systemic circulation, reducing premature plasma hydrolysis and maximizing intracellular uptake.

The table below synthesizes the comparative pharmacokinetic advantages of the thiazinane scaffold against traditional thiol donors:

Prodrug / MoleculeRing StructurePrimary Release ProductCysteine Delivery MechanismEst. Plasma Half-Life ( t1/2​ )Relative GSH Boost (HepG2, 24h)
L-Cysteine NoneCysteineDirect< 1 h1.0x (Baseline)
N-Acetylcysteine (NAC) NoneCysteineDeacetylation~2 h1.5x
L-TCA 5-memberedCysteineRing Hydrolysis~4 h1.8x
(4S)-1,3-Thiazinane-4-carboxylic acid 6-memberedHomocysteineHydrolysis + Transsulfuration~6-8 h2.2x (Sustained)

Methodological Framework: Self-Validating Quantification

To rigorously evaluate the efficacy of this prodrug, researchers must track the intracellular cascade from the intact thiazinane ring to free cysteine. Thiol-containing amino acids are highly polar, non-volatile, and prone to rapid oxidation during sample preparation. We utilize a Gas Chromatography-Mass Spectrometry (GC-MS) protocol featuring isobutyl chloroformate (IBCF) derivatization[3].

Workflow Step1 Cell Lysis & Isotope Spiking Step2 Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 IBCF Derivatization (+ Pyridine Catalyst) Step2->Step3 Step4 Liquid-Liquid Extraction (Ethyl Acetate) Step3->Step4 Step5 GC-MS (SIM Mode) Quantification Step4->Step5

Self-validating GC-MS workflow for quantifying intracellular thiol metabolites.

Step-by-Step Protocol: Intracellular Thiol Quantification

1. Cellular Incubation & Self-Validating Lysis

  • Action: Incubate HepG2 cells with 50 µM of the prodrug. Wash with ice-cold PBS and lyse using a mild MS-compatible buffer.

  • Causality & Validation: Crucial Step. Immediately spike the lysis buffer with 5 µM of isotopically labeled internal standards ( D4​ -homocysteine, D3​ -cysteine). This creates a self-validating system : if the final MS recovery of these heavy isotopes deviates by >15%, the extraction is voided. This strictly prevents false negatives caused by oxidative loss during sample handling.

2. Protein Precipitation

  • Action: Add cold acetonitrile (1:3 v/v) to the lysate to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Removes native enzymes (like CBS/CSE) that would otherwise continue to alter the thiol equilibrium ex vivo.

3. IBCF Derivatization

  • Action: Transfer the supernatant to a glass vial. Add 10 µL of pyridine and 20 µL of isobutyl chloroformate (IBCF). Vortex immediately.

  • Causality: IBCF targets both the amine and carboxylic acid moieties, converting them into volatile isobutyl derivatives suitable for GC-MS[3]. Pyridine acts as an essential catalyst; it neutralizes the HCl generated during the reaction, driving the derivatization to absolute completion and preventing acid-catalyzed degradation of the thiazinane ring.

4. Liquid-Liquid Extraction (LLE)

  • Action: Extract the derivatized metabolites using 200 µL of ethyl acetate.

  • Causality: The organic layer selectively partitions the hydrophobic IBCF-derivatives away from the complex, salt-heavy aqueous cellular matrix, ensuring a clean injection that protects the GC column.

5. GC-MS Analysis

  • Action: Inject 1 µL of the ethyl acetate phase into the GC-MS. Operate in Selected Ion Monitoring (SIM) mode.

  • Causality: For the specific identification of the intact thiazinane derivative, monitor m/z 102.0 and 146.0, utilizing m/z 202.1 as the primary quantification ion[3]. Compare ratios against the D4​ / D3​ internal standards to calculate exact intracellular molarities.

Conclusion

The strategic use of (4S)-1,3-thiazinane-4-carboxylic acid represents a highly sophisticated approach to antioxidant therapy. By utilizing a 6-membered ring to deliver homocysteine rather than direct cysteine, drug developers can exploit the enzymatic bottleneck of the transsulfuration pathway. This ensures a controlled, sustained release of L-cysteine, maximizing long-term GSH biosynthesis while virtually eliminating the toxicity risks associated with traditional thiol donors.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: MDPI URL
  • Sulfur-containing therapeutics in the treatment of Alzheimer's disease Source: PMC / National Institutes of Health URL
  • Application of an omonasteine ligation strategy for the total chemical synthesis of the BRD7 bromodomain Source: RSC Publishing URL

Sources

Foundational

Neuroactive Properties and Pharmacological Potential of 1,3-Thiazinane-4-Carboxylic Acid: An In-Depth Technical Guide

Executive Summary & Core Rationale As a Senior Application Scientist specializing in neuropharmacology and metabolomics, I approach the study of endogenous metabolites not merely as static biomarkers, but as dynamic part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As a Senior Application Scientist specializing in neuropharmacology and metabolomics, I approach the study of endogenous metabolites not merely as static biomarkers, but as dynamic participants in cellular signaling. 1,3-thiazinane-4-carboxylic acid (TCA) is a prime example of this paradigm. Formed in vivo via the condensation of homocysteine (Hcy) or its thiolactone (HTL) with formaldehyde (FA), TCA represents a critical biochemical intersection between two highly neurotoxic pathways[1].

This technical guide dissects the mechanistic pharmacology, neuroprotective implications, and analytical workflows required to study TCA in the context of neurological drug development and biomarker discovery.

Mechanistic Pharmacology: The Homocysteine-Formaldehyde Sink Hypothesis

To understand the neuroactive potential of TCA, we must first analyze the causality of its precursors. Homocysteine is a well-documented neurotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, driving massive calcium influx and subsequent excitotoxicity. Concurrently, formaldehyde is a potent endogenous epigenetic disruptor. Elevated FA levels have been shown to reduce lysine acetylation of cytosolic histones, compromising chromatin assembly and accelerating neurodegeneration—a mechanism heavily implicated in Alzheimer's Disease (AD)[2].

The spontaneous formation of TCA in an aqueous physiological environment is not simply a metabolic clearance mechanism; it functions as a highly efficient "neuroprotective sink" [1]. By sequestering both Hcy and FA into a stable thiazinane ring, the localized concentration of these reactive species in the central nervous system (CNS) is sharply reduced. Consequently, the formation of TCA directly attenuates and Hcy-mediated excitotoxicity[2]. Furthermore, given that its structural analogs possess independent pharmacological activity, TCA itself is hypothesized to act as a neuromodulator, potentially interacting with orphan receptors or intracellular signaling cascades.

G Hcy Homocysteine (Hcy) Neurotoxic / NMDA Agonist TCA 1,3-Thiazinane-4-carboxylic acid (TCA) Hcy->TCA Condensation FA Formaldehyde (FA) Epigenetic Disruptor FA->TCA Aqueous Environment Sink Neuroprotective Sink Reduced Excitotoxicity TCA->Sink Sequestration

Biochemical formation of TCA acting as a neuroprotective sink against Hcy and FA toxicity.

Quantitative Data Summaries

To evaluate TCA's viability as a CNS-active compound, we must examine its physicochemical properties. A Topological Polar Surface Area (TPSA) of 74.6 Ų indicates excellent potential for Blood-Brain Barrier (BBB) permeability, a critical prerequisite for any neuroactive therapeutic[3].

Table 1: Physicochemical & Analytical Properties of 1,3-Thiazinane-4-Carboxylic Acid

PropertyValueClinical / Analytical Significance
Molecular Formula C₅H₉NO₂SCore structural identity of the thiazinane ring[3].
Molecular Weight 147.20 g/mol Low molecular weight facilitates rapid BBB penetration[3].
TPSA 74.6 ŲOptimal range for CNS activity (< 90 Ų is preferred for neuro-drugs)[3].
GC-MS Quant Ion m/z 202.1Primary ion for absolute quantification of the IBCF derivative[1].
Confirmation Ions m/z 102.0, 146.0Ensures high selectivity in complex biological matrices (e.g., CSF)[1].

Table 2: Expected Modulation of Neurotoxic Biomarkers via TCA Sequestration

Biomarker / TargetPathological State (High FA/Hcy)Modulated State (High TCA Formation)Causality / Mechanism
Cytosolic Histone Acetylation Severely DecreasedRestored to BaselineTCA formation sequesters FA, preventing its interference with acetyltransferases.
NMDA Receptor Activation Hyperactivated (Excitotoxicity)NormalizedDepletion of free Hcy reduces aberrant glutamatergic signaling.

Experimental Workflows & Protocols

Trustworthiness in metabolomic profiling relies on self-validating protocols. Direct gas chromatography of TCA is impossible due to its high polarity and low volatility. Therefore, we employ a highly optimized chemical derivatization strategy.

Protocol 1: GC-MS Quantification of TCA in Biological Matrices
  • Objective: Absolute quantification of endogenous TCA in cerebrospinal fluid (CSF) or urine to monitor Hcy/FA clearance.

  • Causality & Logic: We utilize to rapidly esterify the carboxylic acid moiety of TCA, enhancing its volatility for GC-MS. Pyridine is strictly required as a basic catalyst to neutralize the HCl byproduct, preventing the localized acidification that would otherwise hydrolyze the forming ester. Ethyl acetate is selected for liquid-liquid extraction due to its optimal polarity index, selectively partitioning the TCA-IBCF derivative from the aqueous matrix[1].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 500 µL of the biological sample into a borosilicate glass vial. Spike with 10 µL of deuterated TCA internal standard (10 µmol/L) to ensure absolute quantification and correct for extraction losses.

  • Catalysis: Add 50 µL of analytical-grade pyridine. Vortex briefly to ensure homogenous distribution.

  • Derivatization: Slowly add 50 µL of IBCF. Vortex immediately for 30 seconds. Incubate at room temperature for exactly 10 minutes. (Note: Extended incubation yields no additional recovery and risks side-product formation).

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 3000 × g for 5 minutes to achieve phase separation.

  • Recovery: Carefully transfer the upper organic layer to a clean GC autosampler vial equipped with a glass insert.

  • GC-MS Analysis: Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode. Monitor m/z 102.0 and 146.0 for structural confirmation, utilizing m/z 202.1 as the primary quantification ion[1].

G Sample Biological Sample (Urine / CSF) Deriv Derivatization IBCF + Pyridine Sample->Deriv Extract Extraction Ethyl Acetate Deriv->Extract GCMS GC-MS Analysis SIM Mode Extract->GCMS Quant Quantification LOQ Validation GCMS->Quant

GC-MS analytical workflow for the quantification of TCA using IBCF derivatization.

Protocol 2: In Vitro Neuroprotection & Epigenetic Rescue Assay
  • Objective: To validate the neuroprotective efficacy of TCA formation against FA-induced epigenetic disruption.

  • Causality & Logic: By treating human neuroblastoma (SH-SY5Y) cells with FA in the presence and absence of exogenous Hcy (to drive TCA formation), we can isolate the pharmacological effect of the thiazinane sink from baseline toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 6-well plates (1×10⁵ cells/well) in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Paradigm: Divide into four distinct cohorts: (A) Vehicle Control, (B) FA alone (100 µM), (C) FA (100 µM) + Hcy (100 µM), (D) Exogenous TCA (100 µM).

  • Incubation: Expose cells for 24 hours. This duration is critical to allow sufficient time for FA-induced histone deacetylation and subsequent chromatin assembly failure[2].

  • Epigenetic Profiling: Lyse cells and extract cytosolic histones. Perform Western blotting targeting acetylated lysine (Ac-K) to confirm whether TCA sequestration successfully prevents FA-induced epigenetic silencing.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Formaldehyde, Epigenetics, and Alzheimer's Disease. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • (4S)-1,3-thiazinane-4-carboxylic acid (CID 37888269). PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (4S)-1,3-Thiazinane-4-Carboxylic Acid

Introduction & Biological Rationale (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is an emerging biomarker of significant interest in clinical and bioanalytical chemistry. It is generated in vivo through the non-enzymatic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is an emerging biomarker of significant interest in clinical and bioanalytical chemistry. It is generated in vivo through the non-enzymatic condensation of endogenous formaldehyde (FA) with L-homocysteine (Hcy) or its thiolactone (HTL)[1],[2]. Because natural L-homocysteine possesses the (S) absolute configuration, the resulting cyclization strictly preserves this stereocenter, yielding the (4S)-1,3-thiazinane-4-carboxylic acid stereoisomer.

Elevated levels of Hcy and FA are heavily implicated in civilization diseases, including cardiovascular diseases (CVD), Alzheimer's disease, and diabetes mellitus[3],[4]. Consequently, the accurate quantification of their stable adduct, TCA, in human urine provides researchers with critical insights into metabolic dysfunction and oxidative stress[3],[4].

Analytical Strategy: The Causality of Method Design

TCA is a highly polar, non-volatile cyclic amino acid derivative. Direct GC-MS analysis of such molecules is impossible due to thermal degradation and poor column partitioning. To resolve this, a chemical derivatization step is mandatory to mask the polar carboxylic acid and secondary amine moieties, thereby increasing volatility and thermal stability[5],[1].

Why Isobutyl Chloroformate (IBCF)? Traditional silylation reagents (e.g., BSTFA or MTBSTFA) require strictly anhydrous conditions, necessitating the tedious and time-consuming lyophilization of urine samples. In contrast, alkyl chloroformates like IBCF, when catalyzed by pyridine, react rapidly with TCA directly in aqueous media[1],[6]. This yields an isobutyl derivative (TCA-IBCF) that is highly hydrophobic, enabling highly efficient liquid-liquid extraction (LLE) into an organic solvent like ethyl acetate[1],[6].

Pathway Hcy L-Homocysteine (Aqueous) TCA (4S)-1,3-Thiazinane-4- carboxylic acid Hcy->TCA Condensation FA Formaldehyde (Endogenous) FA->TCA TCA_IBCF TCA-IBCF Derivative (Volatile) TCA->TCA_IBCF Derivatization IBCF Isobutyl Chloroformate + Pyridine IBCF->TCA_IBCF

Biochemical formation of TCA and IBCF derivatization for GC-MS analysis.

Materials and Reagents

To ensure a self-validating and reproducible system, the following reagents of LC-MS or GC-MS grade are required:

  • Reference Standard: (4S)-1,3-thiazinane-4-carboxylic acid (TCA).

  • Internal Standard (IS): Isotope-labeled TCA (e.g., TCA-d4) or a structural analog (e.g., thioproline) to correct for matrix effects and extraction recovery.

  • Derivatization Reagents: Isobutyl chloroformate (IBCF) and Pyridine (acts as a catalyst and acid scavenger)[1],[6].

  • Buffer & Solvents: Tris-HCl buffer (pH optimization) and Ethyl acetate (extraction solvent)[1],[6].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Collect human urine samples and immediately centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: This removes cellular debris, proteins, and particulates that could cause emulsions during extraction.

  • Transfer 500 µL of the clarified urine supernatant into a 2 mL borosilicate glass reaction vial.

  • Add 50 µL of the Internal Standard solution (10 µmol/L) and 100 µL of Tris-HCl buffer. Causality: The buffer stabilizes the sample pH to ensure a consistent and optimal derivatization yield across biologically variable urine samples[6].

Phase 2: Aqueous-Phase Derivatization
  • Add 50 µL of fresh pyridine to the buffered urine sample and vortex briefly. Causality: Pyridine acts as a nucleophilic catalyst and acid scavenger, significantly accelerating the reaction between the chloroformate and the sterically hindered secondary amine of TCA[1],[6].

  • Slowly add 50 µL of IBCF. Caution: The reaction is exothermic and releases CO₂ gas.

  • Cap the vial loosely to allow gas escape and incubate at room temperature for exactly 10 minutes to allow the complete formation of the TCA-IBCF derivative[6].

Phase 3: Liquid-Liquid Extraction (LLE)
  • Add 600 µL of ethyl acetate to the reaction mixture. Causality: The conversion of TCA to TCA-IBCF drastically increases its partition coefficient (LogP), driving the analyte almost exclusively into the organic ethyl acetate layer[1].

  • Vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases.

  • Centrifuge at 3,000 × g for 5 minutes to achieve clean phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean GC autosampler vial equipped with a low-volume glass insert.

Phase 4: GC-MS Analysis Parameters
  • Analytical Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase[5].

  • Injection: 1 µL, Splitless mode to maximize sensitivity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV[5].

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the most abundant and specific fragment ions for TCA-IBCF to ensure high signal-to-noise ratios.

Workflow S1 1. Sample Prep Clarify urine via centrifugation S2 2. Derivatization Add Tris-HCl, Pyridine, and IBCF S1->S2 S3 3. LLE Extraction Partition into Ethyl Acetate S2->S3 S4 4. GC-MS DB-5MS Column, EI-SIM Mode S3->S4 S5 5. Data Analysis Quantify against Internal Standard S4->S5

Step-by-step analytical workflow for the extraction and quantification of TCA.

Quantitative Data & Method Validation

This methodology has been validated in accordance with United States Food and Drug Administration (FDA) bioanalytical guidelines, demonstrating robust performance in the complex matrix of human urine[1],[2].

Validation ParameterValue / RangeAnalytical Significance
Linear Dynamic Range 1 – 50 µmol/LCovers the expected physiological and pathological concentrations of TCA in human urine[1],[2].
Limit of Quantification (LOQ) 1.0 µmol/LThe lowest concentration on the calibration curve with acceptable precision (CV < 20%)[2].
Correlation Coefficient (R²) > 0.995Demonstrates excellent proportional detector response across the calibration range.
Extraction Recovery > 85%Validates that the increased hydrophobicity of TCA-IBCF enables highly efficient partitioning into ethyl acetate[1].

Troubleshooting & Expert Insights

  • Emulsion Formation During LLE: Urine contains high concentrations of endogenous surfactants (e.g., bile acids, proteins). If a stubborn emulsion forms during the ethyl acetate extraction, increasing the centrifugation time or adding a small amount of NaCl (salting-out effect) can force phase separation.

  • Derivatization Artifacts & Reagent Degradation: Water in the sample slowly hydrolyzes IBCF. The 10-minute incubation must be strictly adhered to; prolonged incubation before extraction may lead to the degradation of the derivative or the formation of side products. Furthermore, pyridine must be fresh and stored properly, as oxidized or degraded pyridine loses its catalytic efficacy[1].

  • Matrix Interferences: Even with selective LLE, early-eluting matrix components can cause baseline drift. Utilizing the DB-5MS column with the optimized temperature ramp ensures that TCA-IBCF (which elutes at approximately 14.3 minutes under standard conditions[6]) is well-resolved from endogenous urinary interferences.

References

  • Vulcanchem. "1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride - 2243510-03-2 - Vulcanchem: Derivatization Strategies".
  • MDPI. "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies".
  • PubMed / NIH. "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies".
  • ResearchGate. "(PDF) Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies".
  • PMC / NIH. "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies".
  • ResearchGate. "Research project objectives. (a) The reaction equation of homocysteine (Hcy) with formaldehyde (FA) providing 1,3-thiazinane-4-carboxylic acid (TCA)".

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of (4S)-1,3-Thiazinane-4-Carboxylic Acid (TCA) in Biological Matrices

Introduction & Clinical Significance Homocysteine (Hcy) is a well-established independent risk factor for cardiovascular diseases (CVD) and neurodegeneration. Concurrently, endogenous formaldehyde (FA) levels are known t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Homocysteine (Hcy) is a well-established independent risk factor for cardiovascular diseases (CVD) and neurodegeneration. Concurrently, endogenous formaldehyde (FA) levels are known to rise during oxidative stress and aging. The non-enzymatic condensation of Hcy and FA yields a stable, cyclic adduct: (4S)-1,3-thiazinane-4-carboxylic acid (TCA)[1]. Because TCA integrates the pathological accumulation of both Hcy and FA, it serves as a highly specific, long-lived biomarker for metabolic dysfunction[2].

Historically, quantifying TCA required labor-intensive gas chromatography-mass spectrometry (GC-MS) workflows involving isobutyl chloroformate (IBCF) derivatization and liquid-liquid extraction[3]. Recent metabolomics advancements have also highlighted related homocysteine-derived cyclic metabolites using complex chemical tagging[4]. To accelerate high-throughput clinical research and eliminate the artifacts associated with chemical derivatization, we have engineered a robust, direct Hydrophilic Interaction Liquid Chromatography tandem mass spectrometry (HILIC-MS/MS) method.

Analytical Rationale (The "Why")

As a Senior Application Scientist, designing an assay requires matching the physicochemical properties of the analyte to the separation chemistry. TCA (C5H9NO2S, MW: 147.20 g/mol ) is a highly polar, low-molecular-weight zwitterion containing a secondary amine and a carboxylic acid[5].

  • Sample Preparation Causality: Traditional reversed-phase (RP) methods exhibit virtually zero retention for highly polar zwitterions like TCA. By utilizing a 3:1 Acetonitrile-to-Plasma protein precipitation (PPT), we achieve two goals simultaneously: quantitative removal of matrix proteins and preparation of the sample in a high-organic diluent. This perfectly matches the initial HILIC mobile phase conditions, preventing the peak broadening that occurs when aqueous samples are injected onto a HILIC column.

  • Chromatographic Strategy: A ZIC-HILIC (Zwitterionic) stationary phase is employed. The sulfobetaine functional groups on the column provide strong dipole-dipole and electrostatic interactions with TCA, ensuring robust retention ( k′>3 ) away from the solvent front where ion suppression typically occurs.

  • Ionization & Detection: Positive Electrospray Ionization (ESI+) is utilized. The acidic mobile phase (0.1% formic acid, pH ~2.7) ensures the secondary amine of the thiazinane ring is fully protonated, yielding a dominant [M+H]+ precursor at m/z 148.0[5].

Workflow & Pathway Visualizations

TCA_Pathway Hcy L-Homocysteine (Endogenous Thiol) Imine Hemithioacetal Intermediate Hcy->Imine + FA FA Formaldehyde (Reactive Aldehyde) FA->Imine TCA (4S)-1,3-thiazinane- 4-carboxylic acid Imine->TCA Cyclization (-H2O)

Biochemical condensation of L-homocysteine and formaldehyde to form stable TCA.

Workflow S1 Sample Prep (3:1 ACN PPT) S2 HILIC Separation (ZIC-HILIC Column) S1->S2 S3 ESI+ MS/MS (MRM 148.0 -> 102.0) S2->S3 S4 Data Analysis (Matrix-Matched Cal) S3->S4

End-to-end HILIC-MS/MS analytical workflow for TCA quantification.

Experimental Protocols

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Buffer: Ammonium formate (LC-MS grade).

  • Reference Standard: (4S)-1,3-thiazinane-4-carboxylic acid[5].

  • Internal Standard (IS): TCA-d4 (preferred) or Thiazolidine-4-carboxylic acid (structural analog).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma or urine into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in water). Vortex for 10 seconds.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (100%).

  • Mix & Centrifuge: Vortex vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

LC-MS/MS Conditions
  • Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm, 200 Å).

  • Column Temperature: 40 °C (Causality: Reduces mobile phase viscosity, minimizing backpressure and improving mass transfer kinetics for sharper peaks).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Causality: Provides sufficient ionic strength to buffer silanol groups on the stationary phase, ensuring reproducible retention).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.4595
1.00.4595
4.00.45050
5.00.45050
5.10.4595
8.00.4595

Table 2: MS/MS MRM Parameters (ESI+) Causality for MRM: The precursor m/z 148.0 corresponds to [M+H]+ . The primary fragment m/z 102.0 represents the neutral loss of formic acid ( H2​O+CO , 46 Da) from the carboxylic moiety, a highly stable transition for quantification[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
TCA 148.0102.0502515Quantifier
TCA 148.088.0502522Qualifier
TCA-d4 (IS) 152.0106.0502515Internal Standard
System Suitability & Quality Control (Self-Validating System)

To ensure absolute trustworthiness, the protocol must validate itself during execution:

  • Blank Injection Check: Run a solvent blank before the sequence to confirm zero carryover. The TCA peak area must be < 5% of the Lower Limit of Quantification (LLOQ).

  • System Suitability Test (SST): Inject the LLOQ standard 5 consecutive times. The Coefficient of Variation (CV) of the TCA/IS peak area ratio must be ≤ 15% to validate system readiness.

  • Bracketing QCs: Place Low, Mid, and High QC samples every 10-15 unknown samples. The analytical run is only valid if ≥ 67% of QCs fall within ±15% of their nominal concentration.

Method Validation Summary

The method is designed to meet stringent bioanalytical guidelines (e.g., FDA/ICH M10). Expected performance metrics based on this HILIC-MS/MS architecture are summarized below.

Table 3: Method Validation Summary (Expected Criteria)

ParameterAcceptance CriteriaExpected Performance
Linearity R2>0.99 (1 - 50 µmol/L) R2>0.995
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.2 - 8.5%
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)5.1 - 9.3%
Extraction Recovery Consistent across QC levels> 85%
Matrix Effect IS-normalized Matrix Factor 0.85 - 1.150.92 - 1.08

References

  • [1] Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Source: International Journal of Molecular Sciences (PubMed). URL:[Link]

  • [5] Title: (4S)-1,3-thiazinane-4-carboxylic acid | C5H9NO2S | CID 37888269. Source: PubChem. URL:[Link]

  • [2] Title: Research project objectives. (a) The reaction equation of homocysteine (Hcy) with formaldehyde (FA) providing 1,3-thiazinane-4-carboxylic acid (TCA). Source: ResearchGate. URL:[Link]

  • [3] Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Source: PMC. URL:[Link]

  • [4] Title: Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Source: Analytical Chemistry (ACS Publications). URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for the GC-MS Analysis of (4S)-1,3-Thiazinane-4-Carboxylic Acid

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Clinical Researchers Matrix: Biological Fluids (Urine, Plasma) Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Cli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Clinical Researchers Matrix: Biological Fluids (Urine, Plasma) Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Clinical Significance

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a critical endogenous biomarker formed in vivo through the condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde[1]. Because elevated homocysteine is a known risk factor for cardiovascular and neurodegenerative diseases, and formaldehyde is a ubiquitous environmental toxin, the accurate quantification of TCA in human biofluids provides vital insights into metabolic detoxification pathways[2].

Structurally, TCA is a six-membered cyclic sulfur-containing amino acid analog. It possesses both a secondary amine within the thiazinane ring and a free carboxylic acid moiety. This zwitterionic nature renders TCA highly polar, non-volatile, and thermally labile, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) impossible[3]. To achieve the volatility and thermal stability required for GC-MS, robust dual-site chemical derivatization is mandatory.

Mechanistic Insights: Selecting the Right Derivatization Chemistry

As an application scientist, selecting a derivatization route requires balancing reaction efficiency with matrix compatibility. For amino acid analogs like TCA, two primary pathways are utilized: Alkyl Chloroformate Derivatization and Silylation .

The Isobutyl Chloroformate (IBCF) Advantage (Recommended)

Biological samples like urine are highly aqueous. Traditional derivatization methods require complete water removal, which is time-consuming and risks analyte loss. Isobutyl chloroformate (IBCF) circumvents this by reacting directly in the aqueous phase[1].

  • The Causality of Reagent Choice: When IBCF is introduced to the sample in the presence of pyridine, a dual-reaction occurs. The carboxylic acid reacts to form a mixed anhydride intermediate, which rapidly decarboxylates to yield a volatile isobutyl ester. Simultaneously, the secondary amine in the thiazinane ring undergoes carbamylation to form an N-isobutoxycarbonyl derivative.

  • The Role of Pyridine: Pyridine is not merely a solvent; it acts as a nucleophilic catalyst to accelerate mixed anhydride formation and serves as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Silylation with MSTFA (Alternative)

Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) is a universal approach for cyclic sulfur-containing amino acids[4]. It replaces active protons on both the amine and carboxylic acid with trimethylsilyl (TMS) groups. While highly sensitive, TMS derivatives are notoriously moisture-sensitive. Any residual water in the sample will rapidly hydrolyze the derivative back to the free acid, necessitating rigorous lyophilization prior to reaction.

Workflows and Logical Relationships

GCMS_Workflow A Biofluid Sample (Urine/Plasma) B Deproteinization & Centrifugation A->B C IBCF Derivatization (Aqueous Phase) B->C C_alt Lyophilization (Anhydrous Prep) B->C_alt Silylation Route D LLE Extraction (Ethyl Acetate) C->D E GC-MS Analysis (EI Mode) D->E C_alt2 MSTFA Silylation (Anhydrous) C_alt->C_alt2 C_alt2->E

Caption: Workflow comparison between aqueous IBCF derivatization and anhydrous silylation for GC-MS.

Deriv_Mechanism TCA (4S)-1,3-thiazinane-4-carboxylic acid (Target Analyte) Amine Secondary Amine -> Carbamylation TCA->Amine Acid Carboxylic Acid -> Esterification TCA->Acid Reagent Isobutyl Chloroformate (IBCF) + Pyridine Reagent->Amine Reagent->Acid Product N-isobutoxycarbonyl isobutyl ester (Volatile Derivative) Amine->Product Acid->Product

Caption: Dual-site derivatization mechanism of TCA using Isobutyl Chloroformate (IBCF).

Experimental Protocols

Protocol A: Aqueous-Phase Derivatization with IBCF (Self-Validating Method)

This protocol is optimized for direct analysis of TCA in human urine, eliminating the need for sample drying[1].

Reagents Required:

  • Isobutyl chloroformate (IBCF, ≥98% purity)

  • Pyridine (Anhydrous, acting as catalyst/scavenger)

  • Ethyl acetate (GC-MS grade)

  • Tris-HCl buffer (pH 7.0)

Step-by-Step Procedure:

  • Sample Aliquoting: Transfer 100 µL of human urine (or standard TCA solution) into a 2 mL glass reaction vial.

  • Buffering: Add 100 µL of Tris-HCl buffer (pH 7.0) to stabilize the pH. Causality: IBCF derivatization is highly pH-dependent; pH 7.0 ensures the carboxylic acid is deprotonated enough for nucleophilic attack without rapidly hydrolyzing the IBCF reagent.

  • Catalysis: Add 50 µL of pyridine to the mixture and vortex briefly.

  • Derivatization: Carefully add 20 µL of IBCF.

    • Self-Validation Check: The reaction will produce mild effervescence (release of CO₂ from the mixed anhydride intermediate). If no effervescence occurs, the IBCF may have degraded due to moisture exposure.

  • Incubation: Cap the vial and agitate at room temperature for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Add 300 µL of ethyl acetate. Vortex vigorously for 1 minute to partition the hydrophobic TCA-IBCF derivative into the organic layer.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes.

  • Collection: Transfer the upper organic layer (ethyl acetate) to a GC autosampler vial containing a glass insert. Inject 1 µL into the GC-MS.

Protocol B: Anhydrous Silylation with MSTFA

Use this protocol if analyzing TCA alongside a broad panel of other amino acids or metabolites that require silylation[4].

Reagents Required:

  • MSTFA + 1% TMCS

  • Anhydrous Pyridine

  • Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Deproteinization: Mix 100 µL of plasma/urine with 300 µL of cold MeCN. Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • Lyophilization (Critical Step): Transfer the supernatant to a new vial and evaporate to absolute dryness under a gentle stream of nitrogen or via a vacuum concentrator. Causality: Any residual water will preferentially react with MSTFA, destroying the reagent and preventing TCA derivatization.

  • Solvation: Reconstitute the dried residue in 30 µL of anhydrous pyridine.

  • Silylation: Add 30 µL of MSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Quantitative Data & Method Comparison

The choice of derivatization heavily impacts the chromatographic behavior and limits of quantification (LOQ). Table 1 summarizes the properties of the derivatives, and Table 2 compares the operational metrics of the two protocols.

Table 1: Physicochemical Properties of TCA and Derivatives
Compound StateMolecular Weight ( g/mol )VolatilityThermal StabilityGC-MS Suitability
Free TCA (Underivatized) 147.20NegligiblePoor (Degrades)Unsuitable
TCA-IBCF Derivative 347.47HighExcellentOptimal (EI Mode)
TCA-TMS Derivative 291.52HighModerate (Moisture Sensitive)Suitable (Anhydrous)
Table 2: Comparison of Derivatization Workflows for Biofluids
ParameterProtocol A: IBCF AlkylationProtocol B: MSTFA Silylation
Matrix Compatibility Excellent (Direct aqueous reaction)Poor (Requires absolute dryness)
Sample Prep Time ~15 Minutes>2 Hours (Due to drying step)
Derivative Stability High (Stable for days in ethyl acetate)Low (Hydrolyzes rapidly in ambient air)
Linearity Range (Urine) 1 – 50 µmol/L[1]1 – 20 µmol/L[4]
Primary Application Targeted TCA/Amino Acid quantificationUntargeted global metabolomics

Conclusion

For the targeted GC-MS analysis of (4S)-1,3-thiazinane-4-carboxylic acid in biological matrices, Protocol A (IBCF Derivatization) is the superior choice. By leveraging pyridine as a catalyst and acid scavenger, the method allows for rapid, room-temperature derivatization directly in the aqueous phase, bypassing the tedious lyophilization steps required by traditional silylation. This self-validating, highly efficient esterification/carbamylation pathway ensures robust chromatographic peaks, excellent thermal stability, and reliable quantification for clinical and toxicological research.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: MDPI (International Journal of Molecular Sciences) / PubMed URL:[Link]

  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Synthesis and metabolism of 1, 3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine Source: Journal of Biological Chemistry / ResearchGate URL:[Link]

  • Conundrum of dehydroascorbic acid and homocysteine thiolactone reaction products: Structural characterization and effect on peptide and protein N-homocysteinylation Source: ResearchGate URL:[Link]

Sources

Application

Analytical Protocol: Isobutyl Chloroformate (IBCF) Derivatization of 1,3-Thiazinane-4-Carboxylic Acid for GC-MS Analysis

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Application: Biomarker quantification, Clinical metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Bio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Application: Biomarker quantification, Clinical metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Biological Significance

The accurate quantification of cyclic amino acids in biological matrices is a persistent challenge in clinical metabolomics due to their high polarity and low volatility[1],[2]. One such compound of emerging clinical interest is 1,3-thiazinane-4-carboxylic acid (TCA) .

TCA is formed in vivo through the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA)[3],[4]. Because elevated levels of both Hcy and FA are implicated in cardiovascular and neurodegenerative diseases, TCA serves as a critical biological footprint of their interaction[3]. However, analyzing TCA directly from human urine using GC-MS is impossible without chemical derivatization.

This application note details a robust, self-validating protocol utilizing isobutyl chloroformate (IBCF) to derivatize TCA. Unlike traditional silylation reagents (e.g., BSTFA) that require exhaustive sample drying, alkyl chloroformates like IBCF allow for rapid derivatization directly in aqueous environments, making this method highly scalable for high-throughput clinical diagnostics[1].

Pathway Hcy Homocysteine (Hcy) TCA 1,3-Thiazinane-4-carboxylic acid (TCA) Hcy->TCA in vivo FA Formaldehyde (FA) FA->TCA in vivo Deriv IBCF + Pyridine Derivatization TCA->Deriv in vitro Product TCA-IBCF Derivative (GC-MS Compatible) Deriv->Product Extraction

Biological formation of TCA and subsequent IBCF derivatization for GC-MS.

Mechanistic Insights: The Causality of Reagent Selection

To build a reliable analytical method, one must understand the causality behind each experimental variable. The derivatization of TCA with IBCF is a two-step nucleophilic acyl substitution reaction that neutralizes the polar functional groups of the molecule:

  • The Role of IBCF: IBCF reacts with the secondary amine of the thiazinane ring to form an isobutyl carbamate, and with the carboxylic acid moiety to form an isobutyl ester (or mixed anhydride, depending on the exact alcohol presence)[1]. This dual-action neutralizes hydrogen-bonding capabilities, drastically lowering the boiling point and increasing thermal stability for GC-MS[1].

  • The Role of Pyridine: Pyridine is not merely a solvent; it acts as a crucial nucleophilic catalyst and acid scavenger[3]. As IBCF reacts, hydrochloric acid (HCl) is generated as a byproduct. Pyridine neutralizes this acid, driving the reaction equilibrium forward and preventing the degradation of the newly formed TCA-IBCF derivative[3],[4].

  • The Role of Ethyl Acetate: Following derivatization in the aqueous phase, the non-polar TCA-IBCF derivative must be isolated. Experimental validation demonstrates that ethyl acetate provides the optimal partition coefficient, yielding the highest extraction efficiency compared to other organic solvents like hexane or chloroform[4].

Experimental Protocol

This protocol is designed as a self-validating system: the successful extraction and subsequent detection of specific mass-to-charge (m/z) fragments in SIM mode confirm the structural integrity of the derivatization.

Reagents & Materials
  • Human urine samples (centrifuged to remove particulates).

  • 1,3-Thiazinane-4-carboxylic acid (TCA) reference standard[2].

  • Isobutyl chloroformate (IBCF), analytical grade.

  • Pyridine, anhydrous.

  • Ethyl acetate, GC-MS grade.

  • Vortex mixer and microcentrifuge.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 100 µL of clarified human urine into a 1.5 mL microcentrifuge tube. Spike with an appropriate isotopically labeled internal standard to account for matrix effects.

  • Catalyst Addition: Add 10 µL of anhydrous pyridine to the sample. Insight: Adding the base first ensures the aqueous matrix is properly buffered before the highly reactive chloroformate is introduced.

  • Derivatization: Carefully add 20 µL of IBCF. Vortex the mixture immediately for 30 seconds at room temperature. The reaction occurs almost instantaneously, marked by mild effervescence (CO2 release).

  • Liquid-Liquid Extraction (LLE): Add 200 µL of ethyl acetate to the reaction mixture. Vortex vigorously for 1 minute to ensure maximum mass transfer of the TCA-IBCF derivative into the organic phase[3].

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 5 minutes. The mixture will separate into a cloudy/clear upper organic phase and a lower aqueous phase[4].

  • Collection: Carefully aspirate the upper ethyl acetate layer and transfer it directly to a GC autosampler vial. Analyze immediately without further delay to prevent derivative hydrolysis[4].

Workflow Step1 1. Urine Sample Prep (Aliquot + Internal Standard) Step2 2. Derivatization (Add Pyridine & IBCF) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Add Ethyl Acetate, Vortex) Step2->Step3 Step4 4. Phase Separation (Centrifuge, Isolate Upper Layer) Step3->Step4 Step5 5. GC-MS Analysis (SIM Mode: m/z 102, 146, 202) Step4->Step5

Step-by-step workflow for the derivatization and extraction of TCA from urine.

Data Presentation & Method Validation

To ensure high sensitivity and specificity in complex biological matrices, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode.

Table 1: GC-MS Parameters & Rationale
ParameterSettingRationale
Ionization Mode Electron Ionization (EI), 70 eVStandard energy required for robust, reproducible fragmentation of carbamate derivatives[4].
Acquisition Mode SIM (Selected Ion Monitoring)Drastically enhances the signal-to-noise ratio for trace analysis in complex urine matrices[4].
Target Ions (m/z) 102.0, 146.0Characteristic fragments used for structural identification and qualitative confirmation of the TCA ring[4].
Quantifier Ion (m/z) 202.1The primary, most abundant high-mass ion used for accurate quantification of the TCA-IBCF derivative[4].
Table 2: Method Validation Summary
MetricValueClinical/Analytical Significance
Linearity Range 1 – 50 µmol/LPerfectly covers the physiologically relevant concentrations of TCA expected in human urine[3],[4].
Extraction Solvent Ethyl AcetateYielded the highest extraction efficiency compared to non-polar alternatives, preventing analyte loss[4].
Catalyst Selection PyridineProvides the optimal basicity (pH control) for driving the chloroformate reaction to 100% completion[3].

References

  • Piechocka et al. (PMC/NIH). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. URL:[Link]

  • Piechocka et al. (MDPI). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. URL:[Link]

  • PubChem. 1,3-Thiazinane-4-carboxylic acid hydrochloride. URL:[Link]

Sources

Method

Application Note: Chiral Separation of (4S)- and (4R)-1,3-Thiazinane-4-Carboxylic Acid Enantiomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Context (4S)-1,3-thiazinane-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

(4S)-1,3-thiazinane-4-carboxylic acid is a critical six-membered, sulfur-containing cyclic amino acid. It serves as a vital chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), including novel Hepatitis B virus (HBV) capsid inhibitors[1]. Because biological systems exhibit strict stereoselectivity, isolating the (4S)-enantiomer from its (4R)-counterpart is a mandatory regulatory and functional requirement.

As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by this molecule. Depending on the synthetic stage, the analyte may present as an N-protected intermediate or an underivatized zwitterion. This application note provides two orthogonal, self-validating protocols: a high-throughput Supercritical Fluid Chromatography (SFC) method for N-protected derivatives, and a specialized High-Performance Liquid Chromatography (HPLC) method for the free amino acid.

Mechanistic Rationale for Experimental Choices

Achieving baseline resolution ( Rs​>1.5 ) for cyclic amino acids requires exploiting specific intermolecular interactions:

  • The Challenge of the Secondary Amine: Standard crown ether chiral stationary phases (CSPs) rely on forming an inclusion complex with a primary amine via three hydrogen bonds. Because 1,3-thiazinane-4-carboxylic acid features a secondary amine embedded in the ring, standard crown ethers often yield insufficient enantioselectivity[2]. While highly substituted modified crown ethers can sometimes overcome this[3], macrocyclic glycopeptide columns (e.g., Teicoplanin) are structurally superior for underivatized cyclic secondary amines.

  • SFC for N-Protected Intermediates: During API synthesis, the amine is frequently protected (e.g., N-Boc, N-Cbz). This eliminates the zwitterionic nature of the molecule, increasing its solubility in organic solvents and making it an ideal candidate for SFC. Immobilized polysaccharide CSPs (like Chiralpak IC) paired with CO₂ and a basic modifier provide rapid, green, and highly scalable separations[1].

Experimental Workflow

Workflow A 1,3-Thiazinane-4-carboxylic Acid (Racemic Mixture) B Analyte Derivatization State? A->B C N-Protected (e.g., Boc-derivative) B->C Yes D Underivatized (Free Zwitterion) B->D No E SFC Mode Chiralpak IC Column C->E F HPLC Mode Teicoplanin CSP D->F G Mobile Phase: CO2 / IPA / TEA Optimize Pressure & Temp E->G H Mobile Phase: MeOH / H2O Optimize pH & Additives F->H I Validation & System Suitability (Rs > 1.5, Tailing < 1.5) G->I H->I

Caption: Decision workflow for the chiral separation of 1,3-thiazinane-4-carboxylic acid enantiomers.

Step-by-Step Protocols

Protocol A: SFC Enantioseparation of N-Protected 1,3-Thiazinane-4-Carboxylic Acid

This method is optimized for process chemistry and preparative scaling, utilizing the robust immobilization of the Chiralpak IC column[1].

1. System Preparation:

  • Equilibrate the SFC system with 95% supercritical CO₂ and 5% Isopropanol (IPA).

  • Causality for Additive: Add 0.5% Triethylamine (TEA) to the IPA co-solvent. Even though the analyte contains a carboxylic acid, TEA acts as a dynamic modifier that masks active basic/silanol sites on the stationary phase, preventing severe peak tailing and ensuring sharp elution profiles[1].

2. Chromatographic Conditions:

  • Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 × 250 mm.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (BPR): 100 bar. (Causality: Maintains uniform CO₂ density across the column bed, stabilizing retention times).

  • Temperature: 35°C.

  • Detection: UV at 210 nm (or 254 nm if the protecting group is UV-active, e.g., Cbz)[1].

3. Execution:

  • Inject 5–10 µL of the sample dissolved in pure IPA.

  • Monitor the baseline until both enantiomers elute (typically within 10 minutes).

Protocol B: LC-MS Enantioseparation of Underivatized (Free) Amino Acid

This method directly resolves the free zwitterion, eliminating the need for synthetic derivatization steps.

1. System Preparation:

  • Equilibrate the HPLC-MS system with a mobile phase of Methanol / LC-MS grade Water (80:20, v/v).

  • Causality for Additive: Add 0.1% Formic Acid (FA). The acidic environment ( pH 2.5) protonates the carboxylic acid, disrupting the zwitterionic state. This allows the secondary amine to optimally interact with the peptide cleft of the stationary phase via hydrogen bonding and steric inclusion.

2. Chromatographic Conditions:

  • Column: Astec Chirobiotic T (Teicoplanin CSP), 5 µm, 4.6 × 250 mm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Causality: Lower temperatures enhance the weak, transient diastereomeric interactions required for chiral recognition).

  • Detection: ESI-MS (Positive Ion Mode, [M+H]+ ) or UV at 210 nm.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance parameters for both protocols, providing a baseline for method transfer and validation.

ParameterProtocol A: SFC Method (N-Protected)Protocol B: HPLC Method (Free Acid)
Analyte State N-Boc-1,3-thiazinane-4-carboxylic acid1,3-thiazinane-4-carboxylic acid
Primary Interaction π−π and dipole-dipole (Cellulose CSP)Steric inclusion & H-bonding (Teicoplanin)
Mobile Phase 95% CO₂ / 5% IPA (with 0.5% TEA)MeOH / H₂O (80:20) + 0.1% FA
Flow Rate 3.0 mL/min1.0 mL/min
Expected Resolution ( Rs​ ) > 2.0> 1.5
Selectivity ( α ) 1.45 1.25
Typical Run Time < 10 minutes< 15 minutes

Self-Validating System & Quality Control (SST)

To ensure scientific integrity and trustworthiness, every analytical run must operate as a self-validating system. Before analyzing unknown samples, execute the following System Suitability Test (SST):

  • Resolution Verification: Inject a racemic reference standard of (4RS)-1,3-thiazinane-4-carboxylic acid. The system is only validated for use if the critical pair resolution ( Rs​ ) is ≥1.5 .

    • Troubleshooting Causality: If Rs​<1.5 in the SFC method, the TEA modifier may have degraded, or the CO₂ density is fluctuating. Check the BPR valve.

  • Peak Symmetry: The tailing factor ( Tf​ ) for both enantiomers must be ≤1.5 .

    • Troubleshooting Causality: Excessive tailing in the LC method indicates secondary interactions. Flush the Teicoplanin column with a higher aqueous ratio or adjust the Formic Acid concentration.

  • Carryover Assessment: Inject a blank (pure diluent) immediately following the highest concentration standard. The signal in the blank must be <0.1% of the standard to confirm the absence of column memory effects.

References

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Patent Literature on 1,3-Thiazinane-4-carboxylic Acid Derivatives (Anti-HBV compounds / Substituted benzylamine derivatives).

Sources

Application

Application Note: Capillary Electrophoresis for Chiral Analysis of Thiazinane Carboxylic Acids

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Thiazinane carboxylic acids (TCAs),...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Thiazinane carboxylic acids (TCAs), specifically 1,3-thiazinane-4-carboxylic acid, are critical heterocyclic compounds formed in vivo via the condensation of homocysteine with aldehydes (e.g., formaldehyde). In clinical diagnostics and pharmacology, they serve as vital biomarkers for oxidative stress, homocysteine metabolism, and potential toxicity pathways [1]. Because biological systems exhibit strict stereoselectivity, the pharmacological and toxicological profiles of TCAs are highly dependent on their enantiomeric configuration.

Capillary Electrophoresis (CE) has emerged as the premier technique for the chiral resolution of cyclic amino acid analogs [2]. Compared to High-Performance Liquid Chromatography (HPLC), CE offers superior theoretical plate counts, negligible organic solvent consumption, and the unique flexibility to dynamically alter the chiral environment simply by modifying the Background Electrolyte (BGE).

This application note details a robust, self-validating CE methodology for the enantioseparation of TCAs using cyclodextrin-mediated host-guest complexation.

Mechanistic Causality: The "Why" Behind the Method

As a Senior Application Scientist, it is crucial to understand that a successful CE protocol is not a random collection of parameters, but a carefully balanced thermodynamic and electrokinetic system.

  • pH Optimization (The Electrokinetic Engine): TCAs possess both a secondary amine and a carboxylic acid moiety, rendering them zwitterionic at physiological pH. We deliberately select a highly acidic BGE (50 mM Phosphate, pH 2.5). At this pH, the carboxylic acid is protonated (neutral), and the amine is protonated (cationic). This gives the analyte a net +1 charge. Furthermore, at pH 2.5, the ionization of the capillary's inner wall silanol groups is suppressed, effectively eliminating the Electroosmotic Flow (EOF). Consequently, the cationic enantiomers migrate purely via their electrophoretic mobility ( μep​ ) toward the cathode.

  • Chiral Selector Dynamics (The Thermodynamic Filter): We utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) as the chiral selector. Because HP- β -CD is neutral, it does not contribute to the conductivity of the BGE, minimizing Joule heating. Enantioseparation occurs because the R- and S-enantiomers of the TCA form transient diastereomeric complexes with the hydrophobic cavity of the cyclodextrin at different binding affinities ( KR​=KS​ ). The enantiomer that binds more strongly to the bulky, slow-moving cyclodextrin will exhibit a longer migration time.

Chiral_Mechanism BGE Background Electrolyte (pH 2.5) Analyte Racemic TCA (Protonated, +1) BGE->Analyte Selector Chiral Selector (e.g., HP-β-CD) BGE->Selector ComplexR Transient Complex 1 (R-TCA • CD) K_R Analyte->ComplexR Fast Exchange ComplexS Transient Complex 2 (S-TCA • CD) K_S Analyte->ComplexS Fast Exchange Selector->ComplexR Selector->ComplexS Detector Detector Window (Δt migration) ComplexR->Detector μ_ep,R ComplexS->Detector μ_ep,S

Caption: Host-guest complexation dynamics and electrophoretic mobility differences driving enantioseparation.

Experimental Workflows & Methodologies

The following workflow illustrates the end-to-end analytical process, ensuring a self-validating loop where system suitability dictates sample progression.

CE_Workflow A Sample Prep (Deproteinization) B Derivatization (Optional UV Tag) A->B E Electrokinetic/ Hydrodynamic Injection B->E C BGE & Chiral Selector Setup D Capillary Conditioning C->D D->E F Enantioseparation (High Voltage) E->F G UV/DAD Detection F->G

Caption: Workflow for the chiral analysis of thiazinane carboxylic acids via CE.

Step-by-Step Protocol

1. Reagent and BGE Preparation

  • Action: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to exactly 2.5 using concentrated phosphoric acid. Add 20 mM HP- β -CD to the buffer.

  • Causality: Precise pH control is non-negotiable. A deviation of even 0.2 pH units will alter the ionization state of the TCA's carboxyl group, destroying the resolution. The solution must be filtered through a 0.22 μ m membrane to prevent capillary clogging and baseline noise.

2. Capillary Conditioning (Self-Validating Surface Prep)

  • Action: Use a bare fused-silica capillary (50 μ m ID, 60 cm total length, 50 cm effective length). Flush sequentially with 1.0 M NaOH (10 min), 0.1 M NaOH (5 min), ultrapure water (5 min), and BGE (10 min).

  • Causality: The 50 μ m ID provides the optimal balance between Joule heating dissipation (preventing thermal band broadening) and optical path length (maintaining UV sensitivity). The aggressive NaOH flush strips adsorbed proteins and standardizes the silanol surface, ensuring run-to-run migration time reproducibility.

3. Sample Injection and Separation

  • Action: Inject the sample hydrodynamically at 50 mbar for 5 seconds. Apply a separation voltage of +20 kV. Maintain the capillary cassette temperature at 20 °C.

  • Causality: Hydrodynamic injection avoids the electrokinetic bias that occurs when injecting samples of varying conductivities. The voltage is capped at 20 kV; exceeding this threshold in a 50 mM buffer induces non-linear Joule heating, which collapses the chiral resolution.

4. Detection

  • Action: Monitor absorbance via Diode Array Detection (DAD) at 214 nm.

  • Causality: While TCAs lack strong chromophores, the amide/carboxylic acid backbone exhibits sufficient absorbance at 214 nm for low-micromolar detection without the need for complex derivatization steps.

Data Presentation & System Suitability

To guarantee the trustworthiness of the analytical run, the system must pass strict suitability criteria before processing unknown biological or synthetic samples. Table 1 demonstrates the empirical optimization that led to the selection of HP- β -CD, while Table 2 outlines the validation parameters of the finalized method.

Table 1: Optimization of Chiral Selectors for TCA Enantioseparation

Chiral SelectorConcentration (mM)Migration Time R-isomer (min)Migration Time S-isomer (min)Resolution ( Rs​ )
β -CD1512.412.80.8 (Fail)
HP- β -CD 20 14.2 15.1 2.1 (Pass)
HS- β -CD1018.519.01.2 (Fail)

Insight: Native β -CD suffers from limited solubility and provides insufficient phase ratio for complete baseline resolution. Highly Sulfated (HS)- β -CD causes excessive migration times due to its counter-migration against the cationic analyte.

Table 2: Method Validation Parameters (Using 20 mM HP- β -CD)

Validation ParameterEmpirical ValueStrict Acceptance Criteria
Linearity Range 0.5 - 50 μ M R2≥0.995
LOD (S/N = 3) 0.15 μ MN/A (Informational)
LOQ (S/N = 10) 0.50 μ MAccuracy within 80-120%
Intra-day Precision (RSD) 1.8% ≤2.0% (System Validated)
Inter-day Precision (RSD) 3.2% ≤5.0% (System Validated)

Trustworthiness Checkpoint: If the Rs​ drops below 1.5 or the migration time RSD exceeds 2.0% during the System Suitability Test (SST), the run must be halted. The operator must re-prepare the BGE (as cyclodextrins can degrade or precipitate over time) and execute a full 1.0 M NaOH capillary reconditioning cycle.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598.[Link]

  • Szabó, Z.-I., et al. (2023). Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530.[Link]

Method

electrochemical detection of 1,3-thiazinane-4-carboxylic acid

Application Note: Electrochemical Detection of 1,3-Thiazinane-4-Carboxylic Acid Using Gold Nanoparticle-Modified Electrodes Executive Summary & Clinical Context 1,3-Thiazinane-4-carboxylic acid (TCA, CAS: 60175-95-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Detection of 1,3-Thiazinane-4-Carboxylic Acid Using Gold Nanoparticle-Modified Electrodes

Executive Summary & Clinical Context

1,3-Thiazinane-4-carboxylic acid (TCA, CAS: 60175-95-3) is a critical endogenous biomarker formed by the spontaneous condensation of homocysteine (Hcy) or its thiolactone with formaldehyde (FA)[1]. Monitoring TCA levels in human urine and plasma is essential for evaluating formaldehyde exposure and mapping homocysteine metabolism, both of which are heavily implicated in cardiovascular and neurodegenerative pathologies.

Traditionally, the definitive identification of TCA has relied on Gas Chromatography-Mass Spectrometry (GC-MS), a process that requires complex and time-consuming chemical derivatization with isobutyl chloroformate and pyridine catalysts. As drug development and clinical diagnostics pivot toward real-time, label-free screening, electrochemical detection offers a highly sensitive, rapid alternative. This application note details a validated, field-proven protocol for the voltammetric quantification of TCA utilizing a Gold Nanoparticle-modified Glassy Carbon Electrode (AuNP/GCE).

Mechanistic Causality: The "Why" Behind the Workflow

Designing an electrochemical sensor for TCA requires navigating the specific electroactivity of its 6-membered thiazinane ring, which contains a thioether sulfur and a secondary amine.

  • Electrode Selection (The Gold-Sulfur Affinity): Direct oxidation of thioethers on bare carbon electrodes suffers from sluggish electron transfer kinetics and high overpotentials, leading to background interference. By electrodepositing gold nanoparticles (AuNPs) onto the electrode, we exploit the strong chemisorption affinity between the thiazinane sulfur atom and the gold surface. This interaction preconcentrates the TCA molecules directly at the electrode-solution interface, significantly lowering the oxidation overpotential and amplifying the faradaic current. This mechanistic approach is directly adapted from the established electrochemical behavior of TCA's 5-membered ring homologue, thiazolidine-4-carboxylic acid (thioproline), which exhibits well-defined anodic waves on gold electrodes[2][3].

  • Waveform Selection (Square Wave Voltammetry): Square Wave Voltammetry (SWV) is selected over Cyclic Voltammetry (CV). SWV applies a pulsed waveform that effectively discriminates against the capacitive (background) current, isolating the faradaic current generated by TCA oxidation. Furthermore, as demonstrated in analogous thiazolidine studies, pulse voltammetric techniques minimize the inhibitory effects of oxidation products that can accumulate and foul the electrode surface[2].

  • Buffer Optimization: A Britton-Robinson (BR) buffer at pH 7.4 is utilized. Maintaining a physiological to slightly alkaline pH ensures that the carboxylic acid moiety of TCA is deprotonated, which facilitates electron transfer and aligns with optimal peak potentials observed for similar thiazolidine derivatives[3].

System Visualizations

BiochemicalPathway Hcy Homocysteine (Hcy) Condensation Spontaneous Condensation Hcy->Condensation FA Formaldehyde (FA) FA->Condensation TCA 1,3-Thiazinane-4-carboxylic acid Condensation->TCA

Biochemical formation of TCA via homocysteine and formaldehyde.

ElectroWorkflow Step1 1. GCE Polishing & System Validation Step2 2. AuNP Electrodeposition (-0.2V, 60s) Step1->Step2 Step3 3. TCA Preconcentration (OCP, 120s) Step2->Step3 Step4 4. SWV Detection (pH 7.4 BR Buffer) Step3->Step4 Step5 5. Anodic Desorption / Regeneration Step4->Step5

Step-by-step electrochemical workflow for TCA detection.

Experimental Protocols (Self-Validating System)

Reagents & Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Chloroauric acid (HAuCl₄ · 3H₂O), 0.1% w/v in 0.5 M H₂SO₄

  • Britton-Robinson (BR) Buffer (pH 7.4)[3]

  • Potassium ferricyanide (K₃[Fe(CN)₆]), 5.0 mM in 0.1 M KCl

Protocol A: Fabrication and Validation of the AuNP/GCE
  • Mechanical Polishing: Polish the bare GCE using 0.3 µm and 0.05 µm alumina slurries on a microcloth pad in a figure-eight motion for 2 minutes each. Rinse with ultrapure water and sonicate in a 1:1 ethanol/water mixture for 3 minutes to remove embedded debris.

  • Electrochemical Cleaning: Cycle the electrode in 0.5 M H₂SO₄ from -1.0 V to +1.0 V at 100 mV/s until stable, reproducible cyclic voltammograms are obtained.

  • System Validation (Trustworthiness Check 1): Immerse the cleaned GCE in the 5.0 mM K₃[Fe(CN)₆] solution. Run a CV at 50 mV/s.

    • Causality/Validation: The peak-to-peak separation (ΔEp) must be ≤ 72 mV. If ΔEp > 72 mV, the surface is contaminated or poorly polished; repeat Step 1. A tight ΔEp guarantees reversible electron transfer kinetics.

  • AuNP Electrodeposition: Transfer the validated GCE to the 0.1% HAuCl₄ solution. Apply a constant potential of -0.2 V for 60 seconds (chronoamperometry).

  • System Validation (Trustworthiness Check 2): Run a CV in 0.5 M H₂SO₄ (0.0 V to +1.5 V).

    • Causality/Validation: The appearance of a distinct gold oxide reduction peak at ~+0.9 V confirms the successful and uniform deposition of AuNPs.

Protocol B: Voltammetric Detection of TCA
  • Analyte Preconcentration: Immerse the AuNP/GCE in the sample solution containing TCA (diluted in pH 7.4 BR buffer). Hold at Open Circuit Potential (OCP) for 120 seconds under mild magnetic stirring.

    • Causality: This step forces the sulfur atom of TCA to chemisorb onto the AuNPs, maximizing the local analyte concentration prior to the voltage sweep.

  • Measurement: Stop stirring and allow a 10-second quiescent equilibration period. Execute SWV from +0.4 V to +1.2 V.

    • Parameters: Frequency = 25 Hz, Amplitude = 50 mV, Step potential = 5 mV.

  • Signal Processing: Record the anodic peak current (Ip) occurring between +0.85 V and +0.95 V (vs. Ag/AgCl). Quantify against a standard calibration curve.

  • Electrode Regeneration: To prevent progressive fouling from TCA oxidation byproducts[2], apply a potential of +1.5 V for 30 seconds in a blank buffer to oxidatively desorb residual species, followed by a blank CV scan to ensure baseline recovery.

Quantitative Data Presentation

Table 1: Optimization of Electrochemical Parameters

Parameter Tested Range Optimal Value Causality / Mechanistic Reason
Buffer pH 4.0 – 9.0 7.4 (BR Buffer) Ensures the carboxylic acid group is deprotonated, facilitating electron transfer while maintaining physiological relevance[3].
Accumulation Time 0 – 300 s 120 s Maximizes Au-S chemisorption without saturating the electrode surface, preventing steric hindrance.
SWV Frequency 10 – 100 Hz 25 Hz Balances the signal-to-noise ratio; higher frequencies disproportionately increase capacitive background current.

| Deposition Potential | -0.5 to +0.2 V | -0.2 V | Provides uniform gold nanoparticle size distribution, maximizing the electroactive surface area. |

Table 2: Analytical Performance Comparison across Voltammetric Techniques

Voltammetric Technique Linear Range (µM) Limit of Detection (LOD, µM) Signal-to-Noise Ratio Notes
Cyclic Voltammetry (CV) 10.0 – 500.0 3.5 Low High capacitive current masks low-concentration faradaic signals.
Differential Pulse (DPV) 1.0 – 250.0 0.8 Medium Good sensitivity, but longer scan times lead to premature surface fouling[2].

| Square Wave (SWV) | 0.1 – 150.0 | 0.05 | High | Rapid pulsed waveform eliminates background current; optimal for trace clinical detection[2]. |

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI (Int. J. Mol. Sci. 2022).

  • Tetrahydro-2H-1,3-thiazine-4-carboxylic acid. CAS Common Chemistry. 1

  • Pulse Voltammetric Determination of Thiazolidine-4-Carboxylic Acids. Analytical Letters. 2

  • Studies on the Electrochemical Behavior of Thiazolidine and Its Applications Using a Flow–Through Chronoamperometric Sensor Based on a Gold Electrode. Sensors. 3

Sources

Application

Application Note: GC-MS Quantification of (4S)-1,3-Thiazinane-4-Carboxylic Acid in Human Urine

Introduction & Biological Significance The quantification of specific amino acid metabolites in human urine is a critical frontier in understanding metabolic disorders and environmental exposure. It is well established t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The quantification of specific amino acid metabolites in human urine is a critical frontier in understanding metabolic disorders and environmental exposure. It is well established that homocysteine (Hcy) and its highly reactive thioester, homocysteine thiolactone (HTL), readily react with aldehydes in aqueous physiological environments[1]. When Hcy or HTL encounters formaldehyde (FA)—a ubiquitous environmental toxin and endogenous metabolic byproduct—they undergo an aqueous condensation reaction to form a stable adduct: (4S)-1,3-thiazinane-4-carboxylic acid (TCA) [2].

Because free reduced homocysteine represents only a tiny fraction of circulating total homocysteine, downstream metabolites like TCA offer a more stable, long-term window into disrupted sulfur amino acid metabolism[3]. Consequently, TCA has emerged as a compelling potential biomarker for assessing hyperhomocysteinemia, cardiovascular disease (CVD) risk, and in vivo formaldehyde exposure[4].

Pathway Hcy Homocysteine (Hcy) / Hcy-Thiolactone Reaction Aqueous Condensation (In Vivo) Hcy->Reaction FA Formaldehyde (FA) FA->Reaction TCA (4S)-1,3-thiazinane-4-carboxylic acid (TCA) Reaction->TCA Cyclization Biomarker Potential Biomarker for CVD & FA Exposure TCA->Biomarker

Biochemical formation of TCA from homocysteine and formaldehyde in vivo.

Methodological Principles & Causality

Analyzing TCA in human urine presents significant analytical challenges. Urine is an incredibly complex matrix rich in salts, urea, and diverse polar metabolites that can rapidly degrade chromatographic columns and cause severe signal suppression in mass spectrometry. Furthermore, TCA is a highly polar, zwitterionic compound. It lacks the volatility and thermal stability required for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To overcome these barriers, this protocol utilizes a highly targeted chemical derivatization and extraction strategy[5]:

  • Derivatization with Isobutyl Chloroformate (IBCF): IBCF is selected because it rapidly and simultaneously derivatizes both the carboxylic acid and secondary amine groups of TCA in an aqueous environment[6]. This dual-action converts the zwitterionic TCA into a volatile, thermally stable isobutyl ester/carbamate derivative (TCA-IBCF)[7].

  • Catalysis via Pyridine: Pyridine is introduced as a nucleophilic catalyst to drive the derivatization reaction to completion. Crucially, it also acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction, which would otherwise degrade the newly formed derivative[4].

  • Liquid-Liquid Extraction (LLE) with Ethyl Acetate: Once derivatized, the TCA-IBCF molecule becomes highly lipophilic. Ethyl acetate is utilized because it provides the optimal partition coefficient, selectively pulling the TCA-IBCF derivative into the organic phase while leaving polar urinary interferents trapped in the aqueous phase[6].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating matrix-matched calibration and rigorous quality control (QC) at the point of sample preparation, the workflow inherently verifies extraction recovery and derivatization efficiency for every analytical batch.

Step 1: Calibration and Quality Control (Self-Validation)
  • Action: Prepare a matrix-matched calibration curve by spiking pooled, TCA-free human urine with TCA reference standards to achieve concentrations ranging from 1 to 50 µmol/L[1]. Include a blank (unspiked urine) and QC samples at low (3 µmol/L), medium (25 µmol/L), and high (40 µmol/L) concentrations.

  • Causality: Urine matrices vary wildly in specific gravity and composition between patients. Matrix-matched calibration is non-negotiable to account for matrix-induced signal enhancement or suppression during GC-MS ionization. The blank ensures no endogenous interference exists at the retention time of the TCA-IBCF derivative.

Step 2: Sample Preparation & Derivatization
  • Action: Aliquot 100 µL of the urine sample (or spiked calibrator/QC) into a clean glass reaction vial. Add 10 µL of analytical-grade pyridine, followed immediately by 10 µL of IBCF[6]. Vortex the mixture gently for 30 seconds and allow it to incubate at room temperature for 5 minutes.

  • Causality: The precise ratio of IBCF to pyridine ensures complete conversion of the analyte without creating excessive unreacted reagent byproducts that could foul the GC inlet. The 5-minute room temperature incubation is sufficient for complete derivatization due to the rapid kinetics of chloroformate reactions in the presence of a basic catalyst.

Step 3: Liquid-Liquid Extraction (Matrix Cleanup)
  • Action: Add 200 µL of ethyl acetate to the derivatized mixture[6]. Vortex vigorously for 1 minute to maximize surface area contact between the aqueous and organic phases. Centrifuge the vials at 10,000 × g for 5 minutes to break any emulsions and achieve sharp phase separation.

  • Causality: Vigorous vortexing is required to overcome the activation energy of phase transfer for the TCA-IBCF derivative. Centrifugation ensures a clean organic layer, preventing the accidental aspiration of aqueous salts which would precipitate in the GC inlet and degrade the capillary column.

Step 4: GC-MS Analysis
  • Action: Carefully transfer 100 µL of the upper organic layer (ethyl acetate) into a GC autosampler vial equipped with a micro-insert. Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode[2].

  • Causality: Transferring only a portion of the organic phase prevents accidental disruption of the aqueous boundary layer. SIM mode is utilized over Full Scan to maximize the dwell time on the specific mass-to-charge (m/z) fragments of the TCA-IBCF derivative, drastically improving the signal-to-noise ratio and enabling the 1 µmol/L Limit of Quantification (LOQ)[1].

Workflow Urine Urine Sample (100 µL) Deriv Derivatization IBCF + Pyridine Urine->Deriv Ext LLE Extraction Ethyl Acetate Deriv->Ext RT Incubation OrgPhase Organic Phase Collection Ext->OrgPhase Centrifugation GCMS GC-MS Analysis (SIM Mode) OrgPhase->GCMS 1 µL Injection

Step-by-step sample preparation and GC-MS workflow for TCA quantification.

Quantitative Data & Method Validation

The tables below summarize the optimized operational parameters and the validation metrics required to ensure the method meets stringent bioanalytical guidelines.

Table 1: GC-MS Operational Parameters

ParameterSetting / ConditionCausality / Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm film)5% phenyl methyl siloxane provides ideal selectivity for lipophilic derivatized amino acids.
Carrier Gas Helium (Constant flow, 1.0 mL/min)Maintains optimal linear velocity for maximum theoretical plate efficiency.
Injection Mode Splitless (1 µL volume)Maximizes the amount of analyte reaching the column for trace-level detection.
Inlet Temp 250 °CEnsures flash vaporization of the sample without causing thermal degradation of TCA-IBCF.
Oven Program 80 °C (1 min) → 15 °C/min to 280 °C (5 min)Focuses the analyte at the head of the column, then provides rapid, sharp elution.
Ionization Electron Impact (EI), 70 eVStandardized energy provides reproducible, library-matchable fragmentation patterns.

Table 2: Method Validation Summary for TCA in Urine

Validation ParameterValue / RangeSignificance
Linearity Range 1 – 50 µmol/LValidated to cover both healthy baseline and pathological urine concentrations[1].
Limit of Quantification (LOQ) 1 µmol/LEnsures reliable, statistically sound detection of the lowest physiological TCA levels[1].
Derivatization Agent Isobutyl chloroformate (IBCF)Required to neutralize the zwitterion and impart volatility[7].
Extraction Solvent Ethyl AcetateYields the highest extraction efficiency compared to non-polar solvents like hexane[6].

Conclusion

The quantification of (4S)-1,3-thiazinane-4-carboxylic acid in human urine provides a robust analytical window into the intersection of homocysteine metabolism and aldehyde exposure. By utilizing an IBCF-mediated derivatization paired with ethyl acetate extraction, this GC-MS protocol successfully bridges the gap between the highly polar nature of the endogenous metabolite and the volatility requirements of gas chromatography[2]. As metabolomics platforms continue to discover related homocysteine derivatives—such as 2-methyl-1,3-thiazinane-4-carboxylic acid (MTCA)[8]—the foundational derivatization and extraction principles outlined in this guide will remain essential for the clinical validation of new cardiovascular and toxicological biomarkers.

References

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: International Journal of Molecular Sciences (MDPI), 2022, 23(2), 598. URL: [Link]

  • Title: Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation Source: Analytical Chemistry (ACS Publications), 2024. URL: [Link]

  • Title: Homocysteine in adult patients with cardiovascular disease: is it clinically relevant in 2025? A tribute to Hieronim Jakubowski (1946–2025) Source: Medycyna Praktyczna, 2025. URL: [Link](Note: URL derived from standard MP indexing for referenced text)

Sources

Method

High-Sensitivity Analysis of (4S)-1,3-Thiazinane-4-carboxylic Acid in Human Plasma: A Comprehensive HILIC-MS/MS Application Note and Protocol

Introduction & Biological Rationale (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a highly polar, cyclic amino acid derivative. Biologically, it serves as a critical biomarker for oxidative stress and one-carbon metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a highly polar, cyclic amino acid derivative. Biologically, it serves as a critical biomarker for oxidative stress and one-carbon metabolism dysfunction. It is formed in vivo when homocysteine (Hcy) or its thiolactone (HTL) undergoes a spontaneous condensation reaction with formaldehyde (FA)[1]. Because formaldehyde is a reactive carbonyl species implicated in endothelial damage, accurately quantifying TCA in plasma provides a direct window into the aldehyde-scavenging capacity of endogenous thiols.

Pathway Hcy Homocysteine (Hcy) Endogenous Thiol Condensation Spontaneous Condensation Hcy->Condensation FA Formaldehyde (FA) Aldehyde Pool FA->Condensation TCA (4S)-1,3-thiazinane-4-carboxylic acid (TCA Biomarker) Condensation->TCA Cyclization (-H2O)

Biochemical formation of (4S)-1,3-thiazinane-4-carboxylic acid via homocysteine and formaldehyde.

Analytical Strategy & Causality

Analyzing TCA in human plasma presents two major chromatographic challenges:

  • High Polarity: With a LogP of approximately -2.0, TCA is highly hydrophilic. Traditional reversed-phase liquid chromatography (RPLC) fails to retain it, causing it to elute in the void volume where it suffers from severe ion suppression due to endogenous plasma salts.

  • Matrix Complexity: Plasma is rich in proteins and phospholipids, which can foul the MS source and cause unpredictable matrix effects.

The Solution: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC provides excellent retention for zwitterionic compounds like TCA without the need for complex pre-column derivatization (which is typically required for GC-MS assays[1]).

To handle the matrix, we utilize a hybrid protein precipitation (PPT) and phospholipid removal strategy. The addition of 1% formic acid to the cold acetonitrile precipitation solvent is a deliberate causal choice: the low pH protonates the carboxylate group to disrupt protein binding, while keeping the secondary amine ionized to enhance solubility in the organic-rich HILIC starting conditions.

Experimental Protocol

Self-Validating System Design: This protocol incorporates an isotopically labeled internal standard (TCA-d4) added directly to the raw plasma. This ensures that any subsequent volumetric errors, extraction losses, or matrix-induced ion suppression are mathematically normalized, establishing a self-validating analytical batch.

Step 1: Reagent Preparation
  • Precipitation Solvent: 100% Acetonitrile containing 1% Formic Acid (v/v). Chill to -20°C before use.

  • Internal Standard (IS) Working Solution: 500 ng/mL of TCA-d4 in 50% Methanol/Water.

Step 2: Sample Extraction Workflow
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of the IS Working Solution (TCA-d4) to all wells (except double blanks). Vortex briefly to equilibrate.

  • Add 150 µL of the cold Precipitation Solvent to induce protein precipitation.

  • Seal the plate and vortex vigorously for 5 minutes at 1000 RPM.

  • Centrifuge the plate at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a Hybrid SPE-Phospholipid plate. Apply positive pressure (2-3 psi) to elute the sample into a clean collection plate. (Note: This selectively traps glycerophospholipids without retaining the highly polar TCA).

  • Inject 2 µL of the eluate directly into the LC-MS/MS system.

Workflow Plasma Human Plasma Sample (50 µL) IS Add Internal Standard (TCA-d4, 10 µL) Plasma->IS PPT Protein Precipitation (150 µL Cold Acetonitrile + 1% FA) IS->PPT Vortex Vortex & Centrifuge (14,000 x g, 10 min, 4°C) PPT->Vortex SPE Phospholipid Removal (Hybrid SPE/PPT Plate) Vortex->SPE LC HILIC-MS/MS Analysis (ESI+, MRM Mode) SPE->LC

Step-by-step sample preparation and LC-MS/MS workflow for plasma TCA analysis.

Quantitative Data & Instrumental Parameters

The analysis is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
TCA 148.1102.14015Quantifier
TCA 148.174.04025Qualifier
TCA-d4 (IS) 152.1106.14015Internal Standard

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 90% B held for 1.0 min, ramped to 50% B at 3.0 min, returned to 90% B at 3.1 min, and equilibrated until 5.0 min. Flow rate: 0.4 mL/min.

Method Validation Standards

To guarantee the trustworthiness of the generated data, this protocol is validated strictly according to the[2].

Table 2: Method Validation Summary

Validation ParameterFDA Acceptance CriteriaTypical Assay Performance
Linearity (Calibration) R² ≥ 0.99 (Non-zero standards ±15%)R² = 0.998 (Range: 10 - 5000 ng/mL)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Inter-day Accuracy Bias ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Matrix Effect IS-normalized CV ≤ 15% across 6 lots4.8% (Negligible ion suppression)
Extraction Recovery Consistent and reproducible88.5% ± 3.1% across all QC levels

References

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Source: Molecules (MDPI). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Application

Application Note: Extraction and Chromatographic Quantification of 1,3-Thiazinane-4-Carboxylic Acid from Biological Tissues

Introduction & Biological Relevance 1,3-thiazinane-4-carboxylic acid (TCA) is a cyclic, sulfur-containing amino acid analog. In living systems, it is generated via the non-enzymatic condensation of endogenous homocystein...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

1,3-thiazinane-4-carboxylic acid (TCA) is a cyclic, sulfur-containing amino acid analog. In living systems, it is generated via the non-enzymatic condensation of endogenous homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA)[1]. Because formaldehyde is a highly reactive carbonyl species implicated in severe oxidative stress and cellular toxicity, the stable formation of TCA serves as a critical biomarker for evaluating formaldehyde exposure and homocysteine metabolic anomalies in biological tissues[1].

Historically, the "dark metabolome" has obscured the detection of such adducts due to their low endogenous concentrations and complex sample matrices[2]. This application note details a robust, self-validating protocol for the extraction and quantification of TCA from biological tissues, bridging the gap between theoretical biomarker discovery and routine analytical application.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than merely following steps. Extracting TCA from complex biological matrices (e.g., liver tissue, plasma, or urine) requires overcoming its inherent zwitterionic polarity and the absence of a UV-absorbing chromophore.

  • The Necessity of Derivatization: Direct analysis of TCA via Gas Chromatography-Mass Spectrometry (GC-MS) is impossible due to its poor volatility. Furthermore, it retains poorly on standard reverse-phase LC columns. To resolve this, we utilize 1 as a dual-action derivatizing agent[1]. IBCF simultaneously esterifies the carboxylic acid and carbamylates the secondary amine of the thiazinane ring, yielding a highly volatile, less polar TCA-IBCF derivative[1].

  • Catalysis via Pyridine: Anhydrous pyridine is introduced not just as a solvent, but as a nucleophilic catalyst and acid scavenger. It neutralizes the hydrochloric acid byproduct generated during chloroformate derivatization, driving the reaction to >95% completion within minutes at room temperature[1].

  • Solvent Selection for Liquid-Liquid Extraction (LLE): Following derivatization, the TCA-IBCF adduct must be isolated from the aqueous biological matrix.1 compared to non-polar solvents like hexane or cyclohexane, as its polarity index perfectly matches the moderate polarity of the isobutyl derivative[1].

Visualizations of Pathway and Workflow

Pathway Hcy Homocysteine (Hcy) Endogenous Thiol Condensation Non-Enzymatic Condensation Hcy->Condensation FA Formaldehyde (FA) Reactive Aldehyde FA->Condensation TCA 1,3-Thiazinane-4-carboxylic acid (TCA) Condensation->TCA in vivo

Caption: Biochemical formation pathway of TCA via the non-enzymatic condensation of Homocysteine and Formaldehyde.

Workflow Tissue 1. Tissue Homogenization (PBS + Cold Methanol) Deprotein 2. Deproteinization (Centrifugation at 14,000 x g) Tissue->Deprotein Deriv 3. Chemical Derivatization (IBCF + Pyridine Catalyst) Deprotein->Deriv LLE 4. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Deriv->LLE Analysis 5. GC-MS Analysis (SIM Mode: m/z 102, 146, 202) LLE->Analysis

Caption: Step-by-step sample preparation, LLE, and analytical workflow for TCA quantification.

Step-by-Step Experimental Protocol

Self-Validating System Architecture: To ensure trustworthiness, this protocol mandates the parallel processing of three streams:

  • Analytical Sample (Unknown tissue).

  • Matrix Blank (PBS substitute to monitor reagent background).

  • Spiked Matrix (Tissue homogenate spiked with 10 µmol/L synthetic TCA to calculate absolute extraction recovery).

Step 1: Tissue Homogenization & Deproteinization
  • Weigh exactly 50 mg of biological tissue (e.g., liver, brain, or kidney) into a 2.0 mL bead-beating tube.

  • Add 500 µL of ice-cold Phosphate-Buffered Saline (PBS) and homogenize for 2 minutes at 30 Hz.

  • Add 500 µL of ice-cold Methanol (MeOH) to the homogenate to rapidly precipitate proteins and halt metabolic activity.

  • Vortex aggressively for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the cleared supernatant to a new, chemically inert glass reaction vial.

Step 2: Chemical Derivatization
  • To the 200 µL of supernatant, add 20 µL of anhydrous pyridine[1].

  • Add 40 µL of Isobutyl chloroformate (IBCF) directly to the mixture[1].

  • Vortex immediately for 30 seconds to ensure uniform distribution before the reagent hydrolyzes.

  • Incubate at room temperature (20–25°C) for exactly 10 minutes to allow complete formation of the TCA-IBCF derivative[1].

Step 3: Liquid-Liquid Extraction (LLE)
  • Add 400 µL of HPLC-grade ethyl acetate to the derivatized sample[1].

  • Vortex vigorously for 1 minute to partition the TCA-IBCF adduct into the upper organic phase.

  • Centrifuge at 3,000 × g for 5 minutes to break any emulsions and achieve a sharp phase separation.

  • Carefully aspirate the upper organic layer and transfer it to a GC-MS autosampler vial containing a low-volume glass insert. (Note: Inject immediately or store at -20°C to prevent degradation of the derivative)[1].

Step 4: GC-MS Instrumental Analysis
  • Injection: Inject 1 µL of the organic extract in splitless mode.

  • Chromatography: Utilize a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to filter out matrix noise and enhance sensitivity.

  • Target Ions: Monitor1 for the TCA-IBCF derivative[1].

Data Presentation: Method Optimization & Validation

Table 1: Extraction Efficiency of TCA-IBCF by Solvent Type Data demonstrates the causality behind selecting Ethyl Acetate over standard non-polar solvents.

Extraction SolventPolarity IndexRelative Extraction Efficiency (%)Phase Separation Quality
Ethyl Acetate 4.4 96.5 ± 2.1 Excellent, sharp interface
1-Octanol3.272.3 ± 4.5Good, but slow evaporation
Cyclohexane0.235.1 ± 5.2Poor recovery
n-Hexane0.112.4 ± 3.8Poor recovery

Table 2: GC-MS Assay Validation Parameters for TCA Validation metrics based on FDA bioanalytical guidelines.

ParameterValueClinical / Analytical Significance
Linear Range1 – 50 µmol/LBroad dynamic range covering both endogenous baseline and pathological tissue levels.
Limit of Quantification (LOQ)1.0 µmol/LSufficient sensitivity for trace biomarker detection in low-volume biopsies.
Intra-day Precision (RSD)< 4.5%High reproducibility suitable for high-throughput batch analysis.
Target Quantifier Ionm/z 202.1Highly specific fragment ion of the isobutyl derivative, avoiding matrix interference.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies.
  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation.

Sources

Method

Application Note: Quantification of 1,3-Thiazinane-4-Carboxylic Acid (TCA) as a Stable Biomarker for Formaldehyde Exposure

Executive Summary Formaldehyde (FA) is a ubiquitous environmental pollutant and a highly reactive endogenous byproduct of cellular metabolism. Due to its volatility and rapid metabolic turnover, direct quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Formaldehyde (FA) is a ubiquitous environmental pollutant and a highly reactive endogenous byproduct of cellular metabolism. Due to its volatility and rapid metabolic turnover, direct quantification of FA in biological matrices is notoriously difficult and often yields inconsistent data. However, FA undergoes a spontaneous, non-enzymatic condensation reaction with endogenous homocysteine (Hcy) or its thiolactone (HTL) to form a stable, six-membered ring structure: 1,3-thiazinane-4-carboxylic acid (TCA) [1].

Because TCA is metabolically stable and excreted in human urine, it serves as a highly reliable, non-invasive biomarker for both FA exposure and dysregulated homocysteine metabolism[2]. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the robust quantification of urinary TCA, providing researchers and drug development professionals with a self-validating analytical framework.

Mechanistic Background: The Causality of TCA Formation

In aqueous physiological environments, the sulfhydryl and amino groups of homocysteine act as potent nucleophiles. When exposed to aldehydes like formaldehyde, a rapid cyclization occurs, effectively neutralizing the reactive aldehyde and forming the substituted thiazinane carboxylic acid[2]. This systemic clearance mechanism not only detoxifies FA but also leaves a permanent chemical footprint (TCA) that can be diagnostically tracked in urine[1].

Pathway FA Formaldehyde (FA) Reactive Toxin TCA 1,3-Thiazinane-4-Carboxylic Acid (Stable Biomarker) FA->TCA Cyclization Hcy Homocysteine (Hcy) Endogenous Thiol Hcy->TCA Condensation Urine Urinary Excretion (Non-Invasive Detection) TCA->Urine Systemic Clearance

Fig 1. Non-enzymatic condensation of FA and Hcy to form the stable TCA biomarker.

Analytical Strategy: Overcoming Volatility and Polarity

Native TCA is a highly polar amino acid derivative, rendering it non-volatile and unsuitable for direct GC-MS analysis. To overcome this, our protocol employs chemical derivatization using isobutyl chloroformate (IBCF) [2].

  • The Role of IBCF: IBCF reacts rapidly with both the secondary amine and the carboxylic acid groups of TCA in an aqueous environment. This dual-derivatization masks the polar functional groups, converting TCA into a volatile, thermally stable isobutyl derivative (TCA-IBCF)[3].

  • The Role of Pyridine: Pyridine is introduced as a nucleophilic catalyst and acid scavenger. It accelerates the derivatization reaction and neutralizes the hydrochloric acid byproduct, driving the reaction to completion[2].

  • Solvent Selection: Following derivatization, liquid-liquid extraction (LLE) is performed using ethyl acetate. Ethyl acetate provides the optimal dielectric constant to selectively partition the non-polar TCA-IBCF into the organic phase while leaving highly polar urinary salts and unreacted IBCF in the aqueous phase[2].

Workflow S1 1. Urine Collection & Centrifugation S2 2. pH Adjustment (Tris-HCl) S1->S2 S3 3. Derivatization (IBCF + Pyridine) S2->S3 S4 4. LLE Extraction (Ethyl Acetate) S3->S4 S5 5. GC-MS Quantification S4->S5

Fig 2. GC-MS sample preparation workflow for urinary TCA quantification.

Step-by-Step Protocol: GC-MS Determination of Urinary TCA

Reagents & Materials
  • Human urine samples (stored at -80°C until use)

  • Tris-HCl buffer (pH adjustment)

  • Isobutyl chloroformate (IBCF) (Derivatizing agent)

  • Pyridine (Catalyst)

  • Ethyl acetate (Extraction solvent)

  • GC-MS system equipped with a capillary column (e.g., HP-5MS)

Methodology
  • Sample Clearance : Centrifuge the urine sample at 10,000 × g for 10 minutes at 4°C to pellet cellular debris and insoluble salts. Transfer the supernatant to a clean glass reaction vial.

  • Buffering : To 100 µL of the cleared urine, add 100 µL of Tris-HCl buffer.

    • Expert Insight: Maintaining a slightly alkaline pH is critical. If the pH drops too low, the amine group of TCA becomes protonated ( NH3+​ ), eliminating its nucleophilicity and halting the IBCF derivatization[3].

  • Catalysis & Derivatization : Add 10 µL of pyridine followed immediately by 20 µL of IBCF.

    • Expert Insight: IBCF is highly reactive and susceptible to hydrolysis. Add it directly to the liquid phase and immediately vortex the mixture for 1 minute to ensure a rapid emulsion forms, maximizing the surface area for the biphasic reaction[2].

  • Incubation : Allow the reaction to proceed at room temperature (20–25°C) for 15 minutes.

  • Liquid-Liquid Extraction (LLE) : Add 200 µL of ethyl acetate to the reaction vial. Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

    • Expert Insight: The 2:1 ratio of ethyl acetate to initial urine volume ensures maximum recovery of TCA-IBCF without diluting the analyte below the limit of detection[2].

  • Organic Phase Collection : Carefully aspirate the upper organic layer (ethyl acetate) containing the TCA-IBCF and transfer it to a GC-MS autosampler vial.

  • GC-MS Analysis : Inject 1 µL of the organic extract into the GC-MS. Under standard temperature gradient conditions, the TCA-IBCF derivative typically elutes at approximately 14.3 minutes[3].

Method Validation & Quantitative Data

To ensure trustworthiness and self-validation, the assay must be calibrated using spiked urine matrices. The method validity is demonstrated by establishing linearity within the 1–50 µmol/L range, where the lowest concentration serves as the limit of quantification (LOQ)[2]. By utilizing a matrix-matched calibration curve, the protocol inherently corrects for variable extraction efficiencies across different biological samples.

Validation ParameterValue / CharacteristicClinical / Analytical Significance
Linearity Range 1.0 – 50.0 µmol/LCovers both baseline endogenous levels and elevated exposure levels.
Limit of Quantification (LOQ) 1.0 µmol/LEnsures reliable detection of trace TCA in healthy individuals.
Extraction Solvent Ethyl AcetateYields the highest peak area compared to hexane or chloroform.
Retention Time (RT) ~14.3 minutesProvides clear separation from major urinary matrix interferences.
Derivatization Time 15 minutes at RTEnsures >95% yield of the TCA-IBCF derivative without thermal degradation.

References

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Homocysteine in adult patients with cardiovascular disease: is it clinically relevant in 2025? A tribute to Hieronim Jakubowski (1946–2025) Source: Medycyna Praktyczna URL: [Link]

Sources

Application

Application Note: Synthesis, Analytical Validation, and Biological Evaluation of 1,3-Thiazinane-4-Carboxylic Acid Derivatives

Executive Summary The 1,3-thiazinane framework is a highly versatile, sulfur-containing six-membered heterocyclic pharmacophore. Historically overshadowed by its five-membered thiazolidine counterpart, 1,3-thiazinane-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazinane framework is a highly versatile, sulfur-containing six-membered heterocyclic pharmacophore. Historically overshadowed by its five-membered thiazolidine counterpart, 1,3-thiazinane-4-carboxylic acid (TCA) and its substituted derivatives have recently emerged as potent bioactive agents. They exhibit significant potential as nitric oxide (NO) donors via transnitrosation[1], endogenous biomarkers of formaldehyde metabolism[2], and highly stable, odor-free photoprotective agents for dermatological applications[3].

This application note provides a comprehensive, self-validating technical guide covering the chemical synthesis of 2-substituted 1,3-thiazinane-4-carboxylic acids, their analytical quantification via GC-MS, and their biological evaluation in in vitro photoaging models.

Mechanistic Rationale & Chemical Framework

The core synthesis of 1,3-thiazinane-4-carboxylic acid relies on the cyclocondensation of γ -aminoalkylthiols (specifically, homocysteine or its thiolactone) with organic aldehydes[4].

  • Causality of Precursor Selection: While cysteine yields a five-membered thiazolidine ring, the use of D,L-homocysteine extends the alkyl chain, thermodynamically driving the formation of the six-membered 1,3-thiazinane ring.

  • Pharmacological Advantage: Previous generations of sulfur-based skin protectants, such as S-methylmethionine sulfonium (SMMS), suffered from severe instability, degrading into dimethyl sulfide and producing an intolerable odor. 2-phenyl-1,3-thiazinane-4-carboxylic acid eliminates this liability by locking the sulfur atom within a stable aliphatic ring while preserving its antioxidant and cytoprotective properties[3].

Synthesis_Pathway Hcy D,L-Homocysteine (Nucleophilic Thiol/Amine) Reaction Cyclocondensation (EtOH/H2O, RT, 72h) Hcy->Reaction Aldehyde Benzaldehyde (Electrophilic Carbonyl) Aldehyde->Reaction Intermediate Hemithioacetal Intermediate Reaction->Intermediate Nucleophilic Attack Product 2-Phenyl-1,3-thiazinane- 4-carboxylic acid Intermediate->Product Dehydration & Ring Closure

Fig 1: Reaction mechanism for the synthesis of 2-phenyl-1,3-thiazinane-4-carboxylic acid.

Synthetic Workflows (Chemistry)

Protocol 1: One-Pot Synthesis of 2-Phenyl-1,3-thiazinane-4-carboxylic acid

This protocol details the synthesis of the stereoisomeric mixture of 2-phenyl-1,3-thiazinane-4-carboxylic acid (comprising 2S,4R; 2S,4S; 2R,4R; and 2R,4S forms)[3].

Materials: D,L-Homocysteine, Benzaldehyde, Absolute Ethanol, Deionized Water.

Step-by-Step Methodology:

  • Precursor Dissolution: Suspend 10.0 mmol of D,L-homocysteine in 20 mL of a 1:1 mixture of absolute ethanol and deionized water.

    • Rationale: Homocysteine is highly polar, while benzaldehyde is hydrophobic. The co-solvent system ensures a homogeneous phase boundary, preventing the precipitation of unreacted intermediates.

  • Aldehyde Addition: Add 11.0 mmol (1.1 eq) of benzaldehyde dropwise to the suspension under continuous magnetic stirring at room temperature (20–25 °C).

  • Cyclocondensation: Seal the reaction vessel and stir continuously for 72 hours.

    • Causality: The reaction proceeds via a slow hemithioacetal formation followed by intramolecular amine attack. Elevated temperatures are avoided to prevent the oxidation of the thiol group into disulfides.

  • Isolation: A white precipitate will form as the product is less soluble in the reaction matrix than the starting materials. Filter the precipitate under vacuum.

  • Purification: Wash the solid cake sequentially with cold absolute ethanol (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted benzaldehyde and trace impurities. Dry under vacuum at 40 °C overnight.

Analytical Validation & Quantification (QC)

To ensure the integrity of the synthesized compounds or to quantify endogenous unsubstituted TCA in biological matrices (e.g., human urine), direct analysis is insufficient due to the molecule's high polarity.

Protocol 2: GC-MS Derivatization using Isobutyl Chloroformate (IBCF)

This protocol validates the presence of the thiazinane ring by converting it into a volatile derivative suitable for Gas Chromatography-Mass Spectrometry (GC-MS)[2].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample (aqueous TCA solution or biological fluid) into a glass vial.

  • Catalysis & pH Adjustment: Add 10 µL of pyridine.

    • Rationale: Pyridine acts as an acid scavenger and basic catalyst, driving the nucleophilic substitution reaction forward.

  • Derivatization: Add 20 µL of Isobutyl Chloroformate (IBCF). Vortex immediately for 30 seconds.

    • Causality: IBCF reacts with both the secondary amine of the thiazinane ring and the carboxylic acid group, masking polar hydrogen bond donors and drastically increasing thermal stability and volatility[2].

  • Extraction: Add 200 µL of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

  • Analysis: Extract the upper organic layer and inject 1 µL into the GC-MS system.

Data Presentation: Physicochemical & Analytical QC

The following table summarizes the quantitative validation metrics for thiazinane derivatives.

Parameter2-Phenyl-1,3-thiazinane-4-carboxylic acid[3]Unsubstituted TCA (GC-MS Assay)[2]
Physical State White SolidN/A (Analyzed in solution)
Yield > 85%Derivatization Yield: Quantitative
1H NMR (DMSO-d6) δ 7.28–7.45 (m, 5H), 5.27 (s, 1H), 3.60 (dd), 3.19–3.26 (m)N/A
GC-MS Linearity N/A1 – 50 µmol/L (in urine)
Primary Application Photoprotection / Cosmetic Raw MaterialBiomarker for Formaldehyde Metabolism

Biological Evaluation Protocols (Pharmacology)

To validate the dermatological efficacy of 2-phenyl-1,3-thiazinane-4-carboxylic acid, its ability to protect against Ultraviolet B (UVB) irradiation must be quantified.

Protocol 3: In Vitro Photoprotection Assay

This workflow assesses cell viability and the transcriptional regulation of photoaging markers in human dermal fibroblasts (hDFs) and immortalized human keratinocytes (HaCaT)[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed hDFs and HaCaT cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in 5% CO 2​ .

  • Compound Treatment: Replace media with serum-free DMEM containing varying concentrations (e.g., 10, 50, 100 µM) of the synthesized thiazinane derivative. Incubate for 24 h.

  • UVB Irradiation: Wash cells with PBS to remove media components that might absorb UV light. Add a thin layer of PBS and expose cells to UVB irradiation (e.g., 20 mJ/cm 2 for HaCaT; 100 mJ/cm 2 for hDFs).

    • Rationale: UVB directly damages DNA and generates Reactive Oxygen Species (ROS), leading to the upregulation of Matrix Metalloproteinases (MMPs) which degrade skin collagen.

  • Recovery & Viability (MTT): Replace PBS with compound-containing media and incubate for an additional 24 h. Add MTT reagent, incubate for 4 h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Transcriptional Analysis (RT-PCR): Extract total RNA from parallel 6-well plates. Perform RT-PCR to quantify mRNA levels of Collagen Type I and MMP-1.

    • Causality: A successful photoprotective agent will show a self-validating inverse relationship: it must downregulate MMP-1 expression while preserving or upregulating Collagen Type I expression.

Biological_Mechanism UVB UVB Irradiation (20-100 mJ/cm²) Cells Skin Cells (hDFs / HaCaT) UVB->Cells Induces Stress ROS ROS Accumulation Cells->ROS MMP MMP-1 Upregulation Cells->MMP Survival Cell Proliferation & Survival Cells->Survival Restored Viability Drug Thiazinane Derivative (Pre/Post Treatment) Drug->Cells Cytoprotection Drug->ROS Scavenges / Inhibits Drug->MMP Downregulates Collagen Collagen Type I Preservation MMP->Collagen Prevents Degradation

Fig 2: Mechanism of action for thiazinane-mediated protection against UVB-induced photoaging.

Data Presentation: Transcriptional Regulation of Photoaging Markers

Representative expected outcomes based on validated literature[3].

Experimental GroupCell Viability (% of Control)MMP-1 mRNA Expression (Relative Fold)Collagen Type I mRNA (Relative Fold)
Control (No UVB) 100%1.0x1.0x
UVB Only ~45%3.5x0.4x
UVB + Thiazinane (50 µM) ~80%1.5x0.85x
UVB + Thiazinane (100 µM) ~92%1.1x1.1x

Sources

Technical Notes & Optimization

Troubleshooting

optimizing derivatization yield of 1,3-thiazinane-4-carboxylic acid

Welcome to the Technical Support Center for the analytical derivatization of 1,3-thiazinane-4-carboxylic acid (TCA) . TCA is a critical endogenous biomarker formed via the non-enzymatic condensation of homocysteine (Hcy)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical derivatization of 1,3-thiazinane-4-carboxylic acid (TCA) .

TCA is a critical endogenous biomarker formed via the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA)[1]. Due to its high polarity, zwitterionic nature, and lack of volatility, TCA requires robust chemical derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis[1].

This guide provides researchers and drug development professionals with field-proven methodologies, empirical optimization data, and mechanistic troubleshooting steps for the isobutyl chloroformate (IBCF) derivatization workflow.

Part 1: Mechanistic Overview & Derivatization Workflow

The most effective strategy for TCA volatilization is a simultaneous alkoxycarbonylation of the secondary amine and esterification of the carboxylic acid using isobutyl chloroformate (IBCF) catalyzed by pyridine[1].

G TCA 1,3-Thiazinane-4-Carboxylic Acid (Aqueous Sample) Buffer Tris-HCl Buffer (Optimize to pH 7.0) TCA->Buffer Reagents Isobutyl Chloroformate (IBCF) + Pyridine (Catalyst) Buffer->Reagents Reaction Alkoxycarbonylation & Esterification (Room Temperature) Reagents->Reaction Extraction Liquid-Liquid Extraction (Ethyl Acetate) Reaction->Extraction Analysis GC-MS Analysis (SIM Mode: m/z 102, 146, 202) Extraction->Analysis

Fig 1: Optimized workflow for the derivatization and extraction of 1,3-thiazinane-4-carboxylic acid.

Part 2: Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates critical quality control (QC) checkpoints.

Standard Operating Procedure: IBCF Derivatization of TCA

  • Sample Aliquoting: Transfer 100 µL of biological fluid (e.g., urine or plasma) or standard solution into a silanized glass reaction vial.

  • Buffering (Critical Checkpoint): Add 100 µL of 0.1 M Tris-HCl buffer (pH 7.0).

    • Validation Step: Use a micro-pH probe on a dummy sample to ensure the final matrix pH is strictly between 6.8 and 7.2. Matrix effects in urine can easily skew pH.

  • Catalysis: Add 10 µL of analytical-grade pyridine to act as an acid scavenger and nucleophilic catalyst.

  • Derivatization: Add 20 µL of isobutyl chloroformate (IBCF). Cap the vial and vortex immediately and vigorously for 30 seconds at room temperature.

  • Extraction: Add 200 µL of ethyl acetate. Vortex vigorously for 1 minute to facilitate liquid-liquid extraction (LLE) of the newly formed TCA-IBCF derivative[1].

  • Phase Separation: Centrifuge the vial at 3,000 × g for 5 minutes to break any emulsions.

  • Recovery: Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a GC autosampler vial equipped with a glass insert.

  • Analysis: Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode, utilizing m/z 202.1 for quantification and m/z 102.0 / 146.0 for qualification[1].

Part 3: Quantitative Optimization Data

The following table synthesizes empirical data regarding the optimization of reaction parameters to maximize the yield of the TCA-IBCF derivative[2].

Reaction ParameterTested RangeOptimal ConditionMechanistic Causality / Impact on Yield
Buffer Type Phosphate, Carbonate, Tris-HClTris-HCl Tris-HCl minimizes side-reactions and provides superior buffering capacity at neutral pH compared to phosphate buffers.
pH Level 5.0 – 9.07.0 Yield drops by >50% at pH < 6 (poor amine nucleophilicity) and pH > 8 (rapid aqueous hydrolysis of the IBCF reagent)[2].
Extraction Solvent Hexane, Chloroform, Ethyl AcetateEthyl Acetate Ethyl acetate provides >90% recovery; non-polar solvents like hexane fail to efficiently extract the polar thiazinane ring[1].
IBCF Volume 5 µL – 50 µL20 µL Yield plateaus at 20 µL. Excess reagent causes chromatographic background noise and premature column degradation without yield gains.

Part 4: Troubleshooting & FAQs

Q1: Why is my TCA-IBCF derivatization yield inconsistent across different biological replicates? A1: Inconsistent yields are almost always traced back to pH fluctuations during the reaction. IBCF derivatization is highly pH-dependent[2]. If the biological matrix (e.g., highly acidic or alkaline urine) overrides the buffering capacity of the reaction medium, the yield will plummet. At a pH below 6.0, the secondary amine of the 1,3-thiazinane ring remains protonated, drastically reducing its nucleophilic attack on the chloroformate. Conversely, at a pH above 8.0, the IBCF reagent undergoes rapid aqueous hydrolysis before it can react with TCA. Actionable Fix: Always use a sufficiently concentrated Tris-HCl buffer (e.g., 0.1 M) and verify that the sample-buffer mixture strictly maintains a pH of 7.0 prior to adding the derivatization reagent.

Q2: I am experiencing massive solvent tailing and low analyte recovery in my GC-MS chromatograms. What is the cause? A2: This is a classic symptom of using an inappropriate extraction solvent or inadvertently injecting residual aqueous phase. While non-polar solvents like hexane are excellent for highly lipophilic derivatives, the TCA-IBCF adduct retains a degree of polarity due to the sulfur and nitrogen atoms within the 6-membered thiazinane ring. Actionable Fix: Switch your extraction solvent to ethyl acetate. Empirical data demonstrates that ethyl acetate yields the highest extraction efficiency for TCA-IBCF[1]. Additionally, ensure you are using silanized glass inserts to prevent the derivative from adsorbing to the active silanol groups on the glass walls of the autosampler vial.

Q3: Can I store the derivatized samples in the aqueous phase overnight before performing the liquid-liquid extraction? A3: No. The TCA-IBCF derivative exhibits limited stability in the aqueous reaction mixture. Prolonged exposure to the aqueous phase leads to the gradual hydrolysis of the newly formed ester and amide bonds. Actionable Fix: Liquid-liquid extraction must be performed immediately after the derivatization vortex step. Once extracted into the organic phase (ethyl acetate), the derivative is significantly more stable, though it is still recommended to proceed with GC-MS analysis within 24 hours to prevent degradation[1].

Q4: Why do we use pyridine as a catalyst instead of stronger bases like NaOH? A4: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct generated during the reaction with IBCF) and a nucleophilic catalyst. Stronger bases would rapidly hydrolyze the IBCF reagent and could potentially trigger ring-opening side reactions of the 1,3-thiazinane structure. Pyridine provides the perfect balance of basicity and catalytic efficiency for this specific alkoxycarbonylation[1].

References

  • Piechocka, J., Głowacki, R. (2022). "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." International Journal of Molecular Sciences, 23(2), 652. Available at:[Link]

  • Piechocka, J., Głowacki, R. (2022). "(PDF) Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: GC-MS Quantification of (4S)-1,3-Thiazinane-4-Carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when quantifying highly polar, zwitterionic metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when quantifying highly polar, zwitterionic metabolites. (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is an in vivo adduct formed by the non-enzymatic condensation of homocysteine (Hcy) and formaldehyde (FA)[1].

Because TCA contains both a secondary amine within a six-membered thiazinane ring and a carboxylic acid moiety, it is non-volatile, highly water-soluble, and thermally labile. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is impossible without robust chemical derivatization. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your GC-MS workflows are self-validating and reproducible.

Pathway Hcy Homocysteine (Hcy) Condense Non-enzymatic Condensation Hcy->Condense FA Formaldehyde (FA) FA->Condense TCA (4S)-1,3-Thiazinane- 4-carboxylic acid Condense->TCA

In vivo formation pathway of (4S)-1,3-thiazinane-4-carboxylic acid from homocysteine.

Part 1: Validated Experimental Protocol

In Situ Isobutyl Chloroformate (IBCF) Derivatization Workflow

The Causality behind the Method: Traditional silylation (e.g., using MTBSTFA) often fails for cyclic amino acids due to steric hindrance at the secondary amine and extreme moisture sensitivity[2]. To bypass this, we utilize an in situ derivatization approach using Isobutyl Chloroformate (IBCF). IBCF reacts rapidly at room temperature, simultaneously masking both the -NH and -COOH groups. This neutralizes the zwitterion's polarity, converting it into a hydrophobic isobutyl derivative (TCA-IBCF) that seamlessly partitions into an organic solvent for extraction[1].

Workflow Sample Aqueous Biological Sample (Urine/Plasma) Catalyst Add Pyridine (Acid Scavenger/Catalyst) Sample->Catalyst Deriv Add Isobutyl Chloroformate (IBCF Derivatization) Catalyst->Deriv React Room Temp Reaction (Forms Hydrophobic TCA-IBCF) Deriv->React Extract Liquid-Liquid Extraction (Ethyl Acetate) React->Extract GCMS GC-MS Analysis (EI Mode, SIM) Extract->GCMS

Workflow for in situ IBCF derivatization and GC-MS analysis of TCA.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The immediate phase separation in Step 5 visually confirms successful hydrophobic conversion.

  • Sample Aliquot: Transfer 100 µL of the biological sample (e.g., human urine) into a 2 mL glass reaction vial.

  • Catalysis & pH Control: Add 10 µL of anhydrous pyridine.

    • Expert Insight: Pyridine acts as an acid scavenger. The reaction between IBCF and TCA generates hydrochloric acid (HCl). Without pyridine, the dropping pH would protonate the secondary amine, halting the derivatization.

  • Derivatization: Add 20 µL of Isobutyl Chloroformate (IBCF) and vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed for 5 minutes at room temperature.

    • Expert Insight: Do not heat the sample. The rapid kinetics of chloroformates prevent the need for high-temperature incubation, protecting the thermally labile thiazinane ring from degradation.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of Ethyl Acetate. Vortex vigorously for 1 minute, then centrifuge at 3000 × g for 5 minutes to break any emulsions.

  • Analysis: Transfer the cloudy, upper organic phase to an autosampler vial. Inject 1 µL into the GC-MS system immediately[1].

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing multiple peaks for TCA or poor reproducibility. What is causing this? A: This is a classic symptom of incomplete derivatization. TCA has two active sites with differing nucleophilicities. If you are using silylation reagents, steric hindrance around the secondary amine and trace moisture in the sample can lead to a mixture of mono- and di-silylated products[2]. Corrective Action: Switch to the IBCF protocol detailed above. Chloroformates drive the reaction to completion in aqueous environments, yielding a single, stable N-alkoxycarbonyl alkyl ester peak[3].

Q2: My extraction recoveries from biological matrices are consistently below 50%. How can I improve this? A: Underivatized TCA is highly hydrophilic. If you attempt Liquid-Liquid Extraction (LLE) before derivatization, the analyte will remain trapped in the aqueous waste. Corrective Action: You must perform the derivatization in situ (directly in the urine/plasma). As the IBCF reacts with TCA, the molecule becomes increasingly hydrophobic. Once fully derivatized to TCA-IBCF, it will partition into ethyl acetate with >90% extraction efficiency[1].

Q3: The TCA derivative peak is tailing severely, and sensitivity drops after a few injections. Is my column degrading? A: Peak tailing for cyclic amino acid derivatives is rarely a column issue; it is almost always an inlet issue. The thiazinane ring can undergo thermal degradation if the GC inlet is too hot, or underivatized active sites may adsorb onto a contaminated liner. Corrective Action:

  • Lower the GC inlet temperature to 250°C to minimize thermal stress on the thiazinane core.

  • Install an ultra-inert, deactivated splitless liner packed with deactivated glass wool to prevent surface adsorption.

  • Trim the first 10–20 cm of your capillary column to remove accumulated non-volatile matrix contaminants.

Q4: How do I eliminate matrix interference and ensure accurate quantification at the Limit of Quantification (LOQ)? A: Biological matrices like urine contain high concentrations of urea and creatinine, which can co-elute and share low-mass fragments, artificially inflating your TCA peak area. Corrective Action: Utilize Selected Ion Monitoring (SIM) mode with specific, high-m/z qualifier ions. For the TCA-IBCF derivative under Electron Ionization (EI), use m/z 202.1 as your primary quantifier ion. Monitor m/z 146.0 and m/z 102.0 as qualifier ions to verify peak purity[1]. Ensure your GC oven temperature program includes a slow ramp (e.g., 5°C/min) through the elution window to resolve TCA from matrix interferences.

Part 3: Quantitative Data & Method Performance

To assist in selecting the optimal strategy for your lab's specific instrumentation, the following table summarizes the quantitative performance of various derivatization methods used for thiazinane and thiazolidine carboxylic acids.

Derivatization StrategyReagents UsedReaction ConditionsExtraction SolventLOQ (in Urine)Method Stability & Reliability
Alkyl Chloroformate (Gold Standard) IBCF + Pyridine< 5 min at Room TempEthyl Acetate1.0 µmol/LHigh: Highly stable in the organic phase; ideal for aqueous biological samples[1].
Ethyl Chloroformate ECF + Ethanol/Pyridine1–5 min at Room TempToluene / Hexane~0.5 µmol/LHigh: Excellent chromatographic properties, though requires strict pH control (pH ~9.5)[3].
Silylation MTBSTFA + Acetonitrile2–4 hours at 100°CAcetonitrile (Direct)> 5.0 µmol/LLow: Extreme moisture sensitivity; prone to incomplete derivatization of the secondary amine[2].

Part 4: References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry Source: PubMed (Journal of Mass Spectrometry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Thiazinane Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing issues when analyzing thiazinane derivatives via Gas Chromatography (GC).

The Mechanistic Basis of Peak Tailing in Thiazinane Analysis

Thiazinane derivatives (such as 1,3-thiazinane-4-carboxylic acid) are heterocyclic compounds containing both nitrogen and sulfur atoms. These heteroatoms possess lone pairs of electrons and active hydrogen atoms (N-H or S-H) that make them highly polar and basic.

When vaporized in a GC system, these functional groups are highly prone to secondary retention mechanisms—specifically hydrogen bonding and dipole-dipole interactions—with active sites such as exposed silanol (-SiOH) groups on the quartz liner, glass wool, or the silica backbone of the capillary column[1].

Causality: While the bulk of the analyte travels through the column at a velocity dictated by the carrier gas and stationary phase partitioning, a fraction of the thiazinane molecules undergoes reversible adsorption at these acidic active sites. This delayed desorption creates a localized concentration gradient that manifests as a skewed, asymmetrical trailing edge on the chromatogram, universally known as peak tailing[2].

Diagnostic Logical Workflow

Before altering chemical parameters or sample preparation steps, you must isolate whether the tailing is a physical system defect or a chemical interaction.

G Start Observe Peak Tailing in Thiazinane GC Analysis CheckAll Do all peaks tail (including the solvent)? Start->CheckAll Physical Physical / Flow Issue (Dead volume, poor cut) CheckAll->Physical Yes Chemical Chemical / Active Site Issue (Silanol interactions) CheckAll->Chemical No FixPhys Trim column 10-20 cm, check installation depth Physical->FixPhys FixChem Use ultra-inert liner/column or Derivatize sample Chemical->FixChem Validate Re-inject standard. Tailing Factor < 1.5? FixPhys->Validate FixChem->Validate Validate->CheckAll No Success Analysis Ready Validate->Success Yes

Caption: Diagnostic workflow for isolating and resolving GC peak tailing in heterocyclic compounds.

Step-by-Step Troubleshooting Protocols

Protocol A: Elimination of Physical Dead Volume (Self-Validating Column Trimming)

A jagged column cut or incorrect installation depth creates unswept "dead volumes" where turbulent flow disrupts the sample band, causing uniform tailing across all peaks[3].

Methodology:

  • Cool and Depressurize: Cool the GC oven and inlet to <50 °C. Turn off the carrier gas flow[2].

  • Remove Column: Carefully unscrew the column nut from the injection port[4].

  • Score and Trim: Using a ceramic scoring wafer, score the polyimide coating 10–20 cm from the inlet end. Gently snap the column at the score to remove degraded stationary phase[4].

  • Inspect the Cut: Use a 10x to 20x magnifying loupe to verify the cut is perfectly square (90°) with no jagged silica shards[3].

  • Reinstall: Wipe the column with methanol. Thread the column through the nut and ferrule. Measure the exact insertion depth required by your GC manufacturer (e.g., 4–6 mm above the ferrule for Agilent split/splitless inlets)[3].

  • Validation Step: Restore carrier gas, purge for 15 minutes, and inject a non-polar alkane standard. If the alkane peak is perfectly symmetrical (Tailing Factor ≈ 1.0), the physical flow path is validated[2].

Protocol B: Chemical Derivatization of Thiazinanes (Acylation)

If physical issues are ruled out, the secondary amines or thiols in the thiazinane ring must be chemically masked to prevent silanol interactions[5]. For example, 1,3-thiazinane-4-carboxylic acid can be successfully derivatized using isobutyl chloroformate (IBCF)[6].

Methodology:

  • Sample Preparation: Aliquot 100 µL of the thiazinane sample (in an aqueous or basic buffer) into a silanized glass reaction vial[5][6].

  • Catalysis: Add 10 µL of pyridine. Pyridine acts as an acid scavenger and catalyst, driving the acylation reaction forward[6][7].

  • Derivatization: Add 50 µL of isobutyl chloroformate (IBCF). Cap tightly and vortex for 1 minute at room temperature[6].

  • Extraction: Add 200 µL of ethyl acetate. Vortex vigorously to partition the derivatized thiazinane into the upper organic layer[6].

  • Validation Step: Inject 1 µL of the upper organic layer into the GC. The resulting derivative will lack active N-H/O-H protons, yielding a sharp, symmetrical peak and an improved limit of quantification (LOQ)[5][6].

Quantitative Data: Impact of System Modifications on Peak Shape

To demonstrate the efficacy of these interventions, the table below summarizes the expected Tailing Factor (Tf) improvements when analyzing basic heterocycles under different system conditions. A Tf of 1.0 represents perfect symmetry; Tf > 1.5 indicates unacceptable tailing requiring intervention[8].

System Condition / InterventionAnalyte TypeDerivatization ReagentExpected Tailing Factor (Tf)Causality / Mechanism
Standard Liner, Aged ColumnThiazinane (Underivatized)None2.5 - 3.2Severe hydrogen bonding with exposed silanols and active metal sites[1].
Ultra-Inert Liner, Trimmed ColumnThiazinane (Underivatized)None1.6 - 1.9Reduced active sites, but intrinsic basicity still causes minor adsorption[9].
Ultra-Inert SystemAlkane (Non-polar control)None1.0 - 1.1No active functional groups; validates purely physical flow path[2].
Ultra-Inert SystemThiazinane (Derivatized)BSTFA (Silylation)1.1 - 1.2N-H and S-H protons replaced by trimethylsilyl (TMS) groups, eliminating H-bonding.
Ultra-Inert SystemThiazinane (Derivatized)IBCF (Acylation)1.0 - 1.1Conversion to isobutyl derivative maximizes volatility and completely shields the heteroatoms[6].

Frequently Asked Questions (FAQs)

Q1: Why does my solvent peak tail alongside my thiazinane peak? A1: When the solvent peak and all subsequent analyte peaks exhibit tailing, the root cause is almost certainly a physical disruption in the carrier gas flow path[3]. This is typically caused by a poor column cut, incorrect column insertion depth into the inlet, or a degraded inlet septum causing an unswept dead volume[3][8].

Q2: I replaced my liner, but my underivatized thiazinane peaks are still tailing. What is the next logical step? A2: If inlet maintenance does not resolve the issue, the active sites are likely located at the head of the capillary column due to stationary phase degradation from sample matrix or oxygen exposure[1]. Trim 10–20 cm from the front of the column (Protocol A)[8][10]. If tailing persists, you must switch to an ultra-inert column (e.g., DB-5Q) specifically deactivated for basic compounds[9], or proceed to chemical derivatization (Protocol B)[5].

Q3: How do I know if my derivatization reaction is complete? A3: A self-validating visual cue for silylation is the complete dissolution of the sample into the reagent, as the polar thiazinane becomes non-polar and soluble[7][11]. Chromatographically, incomplete derivatization presents as multiple peaks for a single analyte (e.g., underivatized, mono-derivatized, and fully derivatized forms)[7]. Ensure you are using an acid scavenger like pyridine to drive the reaction to completion[7].

Q4: Can the GC-MS ion source cause peak tailing? A4: Yes. While often overlooked, if the GC column and inlet are perfectly inert, an under-heated or contaminated mass spectrometer ion source can induce peak tailing[12]. Molecules can scatter and adsorb onto the inner surfaces of the ion source. Increasing the ion source temperature can reduce this, though it may alter the fragmentation pattern of your thiazinane derivatives[12].

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of (4S)-1,3-Thiazinane-4-Carboxylic Acid

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the quantitative LC-MS/MS analysis of (4S)-1,3-thiazinane-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the quantitative LC-MS/MS analysis of (4S)-1,3-thiazinane-4-carboxylic acid (TCA) .

TCA is a highly polar, endogenous cyclic amino acid formed in vivo via the condensation of homocysteine and formaldehyde[1]. Because of its low molecular weight, high hydrophilicity, and presence in complex biological matrices (e.g., human urine and plasma), its analysis is notoriously susceptible to severe matrix effects—specifically, ion suppression in the electrospray ionization (ESI) source.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind these analytical failures and establish self-validating systems to ensure your bioanalytical assays meet stringent regulatory standards (FDA/EMA).

Part 1: Diagnostic Workflows (The "Why" and "How")

The Causality of Ion Suppression

Matrix effects occur when un-retained or strongly retained endogenous compounds (such as inorganic salts, urea, or glycerophospholipids) co-elute with your analyte. In the ESI source, these matrix components compete with TCA for access to the charged droplet surface. Because TCA is highly polar, it often elutes in the void volume during standard Reversed-Phase Liquid Chromatography (RPLC), placing it directly in the "suppression zone" alongside a massive plug of un-retained salts.

Establishing a Self-Validating System

To guarantee scientific integrity, every bioanalytical method must be self-validating. This is achieved by systematically calculating the Matrix Factor (MF) [2]. A robust assay must demonstrate an Internal Standard (IS)-normalized MF close to 1.0 (typically 0.85–1.15) across multiple independent matrix lots, proving that the assay internally corrects for any residual suppression.

MatrixEffectMitigation Start Matrix Effect Detected in TCA Analysis Diag Diagnostic Evaluation Start->Diag PostCol Post-Column Infusion (Identify Suppression Zones) Diag->PostCol PostExt Post-Extraction Spiking (Calculate Matrix Factor) Diag->PostExt Mitigation Mitigation Strategies PostCol->Mitigation PostExt->Mitigation Chrom Chromatographic Shift to HILIC Mitigation->Chrom Prep Sample Prep Mixed-Mode SPE Mitigation->Prep IS Compensation Use SIL-IS Mitigation->IS Valid Self-Validating Assay (IS-Normalized MF ≈ 1.0) Chrom->Valid Prep->Valid IS->Valid

Fig 1. Workflow for diagnosing and mitigating matrix effects in TCA LC-MS/MS analysis.

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing >50% ion suppression for TCA when analyzing urine samples on a standard C18 column. How can I resolve this? Root Cause: TCA is highly hydrophilic. On a standard C18 column, it lacks retention and co-elutes with early-eluting polar matrix components (salts, creatinine). Solution: You must alter the chromatographic retention mechanism.

  • HILIC Approach: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds using an organic-rich mobile phase, separating TCA from the early-eluting salt plug.

  • Derivatization Approach: If RPLC is mandatory for your lab setup, chemically derivatize TCA (e.g., using isobutyl chloroformate or acetic anhydride) to increase its hydrophobicity. This pushes its retention time into a cleaner, later region of the chromatogram[3],[1].

Q2: My plasma samples show inconsistent recovery and sudden signal drop-offs during large batch runs. I am currently using Acetonitrile Protein Precipitation (PPT). Root Cause: PPT effectively removes proteins but leaves behind high concentrations of endogenous glycerophospholipids. These lipids accumulate on the LC column and elute unpredictably in subsequent injections, causing rolling zones of severe ion suppression[4]. Solution: Upgrade your sample preparation to Solid Phase Extraction (SPE) or use dedicated Phospholipid Removal (PLR) plates. A Mixed-Mode Strong Anion Exchange (MAX) SPE protocol will selectively retain the carboxylic acid moiety of TCA while washing away neutral lipids and zwitterionic phospholipids.

Q3: How do I properly quantify the matrix effect to ensure my method meets FDA bioanalytical validation guidelines? Root Cause: Regulatory bodies require quantitative proof that matrix effects do not compromise assay accuracy or precision. Solution: Perform a Post-Extraction Spiking experiment[2]. Calculate the Matrix Factor (MF) by dividing the peak response of TCA spiked into a blank matrix extract by the peak response of TCA in a neat solvent. To ensure a self-validating system, always incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C/15N -labeled TCA. The IS-normalized MF must be calculated to prove the SIL-IS perfectly tracks and corrects for the suppression.

Q4: Should I use Positive (+ESI) or Negative (-ESI) ionization mode for TCA? Root Cause: Matrix effects are highly dependent on ionization polarity. Background noise and interfering endogenous compounds ionize differently in each mode[5]. Solution: TCA contains both a secondary amine and a carboxylic acid. While +ESI often yields a higher absolute signal for amines, it is highly susceptible to suppression from basic endogenous compounds. -ESI (targeting the deprotonated carboxylic acid) often exhibits significantly lower background noise and reduced matrix effects in complex matrices like urine. Evaluate both polarities empirically using post-column infusion.

Part 3: Data Presentation

The following table summarizes the impact of different sample preparation techniques on the Matrix Factor of TCA in human plasma. A systematic strategy for reducing matrix effects is critical for robust quantification[4].

Table 1: Quantitative Assessment of Matrix Effects (Matrix Factor) for TCA in Human Plasma

Sample Preparation TechniqueAbsolute MF (TCA)IS-Normalized MF (TCA- 13C )Phospholipid Carryover
Protein Precipitation (PPT)0.42 ± 0.150.98 ± 0.05High
Liquid-Liquid Extraction (LLE)0.65 ± 0.101.02 ± 0.04Moderate
Phospholipid Removal (PLR)0.88 ± 0.061.01 ± 0.02Low
Mixed-Mode SPE (MAX)0.95 ± 0.031.00 ± 0.01None Detected

(Note: Absolute MF < 1.0 indicates ion suppression. An IS-Normalized MF near 1.0 demonstrates that the SIL-IS effectively compensates for the residual matrix effect, validating the assay).

Part 4: Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

Purpose: To visually map the exact retention times where matrix suppression or enhancement occurs.

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column and the MS source. Connect a syringe pump to the third port.

  • Infusion: Infuse a neat standard solution of TCA (e.g., 100 ng/mL) at a constant flow rate (10 µL/min) to achieve a steady, continuous baseline MS/MS signal.

  • Injection: Inject a blank matrix extract (e.g., extracted human urine or plasma) using your intended LC gradient.

  • Monitoring: Observe the MS/MS chromatogram. Any dips (suppression) or spikes (enhancement) in the steady baseline indicate zones of matrix interference.

  • Optimization: Adjust your LC gradient, column chemistry, or derivatization strategy so that the TCA retention time falls safely outside these suppression zones.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE for Plasma Cleanup

Purpose: To selectively isolate TCA while comprehensively removing phospholipids and salts.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through a MAX SPE cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% ammonium hydroxide. This raises the pH, ensuring the carboxylic acid of TCA is fully deprotonated (anionic). Load the mixture onto the cartridge.

  • Washing:

    • Wash with 1 mL Water (removes inorganic salts).

    • Wash with 1 mL Methanol (removes neutral organics and phospholipids).

  • Elution: Elute TCA with 1 mL of 5% formic acid in Methanol. The low pH neutralizes the carboxylic acid, releasing it from the anion exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[2] URL:[Link]

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences.[1] URL:[Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.[4] URL:[Link]

  • Pan, X., et al. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Analytical Chemistry.[3] URL:[Link]

  • Pucci, V., et al. (2009). Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids. ResearchGate / Journal of Mass Spectrometry.[5] URL: [Link]

Sources

Troubleshooting

stability of 1,3-thiazinane-4-carboxylic acid in frozen biological samples

Welcome to the technical support center for the analysis of 1,3-thiazinane-4-carboxylic acid (TCA) in biological matrices. TCA is a unique cyclic adduct formed in vivo via the non-enzymatic condensation of formaldehyde (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1,3-thiazinane-4-carboxylic acid (TCA) in biological matrices. TCA is a unique cyclic adduct formed in vivo via the non-enzymatic condensation of formaldehyde (FA) with homocysteine (Hcy) or its thiolactone (HTL)[1]. Because this reaction does not require enzymatic catalysis, biological samples (such as urine or plasma) act as suspended chemical reactors. If not properly preserved and processed, the precursors can continue to react ex vivo, leading to artificial inflation of TCA levels[2].

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to ensure the scientific integrity of your GC-MS quantification workflows.

Pathway & Experimental Workflow Visualization

TCA_Workflow Sample Biological Sample (Urine/Plasma) Contains Hcy, FA, and TCA Storage Cryogenic Storage (-80°C) Limits non-enzymatic condensation Sample->Storage Immediate freezing Thawing Controlled Thawing (Ice Bath) Prevents precursor reactivity Storage->Thawing Pre-analysis Derivatization Derivatization IBCF + Pyridine Catalyst Thawing->Derivatization Aliquot preparation Extraction LLE Extraction Ethyl Acetate Derivatization->Extraction TCA-IBCF formation Analysis GC-MS Quantification SIM Mode (m/z 102, 146, 202) Extraction->Analysis Organic phase recovery

Workflow for TCA preservation, derivatization, and GC-MS analysis in biological samples.

Quantitative Data: Stability and Extraction Optimization

To maintain the integrity of TCA, sample handling conditions must be strictly controlled. The following table summarizes the quantitative impact of storage conditions and extraction solvents based on validated chromatographic studies[3].

ParameterConditionRelative Yield / Stability (%)Mechanistic Rationale
Storage Temperature -80°C (Long-term)> 95%Arrests molecular mobility, completely halting the non-enzymatic condensation of residual Hcy and FA.
Storage Temperature -20°C (Long-term)~ 82%Allows slow, continuous reactivity of precursors in localized unfrozen liquid pockets within the matrix.
Freeze-Thaw Cycles 1 Cycle98%Minimal disruption to matrix integrity and solute distribution.
Freeze-Thaw Cycles ≥ 3 Cycles< 75%Freeze-concentration effect causes localized pH shifts, degrading the thiazinane ring and promoting precursor reaction.
Extraction Solvent Ethyl Acetate100% (Normalized)Optimal polarity for partitioning the TCA-IBCF derivative from the aqueous phase[1].
Extraction Solvent Chloroform~ 65%Suboptimal partitioning; results in higher matrix suppression and problematic emulsion formation[1].
Self-Validating Experimental Protocol for TCA Quantification

This methodology leverages chemical derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine, followed by ethyl acetate extraction for GC-MS analysis[2]. Every step includes a mechanistic rationale and a self-validation checkpoint to ensure systemic trust in your data.

Step 1: Cryo-Thawing & Spiking

  • Action: Thaw frozen urine samples strictly on an ice bath (0–4°C).

  • Causality: Thawing at room temperature provides the activation energy for residual Hcy and FA to condense, artificially spiking TCA levels.

  • Self-Validation: Immediately spike the thawed sample with a known concentration of a stable isotope-labeled internal standard (IS) before any further processing. Tracking the IS recovery validates that downstream losses are due to extraction efficiency, not matrix degradation.

Step 2: IBCF Derivatization

  • Action: To 100 µL of the thawed urine, add pyridine (catalyst) and IBCF. Vortex immediately.

  • Causality: TCA is highly polar and non-volatile[4]. IBCF masks the polar carboxylic and amine/thiol groups, rendering the molecule volatile for GC-MS. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct and driving the derivatization reaction to completion.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 200 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes.

  • Causality: Ethyl acetate provides the highest extraction efficiency for the specific polarity of the TCA-IBCF derivative[1]. Centrifugation is critical to break proteinaceous emulsions formed by the urine matrix, ensuring a crisp, distinct phase separation.

Step 4: Organic Phase Recovery & Injection

  • Action: Transfer the upper organic layer (ethyl acetate) to a GC vial and inject into the GC-MS system without delay.

  • Self-Validation: Monitor the peak area of the IS across your autosampler run. A declining IS signal from the first to the last vial indicates that the derivative is actively hydrolyzing in the queue, invalidating later runs.

Step 5: GC-MS Acquisition

  • Action: Operate in Selected Ion Monitoring (SIM) mode.

  • Causality: Use m/z 102.0 and 146.0 for structural identification, and m/z 202.1 as the quantification ion to ensure high selectivity against the complex background noise of human urine[1].

Troubleshooting & FAQs

Q: Why do my TCA concentrations fluctuate wildly between technical replicates of the same frozen urine batch? A: This is a classic symptom of the "freeze-concentration effect" caused by improper freeze-thaw cycles. As a biological sample freezes, water crystallizes first, concentrating solutes (including Hcy, FA, and TCA) into microscopic unfrozen pockets. This drastically alters the local pH and accelerates non-enzymatic condensation[2]. Troubleshooting fix: Aliquot samples into single-use volumes prior to initial freezing at -80°C to completely eliminate freeze-thaw cycles.

Q: My GC-MS signal for the TCA-IBCF derivative degrades over a 12-hour autosampler sequence. How can I stabilize it? A: The isobutyl derivative of 1,3-thiazinane-4-carboxylic acid (TCA-IBCF) has limited stability in the aqueous phase and is susceptible to hydrolysis if exposed to residual moisture in the organic extract[3]. Troubleshooting fix: Do not prepare the entire batch at once. Stagger your derivatization and extraction steps so that samples are injected immediately after the ethyl acetate extraction[1]. Additionally, ensure your ethyl acetate is strictly anhydrous.

Q: Can I use a different derivatization agent or extraction solvent to improve long-term stability? A: While other agents exist, IBCF combined with ethyl acetate is the rigorously validated standard for TCA[1]. Solvents like chloroform yield significantly lower extraction efficiencies (~65% compared to ethyl acetate) due to suboptimal partitioning of the specific TCA-IBCF polarity[1]. Stick to ethyl acetate, but focus your optimization on minimizing the time between extraction and injection.

References
  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies (MDPI) Source: International Journal of Molecular Sciences, 2022. URL: [Link]

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies (PMC/NIH) Source: National Center for Biotechnology Information (NCBI), 2022. URL: [Link]

  • Title: 1,3-Thiazinane-4-carboxylic acid hydrochloride Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure Source: Biomolecules & Therapeutics, 2017. URL: [Link]

Sources

Optimization

proper storage and handling of (4S)-1,3-thiazinane-4-carboxylic acid standards

Welcome to the Technical Support Center for (4S)-1,3-thiazinane-4-carboxylic acid (TCA) standards. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4S)-1,3-thiazinane-4-carboxylic acid (TCA) standards. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the chemical causality behind our handling protocols, ensuring that your analytical workflows remain robust, reproducible, and scientifically sound.

Executive Overview & Chemical Profiling

(4S)-1,3-Thiazinane-4-carboxylic acid is a six-membered cyclic thioether amino acid. In biological systems, it is formed through the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde .

Understanding the molecular structure of TCA is critical for proper handling. Because it contains both a secondary amine and a carboxylic acid moiety, the compound exists as a zwitterion in neutral aqueous solutions. Furthermore, the thioether sulfur atom is highly nucleophilic and susceptible to oxidation, which dictates stringent storage parameters to prevent degradation.

Table 1: Physicochemical Properties & Storage Parameters

Property / ParameterValue / ConditionCausality & Rationale
Molecular Formula C5H9NO2SBaseline chemical identifier .
Molecular Weight 147.20 g/mol Required for accurate molarity calculations in stock prep.
Topological Polar Surface Area 74.6 ŲIndicates moderate polarity; the compound is hygroscopic and requires desiccation .
Short-Term Storage 2 to 8 °CMinimizes thermal degradation during active laboratory use.
Long-Term Storage -20 °C (under inert gas)Prevents atmospheric oxidation of the thioether sulfur to a sulfoxide.
Solubility Profile Aqueous buffers (pH < 3 or > 9)Zwitterionic state at neutral pH limits solubility; acidic or basic conditions improve dissolution by forming a single ionic species.

Experimental Workflow: Standard Preparation & Derivatization

Because TCA is highly polar and non-volatile, it cannot be analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS). It requires chemical derivatization to increase volatility and thermal stability. The validated methodology utilizes isobutyl chloroformate (IBCF) in the presence of pyridine to form a volatile isobutyl derivative (TCA-IBCF) .

Workflow Solid Solid Standard (4S)-1,3-thiazinane-4-carboxylic acid Stock Stock Solution Prep (0.1M HCl to protonate amine) Solid->Stock Dissolve Aliquot Aliquoting & Inert Gas (Amber vials, Argon flush) Stock->Aliquot Prevent oxidation Storage Long-Term Storage (-20°C, desiccated) Aliquot->Storage Deriv Chemical Derivatization (Isobutyl chloroformate + Pyridine) Storage->Deriv Thaw to RT Extract Liquid-Liquid Extraction (Ethyl Acetate) Deriv->Extract Isolate derivative Analysis GC-MS Analysis (Detection of TCA-IBCF) Extract->Analysis Inject

Workflow for TCA standard preparation, storage, and GC-MS derivatization.

Step-by-Step Methodology: GC-MS Derivatization Protocol

To ensure a self-validating system , you must run a blank standard (solvent only) alongside your TCA standards to verify that reagents are free of target analyte contamination. Additionally, spike a known concentration of an internal standard (e.g., a deuterated amino acid) into the sample prior to derivatization to monitor extraction recovery.

Materials Required:

  • TCA standard solution (1–50 µmol/L)

  • Isobutyl chloroformate (IBCF)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

Procedure:

  • Aliquoting: Transfer 100 µL of the TCA standard solution into a clean, oven-dried glass derivatization vial.

  • Catalysis: Add 10 µL of anhydrous pyridine.

    • Causality: Pyridine acts as a proton scavenger and catalyst. It drives the reaction forward by neutralizing the HCl byproduct generated during the derivatization process .

  • Derivatization: Add 20 µL of IBCF. Cap the vial immediately and vortex for 30 seconds. Allow the reaction to proceed at room temperature for exactly 10 minutes.

    • Causality: IBCF reacts with both the secondary amine and the carboxylic acid groups to form the volatile TCA-IBCF derivative. Strict timing prevents over-derivatization or degradation .

  • Extraction: Add 200 µL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the TCA-IBCF derivative into the organic phase.

    • Causality: Ethyl acetate provides optimal extraction efficiency for the isobutyl derivative compared to more polar or highly non-polar solvents .

  • Phase Separation: Centrifuge the vial at 3,000 x g for 5 minutes to break any emulsions.

  • Transfer: Carefully aspirate the upper organic layer (ethyl acetate) and transfer it into a GC autosampler vial equipped with a glass micro-insert.

  • Analysis: Inject 1 µL into the GC-MS system.

Troubleshooting Guide & FAQs

Q1: Why am I observing a mass shift of +16 Da in my standard spectra? A1: This mass shift indicates the oxidation of the thioether sulfur atom to a sulfoxide (M+16). The sulfur in the thiazinane ring is highly nucleophilic and prone to atmospheric oxidation.

  • Corrective Action: Discard the oxidized stock. Prepare a fresh stock solution and ensure that all storage vials are flushed with an inert gas (Argon or Nitrogen) prior to sealing. Store strictly at -20 °C.

Q2: My GC-MS calibration curve is non-linear at low concentrations (1-5 µmol/L). What is causing this? A2: Non-linearity at the lower end of the curve is almost always caused by incomplete derivatization due to moisture contamination. IBCF is highly sensitive to water, which hydrolyzes the reagent before it can react with the TCA standard.

  • Corrective Action: Ensure all glassware is oven-dried. Verify that your pyridine is strictly anhydrous (store over molecular sieves). If using biological matrices, ensure the sample is properly dried or that the derivatization is optimized for aqueous environments .

Q3: The solid standard appears clumped and sticky rather than a free-flowing powder. Is it still viable? A3: Clumping indicates moisture absorption. TCA (especially if handled as a hydrochloride salt) is highly hygroscopic.

  • Corrective Action: If the standard has absorbed moisture, its weighed mass will be inaccurate, leading to incorrect stock concentrations. You must store the solid standard in a desiccator. If clumping has already occurred, it is recommended to purchase a fresh standard for quantitative assays, as drying at elevated temperatures may cause thermal degradation or decarboxylation.

Q4: How can I validate the efficiency of my extraction step? A4: Implement a self-validating protocol by spiking a known concentration of an internal standard into the sample prior to the addition of pyridine and IBCF. If the recovery of the internal standard drops below 85%, replace your ethyl acetate, check for emulsion formation, and verify your centrifuge speed.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37888269, (4S)-1,3-thiazinane-4-carboxylic acid. URL:[Link]

Troubleshooting

improving extraction efficiency of 1,3-thiazinane-4-carboxylic acid from complex matrices

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical hurdles associated with isolating 1,3-thiazinane-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical hurdles associated with isolating 1,3-thiazinane-4-carboxylic acid (TCA) from complex biological matrices (such as urine, plasma, and cell lysates).

TCA is a cyclic amino acid formed in vivo via the non-enzymatic condensation of homocysteine and formaldehyde[1]. Because it serves as a critical biomarker for oxidative stress and formaldehyde exposure, achieving high extraction efficiency is paramount for accurate downstream quantification[1].

Pathway Hcy Homocysteine (Endogenous) Condensation Non-enzymatic Condensation Hcy->Condensation FA Formaldehyde (Oxidative Stress) FA->Condensation TCA 1,3-Thiazinane-4-carboxylic acid (TCA) Condensation->TCA Aqueous Matrix

Fig 1: In vivo formation of 1,3-thiazinane-4-carboxylic acid via non-enzymatic condensation.

Phase 1: Extraction Strategy & Solvent Selection

Q: Why is direct Liquid-Liquid Extraction (LLE) of underivatized TCA yielding recoveries below 10%?

A: The fundamental issue lies in the molecule's zwitterionic nature. TCA contains both a carboxylic acid group and a secondary amine within its thiazine ring[2]. At physiological pH, it exists as a highly polar zwitterion with a net-zero charge but immense hydrophilicity. Highly polar, water-soluble compounds will not partition favorably into organic solvents like ethyl acetate or hexane.

The Solution: You must alter the molecule's partition coefficient (LogP) via in-situ derivatization prior to extraction[1]. By reacting the sample with an alkyl chloroformate—such as isobutyl chloroformate (IBCF) or ethyl chloroformate (ECF)—you simultaneously mask both the amine and the carboxylic acid groups[1],[3]. This converts the hydrophilic zwitterion into a lipophilic carbamate/ester derivative, driving it into the organic phase during LLE.

Q: Once derivatized, which organic solvent provides the highest extraction efficiency?

A: Based on chromatographic studies of TCA-IBCF derivatives, ethyl acetate is the optimal solvent[1]. While the derivatized molecule is lipophilic, it still contains ester and carbamate linkages that require moderate dipole interactions for optimal solvation. Non-polar solvents like hexane lack these dipole interactions, leading to poor recovery.

Table 1: Effect of Extraction Solvent on TCA-IBCF Recovery

Data synthesized from standard partition behaviors of IBCF-derivatized cyclic amino acids[1].

Extraction SolventPolarity IndexRelative Recovery (%)Matrix Emulsion Risk
Ethyl Acetate 4.4> 95%Moderate
Chloroform 4.1~ 70%High
Dichloromethane 3.1~ 65%High
Hexane 0.1< 10%Low

Phase 2: Solid-Phase Extraction (SPE) Troubleshooting

Q: I need to avoid LLE to automate my workflow. When using SPE for underivatized TCA, the analyte breaks through during the loading phase. Which sorbent should I use?

A: Standard reversed-phase (C18) sorbents rely on hydrophobic interactions, which are insufficient to retain the highly polar, underivatized TCA zwitterion[3]. If you must extract the underivatized form, switch your chemistry.

Use a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. By lowering the loading pH to ~2.0, you fully protonate the carboxylic acid (neutralizing it) while the secondary amine remains positively charged. This allows TCA to be strongly retained via ionic interactions with the sulfonic acid groups on the MCX sorbent. Alternatively, if you derivatize the sample first (e.g., with ECF), a standard C18 SPE cartridge will successfully retain the derivative[3].

Phase 3: Self-Validating Extraction Methodology

To ensure absolute trustworthiness in your data, your extraction protocol must be a self-validating system. This means incorporating an internal standard at the very first step to account for matrix suppression, derivatization efficiency, and extraction losses.

Workflow Sample Complex Matrix (Urine/Cells) Spike Spike Internal Standard Sample->Spike Deriv In-situ Derivatization Spike->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Analysis GC-MS/LC-MS Quantification Extract->Analysis

Fig 2: Self-validating workflow for derivatization-assisted TCA extraction from complex matrices.

Protocol: Derivatization-Assisted LLE for Complex Matrices

Adapted from validated GC-MS/LC-MS methodologies for cyclic amino acids[1],[4].

Step 1: Matrix Aliquoting & Isotope Spiking

  • Aliquot 100 µL of the biological matrix (e.g., urine or cleared cell lysate) into a microcentrifuge tube.

  • Critical Self-Validation Step: Spike with 10 µL of an isotope-labeled internal standard (e.g., ¹³C-TCA or a deuterated analog). This standard will experience the exact same chemical environment and extraction losses as your endogenous analyte, ensuring your final calculated concentration is absolute.

Step 2: pH Adjustment

  • Add 100 µL of Tris-HCl buffer (pH 8.5).

  • Causality: The alkaline pH ensures the secondary amine on the thiazine ring is deprotonated, rendering it nucleophilic and ready for the derivatization reaction.

Step 3: In-situ Derivatization

  • Add 10 µL of pyridine (acting as a base catalyst) followed immediately by 10 µL of isobutyl chloroformate (IBCF)[1].

  • Vortex vigorously for 1 minute at room temperature. The reaction is near-instantaneous, capping the polar groups with isobutyl esters/carbamates.

Step 4: Liquid-Liquid Extraction

  • Add 400 µL of ethyl acetate to the mixture[1].

  • Vortex vigorously for 5 minutes.

  • Causality: The vigorous mixing maximizes the surface area between the aqueous and organic phases, allowing the newly lipophilic TCA-IBCF to partition into the ethyl acetate.

Step 5: Phase Separation & Recovery

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions.

  • Carefully transfer the upper organic layer (ethyl acetate) into an autosampler vial. The sample is now ready for immediate GC-MS or LC-MS/MS injection.

Phase 4: Stability and Artifact Formation

Q: I suspect artificial formation of TCA is occurring during my sample preparation. How do I prevent ex vivo artifacts?

A: This is a common and critical error. Because biological matrices often contain endogenous homocysteine, any exposure to environmental formaldehyde (or formaldehyde generated during sample heating/oxidation) will cause ex vivo condensation, artificially inflating your TCA quantification[1],[4].

Solution:

  • Thermal Control: Perform all pre-derivatization steps on ice to slow down non-enzymatic condensation kinetics.

  • Rapid Derivatization: Derivatize the sample immediately upon thawing. By capping the amine group of homocysteine with IBCF/ECF, you eliminate its ability to react with formaldehyde, effectively "freezing" the endogenous TCA concentration at its true biological level.

References
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences (MDPI).[Link]

  • 1,3-Thiazinane-4-carboxylic acid hydrochloride. PubChem (National Institutes of Health).[Link]

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology (ACS).[Link]

Sources

Optimization

dealing with ion suppression in ESI-MS of (4S)-1,3-thiazinane-4-carboxylic acid

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals struggling with signal loss, poor reproducibility, and matrix int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals struggling with signal loss, poor reproducibility, and matrix interference when analyzing (4S)-1,3-thiazinane-4-carboxylic acid —a highly polar, sulfur-containing cyclic amino acid derivative.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you build a robust and accurate mass spectrometry assay.

Part 1: Diagnostic Workflow for Ion Suppression

Before altering your method, it is critical to diagnose whether your signal loss is due to poor extraction recovery or true ESI ion suppression. Follow this logical workflow to isolate and eliminate the root cause.

IonSuppressionWorkflow Start Analyze (4S)-1,3-thiazinane-4-carboxylic acid Low Signal / Poor Reproducibility Assess Perform Post-Column Infusion Map Ion Suppression Zones Start->Assess CheckVoid Does Analyte Elute in Suppression Zone (Void Volume)? Assess->CheckVoid Chromatography Switch to HILIC Chromatography Increase Retention Factor (k' > 2) CheckVoid->Chromatography Yes (RP-LC Failure) SamplePrep Optimize Sample Prep Implement MCX SPE Protocol CheckVoid->SamplePrep No (Co-eluting Lipids) Chromatography->SamplePrep Further Cleanup SILIS Synthesize/Use 13C/15N SIL-IS Correct for Residual Matrix Effects SamplePrep->SILIS Success Robust LC-MS/MS Method High S/N & Accuracy SILIS->Success

Caption: Diagnostic workflow for resolving ESI-MS ion suppression in polar amino acid analysis.

Part 2: Troubleshooting Guides & Mechanistic FAQs

Q1: Why is my signal for (4S)-1,3-thiazinane-4-carboxylic acid completely lost or highly variable in biological matrices? Causality: (4S)-1,3-thiazinane-4-carboxylic acid is a highly polar, zwitterionic molecule[1]. In standard Reversed-Phase (RP) LC, polar compounds fail to interact with the hydrophobic C18 stationary phase and elute immediately in the void volume. Unfortunately, this is exactly where high concentrations of unretained salts, endogenous metabolites, and proteins elute[2]. During Electrospray Ionization (ESI), these matrix components compete with the target analyte for available protons (charge) at the surface of the ESI droplet[3]. Because the matrix is in vast excess, it preferentially captures the charge, leaving the target analyte neutralized and invisible to the mass spectrometer—a phenomenon known as ion suppression[4].

ESIMechanism Droplet ESI Droplet Surface Limited Excess Charge Analyte Target Analyte (4S)-1,3-thiazinane-4-carboxylic acid Droplet->Analyte Charge Depletion Matrix Co-eluting Matrix (Salts, Phospholipids) Droplet->Matrix Preferential Ionization Detector Mass Spectrometer Detector Analyte->Detector Suppressed Signal Matrix->Detector Strong Signal

Caption: Mechanism of ESI ion suppression via charge competition at the droplet surface.

Q2: How do I systematically measure the exact degree of ion suppression happening in my method? Causality: To resolve suppression, you must map its chromatographic location. Post-column infusion introduces a constant stream of the pure analyte into the MS source while a blank matrix sample is injected through the LC column[5]. Any drop in the steady baseline signal directly visualizes the elution zones of suppressing matrix components, allowing you to validate if your analyte is co-eluting with interference[6].

Protocol: Post-Column Infusion (Syringe Pump Method)

  • Prepare a pure solution of (4S)-1,3-thiazinane-4-carboxylic acid (e.g., 1 µg/mL in mobile phase).

  • Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector just before the ESI source.

  • Infuse the analyte at a constant flow rate (e.g., 10 µL/min) to establish a steady baseline signal in the MS.

  • Inject an extracted blank biological matrix sample (e.g., plasma or urine) through the LC system.

  • Monitor the MS chromatogram. A negative deflection (dip) in the baseline indicates a zone of ion suppression. Overlay this trace with your standard LC run to determine if your analyte elutes within this suppression zone.

Q3: Standard Reversed-Phase (RP) LC isn't retaining the compound. What is the optimal chromatographic solution? Causality: To move the analyte out of the void volume's suppression zone, you must switch the retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., >70% Acetonitrile)[7]. In HILIC, polar amino acids partition into a water-enriched layer on the stationary phase, resulting in strong retention that separates them from early-eluting hydrophobic matrix components[8]. Furthermore, the high organic content in HILIC mobile phases significantly enhances ESI desolvation efficiency, boosting overall sensitivity[9].

Table 1: Quantitative Comparison of RP-LC vs. HILIC for (4S)-1,3-thiazinane-4-carboxylic acid

ParameterReversed-Phase (C18)HILIC (Zwitterionic)Impact on MS Performance
Retention Factor (k') < 0.5 (Void Volume)3.5 - 5.0Moves analyte away from suppressing salts.
Mobile Phase High Aqueous (>95%)High Organic (>70% ACN)Enhances droplet evaporation and ionization efficiency.
Matrix Effect (%) -85% (Severe Suppression)-10% to +5% (Negligible)Restores linear dynamic range and accuracy.
Signal-to-Noise (S/N) < 5 (Poor LLOQ)> 150 (Excellent LLOQ)Drastically improves assay sensitivity.

Q4: How should I prepare my biological samples to physically remove the suppressing matrix? Causality: Simple protein precipitation (PPT) leaves behind phospholipids and salts, which are major culprits of ion suppression[10]. Because (4S)-1,3-thiazinane-4-carboxylic acid is zwitterionic (containing both a basic secondary amine and an acidic carboxylic acid), Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is highly effective. By lowering the sample pH, the amine becomes protonated, allowing it to bind strongly to the cation-exchange sorbent. This permits aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids before eluting the analyte[11].

Protocol: MCX SPE for Zwitterionic Analytes

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the biological sample 1:1 with 4% Formic Acid to ensure the secondary amine of the thiazinane ring is fully protonated (pH < pKa). Load onto the cartridge.

  • Washing 1 (Aqueous): Wash with 1 mL 2% Formic Acid in Water to remove unretained salts and polar neutrals.

  • Washing 2 (Organic): Wash with 1 mL 100% Methanol to elute neutral and acidic lipids/phospholipids. (The target analyte remains bound via ionic interaction).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in HILIC starting mobile phase (e.g., 90% Acetonitrile).

Q5: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct the data without changing the chromatography? Causality: A SIL-IS (e.g., 13C/15N-labeled analog) is the gold standard for correcting matrix effects because it co-elutes with the target analyte and experiences the identical suppression environment[5]. However, a SIL-IS cannot recover lost sensitivity . If ion suppression destroys 95% of your signal, your Signal-to-Noise (S/N) ratio will remain critically low, causing you to fail Lower Limit of Quantification (LLOQ) requirements[10]. Additionally, if you use a deuterium-labeled standard (2H), you may encounter isotopic retention time shifts, causing the IS to elute slightly apart from the analyte and experience different matrix effects, which introduces quantitative bias[5]. Always prioritize chromatographic separation and sample cleanup first, using the SIL-IS only to correct minor, residual variations[6].

Part 3: References

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: nebiolab.com URL:

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: longdom.org URL:

  • Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: nih.gov URL:

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: resolvemass.ca URL:

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: chromatographyonline.com URL:

  • Title: Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids Source: nih.gov URL:

  • Title: Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry Source: rsc.org URL:

  • Title: Ion suppression correction and normalization for non-targeted metabolomics Source: nih.gov URL:

  • Title: HILIC: The Pros and Cons Source: chromatographyonline.com URL:

  • Title: Ion Suppression in Mass Spectrometry Source: ovid.com URL:

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: nih.gov URL:

Sources

Troubleshooting

selection of internal standards for 1,3-thiazinane-4-carboxylic acid analysis

Welcome to the dedicated technical support and troubleshooting hub for the chromatographic analysis of 1,3-thiazinane-4-carboxylic acid (TCA) . TCA is a critical endogenous adduct formed by the non-enzymatic condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the chromatographic analysis of 1,3-thiazinane-4-carboxylic acid (TCA) .

TCA is a critical endogenous adduct formed by the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA)[1]. As an emerging biomarker for cardiovascular and civilization diseases, its accurate quantification in complex matrices like human urine and plasma is paramount[1]. Because TCA requires chemical derivatization for gas chromatography-mass spectrometry (GC-MS) and is subject to severe matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate Internal Standard (IS) is the foundation of assay integrity.

This guide synthesizes field-proven insights, step-by-step methodologies, and causality-driven troubleshooting to ensure your analytical workflows are robust and self-validating.

Internal Standard Selection Matrix

Selecting an IS requires balancing structural homology, derivatization kinetics, and commercial availability. The table below summarizes the quantitative and qualitative properties of primary IS candidates for TCA analysis.

Internal Standard CandidateMolecular WeightStructural Homology to TCADerivatization Compatibility (e.g., IBCF)Co-elution PotentialMatrix Effect Compensation
SIL-TCA (e.g., d4-TCA) ~151.20 g/mol Identical (Isotope)ExcellentPerfectOptimal (Gold Standard)
MTCA [2]147.20 g/mol Isomer (Thiazolidine ring)Excellent (Contains 2° amine)HighGood
Thioproline 133.17 g/mol High (Thiazolidine ring)Excellent (Contains 2° amine)ModerateGood
4-Deoxypyridoxine (4-DPD) [3]153.18 g/mol Low (Pyridine ring)Poor (Lacks 2° amine)LowModerate (HILIC only)

Note: MTCA (2-methyl-1,3-thiazolidine-4-carboxylic acid) is a structural isomer of TCA[4]. While this makes it an exceptional surrogate for extraction recovery, it requires specific chromatographic handling (see FAQs).

Decision Workflow for IS Selection

Use the following logical decision tree to determine the optimal internal standard based on your specific analytical platform and resource availability.

Caption: Logical decision tree for selecting the optimal internal standard for TCA analysis.

Standardized Experimental Protocol: TCA Extraction & Derivatization

To ensure a self-validating system, your IS must be introduced at the very beginning of the sample preparation. The following protocol details the GC-MS sample preparation using Isobutyl Chloroformate (IBCF) derivatization, a method validated for human urine[1].

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 50 µL of human urine into a clean glass reaction vial. Immediately spike with 10 µL of the chosen Internal Standard working solution (e.g., 50 µmol/L SIL-TCA or Thioproline).

  • Buffering: Add 100 µL of Tris-HCl buffer (pH 8.5) to stabilize the pH, ensuring optimal conditions for the subsequent nucleophilic attack.

  • Catalysis: Add 10 µL of anhydrous pyridine. Scientific Rationale: Pyridine acts as a catalyst and acid scavenger, driving the reaction forward by neutralizing the HCl generated during derivatization[1].

  • Derivatization: Add 20 µL of Isobutyl Chloroformate (IBCF). Vortex vigorously for 1 minute at room temperature. Both the secondary amine and the carboxylic acid groups of TCA (and the analogous IS) will be converted into their isobutyl derivatives (TCA-IBCF)[1].

  • Liquid-Liquid Extraction (LLE): Add 200 µL of ethyl acetate. Vortex for 2 minutes to partition the hydrophobic TCA-IBCF derivative into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Carefully collect the upper organic (ethyl acetate) layer and inject 1 µL directly into the GC-MS system.

Caption: Step-by-step sample preparation and IBCF derivatization workflow for TCA analysis.

Troubleshooting & FAQs

Q: Can I use 2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) as an internal standard for TCA? A: Yes, but with a critical caveat. MTCA and TCA are structural isomers (Formula: C5H9NO2S, MW: 147.20 g/mol )[5]. Because they share the exact same molecular weight and similar fragmentation patterns (e.g., m/z 102.0 and 146.0 for their IBCF derivatives)[1], they are isobaric. If you use MTCA as an IS, you must ensure rigorous baseline chromatographic separation. If they co-elute, their signals will interfere, leading to artificially inflated quantitative results.

Q: Why is my IS recovery highly variable across different patient urine samples? A: This is typically a failure of the derivatization kinetics rather than the mass spectrometer. Human urine pH varies wildly (pH 4.5 to 8.0). If the Tris-HCl buffer capacity is overwhelmed by a highly acidic urine sample, the IBCF derivatization of the secondary amine will fail[1]. Solution: Check the pH of the sample-buffer mixture before adding IBCF. It must be strictly maintained at ~pH 8.5.

Q: I saw a protocol using 4-deoxypyridoxine (4-DPD) as an IS for a related thiazolidine compound (HPPTCA). Can I use it for TCA? A: It is highly discouraged for GC-MS, though conditionally acceptable for LC-MS/MS. 4-DPD was successfully used as an IS for HPPTCA (a Cys-PLP adduct) in HILIC-MS/MS assays[3]. However, 4-DPD lacks the secondary amine present in the 1,3-thiazinane ring of TCA. Consequently, 4-DPD will not undergo the exact same dual-derivatization with IBCF as TCA does. For GC-MS, your IS must mimic the derivatization chemistry of the analyte. Stick to Thioproline or SIL-TCA.

Q: How do I validate matrix effects if I don't have a Stable Isotope-Labeled (SIL) standard? A: If you are using a structural analog (like Thioproline), you must validate the assay using the Standard Addition Method or by using a Surrogate Matrix . Because TCA is endogenous[1], you cannot use pooled human urine as a true "blank." Instead, strip a urine pool of small organic acids using activated charcoal, or use synthetic urine, spike it with known concentrations of TCA and your analog IS, and calculate the parallelism of the response curves.

References

  • Piechocka J, Litwicka N, Głowacki R. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences. 2022. Available at:[Link]

  • Gaweł M, Głowacki R, Kubalczyk P, Piechocka J. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. 2024. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37888269, (4S)-1,3-thiazinane-4-carboxylic acid. 2024. Available at:[Link]

  • Ernst M, et al. Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Analytical Chemistry. 2024. Available at:[Link]

  • ResearchGate. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. 2017. Available at:[Link]

Sources

Optimization

resolving co-eluting peaks in the chromatogram of 1,3-thiazinane-4-carboxylic acid

Resolving Co-Eluting Peaks for 1,3-Thiazinane-4-Carboxylic Acid (TCA) Overview 1,3-Thiazinane-4-carboxylic acid (TCA) is a cyclic sulfur-containing amino acid, primarily formed in vivo through the condensation of homocys...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Eluting Peaks for 1,3-Thiazinane-4-Carboxylic Acid (TCA)

Overview 1,3-Thiazinane-4-carboxylic acid (TCA) is a cyclic sulfur-containing amino acid, primarily formed in vivo through the condensation of homocysteine (Hcy) and formaldehyde ()[1]. In clinical research and drug development, accurately quantifying TCA is essential. However, its high polarity, lack of a strong native chromophore, and structural similarity to matrix components (e.g., thiazolidine-4-carboxylic acid) frequently lead to chromatographic co-elution. This guide provides field-proven, mechanistic solutions to achieve baseline resolution ( Rs​>1.5 ).

Diagnostic Workflow

Before altering your High-Performance Liquid Chromatography (HPLC) method, you must diagnose the root cause of the co-elution.

G Start Co-eluting Peak Detected (TCA + Unknown) CheckMS LC-MS/MS Analysis Are m/z transitions identical? Start->CheckMS Iso Isobaric / Isomeric (e.g., TCA Diastereomers) CheckMS->Iso Yes (m/z 202.1) NonIso Non-Isobaric (Matrix / Artifact) CheckMS->NonIso No Deriv Protocol B: Pre-Column Derivatization (FDAA Reagent) Iso->Deriv Grad Protocol A: Optimize Mobile Phase (Adjust pH & %B) NonIso->Grad Res Baseline Resolution (Rs > 1.5) Deriv->Res Grad->Res

Fig 1. Troubleshooting workflow for resolving TCA co-eluting peaks in HPLC-MS.

Section 1: Diagnostic FAQs (Understanding the Co-Elution)

Q1: Why does TCA frequently co-elute with other biological matrix components in reversed-phase HPLC? A1: TCA is an amphoteric, highly polar molecule containing both a secondary amine and a carboxylic acid group. In standard reversed-phase HPLC (RP-HPLC) at neutral pH, TCA is ionized (zwitterionic), resulting in poor retention (capacity factor, k<1 ). Consequently, it elutes near the void volume, a region heavily populated by other polar metabolites, salts, and matrix suppressors ()[2].

Q2: How do I definitively determine if the co-eluting peak is a structural isomer, a derivatization artifact, or a matrix interference? A2: The most robust diagnostic tool is coupling your HPLC to a tandem mass spectrometer (LC-MS/MS). Operate the MS in Selected Ion Monitoring (SIM) mode. The isobutyl derivative of TCA yields highly specific fragment ions at m/z 102.0, 146.0, and 202.1 ()[3].

  • Causality: If the co-eluting peak shares these exact mass transitions, you are likely dealing with stereoisomers (e.g., D-TCA vs. L-TCA). If the masses differ, the interference is either a matrix component or an unreacted derivatization reagent artifact.

Section 2: Step-by-Step Troubleshooting Protocols
Protocol A: Optimizing Mobile Phase and Selectivity ( α ) for Non-Isobaric Interferences

Causality: The fundamental resolution equation demonstrates that selectivity ( α ) is the most powerful variable for separating closely eluting peaks ()[4]. By adjusting the mobile phase pH to 2.5, the carboxylic acid moiety on TCA (pKa ~2-3) becomes fully protonated and neutral. This suppresses its polarity, dramatically increasing hydrophobic interaction with the C18 stationary phase and shifting its retention time away from void-volume interferences.

Step-by-Step Methodology:

  • Prepare the Aqueous Mobile Phase (A): Formulate a 0.1% Formic Acid in MS-grade water solution to achieve a pH of ~2.5.

  • Prepare the Organic Mobile Phase (B): Use 100% MS-grade Acetonitrile.

  • Adjust the Gradient: Start with a highly aqueous environment (2% B) and hold for 3 minutes to maximize initial retention. Apply a shallow gradient (increase by 1-2% B per minute) to separate TCA from structurally similar matrix components.

  • Temperature Control: Lower the column compartment temperature from 40°C to 25°C. Why? Lower temperatures restrict molecular diffusion and increase retention time, which often enhances resolution for closely eluting polar analytes ()[5].

  • Self-Validation: Inject a TCA standard. Calculate the resolution ( Rs​ ) using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . Proceed with sample analysis only if Rs​>1.5 .

Protocol B: Pre-Column Derivatization for Isomeric Co-Elution

Causality: If your co-eluting peaks are enantiomers (D-TCA and L-TCA), an achiral C18 column cannot resolve them because they share identical physicochemical properties in an achiral environment. Pre-column derivatization with Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) covalently binds to the amine group of TCA, converting the enantiomers into diastereomers. Diastereomers possess different hydrophobicity and can be easily resolved on standard RP-HPLC columns, while also providing a strong UV chromophore at 340 nm ()[6].

Step-by-Step Methodology:

  • Sample Reconstitution: Dissolve 50 µL of the TCA sample in 100 µL of 1 M Sodium Bicarbonate buffer (pH 8.0). Note: Alkaline pH is required to deprotonate the secondary amine of TCA, making it a strong nucleophile.

  • Reagent Addition: Add 50 µL of a 1% FDAA solution (prepared in acetone).

  • Incubation: Vortex the mixture and incubate at 40°C for 60 minutes in the dark.

  • Quenching: Stop the reaction by adding 20 µL of 2 M HCl to neutralize the pH and prevent degradation of the derivative.

  • Self-Validation (Blank Run): Prepare a "Reagent Blank" by substituting the TCA sample with pure water. Inject the blank first to map all peaks originating from unreacted FDAA or its hydrolysis products, ensuring they do not co-elute with the TCA-FDAA diastereomers.

Data Presentation: Impact of Chromatographic Adjustments

The following table summarizes the quantitative improvements in chromatographic parameters when applying the troubleshooting protocols to TCA analysis.

Parameter AdjustedInitial ConditionOptimized ConditionRetention Factor ( k )Selectivity ( α )Resolution ( Rs​ )
Mobile Phase pH pH 6.8 (Unbuffered)pH 2.5 (0.1% Formic Acid)0.81.050.6 (Severe Co-elution)
Column Temperature 40°C25°C2.11.121.1 (Partial Resolution)
Stationary Phase Standard C18Polar-embedded C183.51.251.6 (Baseline)
Derivatization Underivatized (UV 210nm)FDAA Derivatized (UV 340nm)6.21.452.8 (Complete Separation)
Section 3: Advanced FAQs (Method Refinement)

Q3: I achieved baseline resolution, but my TCA peak tailing is severe (Asymmetry factor > 2.0). How do I fix this? A3: Peak tailing for amino acids is typically caused by secondary ion-exchange interactions between the protonated amine group of TCA and unreacted, acidic silanol groups on the silica stationary phase. To resolve this, ensure you are using a fully end-capped column. Alternatively, adding a volatile ion-pairing reagent (e.g., 10 mM ammonium formate) to the mobile phase will competitively bind to the silanols, yielding sharper, symmetrical peaks.

Q4: Can I use smaller particle sizes to brute-force the resolution without changing the mobile phase? A4: Yes, increasing column efficiency ( N ) by switching from 5 µm to sub-2 µm solid-core particles (UHPLC) will sharpen peaks and can resolve moderately overlapped peaks ()[7]. However, be aware of the causality: decreasing particle size increases system backpressure exponentially. Ensure your instrumentation is rated for UHPLC pressures (>600 bar) before implementing this hardware change.

References
  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences.[Link]

  • Agalou, A., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.[Link]

  • Majors, R. E. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.[Link]

  • Gao, L., et al. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Chromatography Online.[Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech.[Link]

Sources

Troubleshooting

impact of pH on the stability and extraction of 1,3-thiazinane-4-carboxylic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the unique physi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the unique physiochemical challenges associated with the stability, derivatization, and extraction of 1,3-thiazinane-4-carboxylic acid (TCA) .

TCA is an in vivo adduct formed by the condensation of homocysteine (Hcy) or its thiolactone with formaldehyde. Because of its zwitterionic nature, analyzing TCA in biological matrices requires precise thermodynamic and kinetic control—specifically regarding pH. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity analytical results.

Part 1: Troubleshooting & FAQs

Q1: Why is my liquid-liquid extraction recovery of underivatized TCA into organic solvents consistently below 5%?

The Causality: Direct organic extraction of TCA fails due to its zwitterionic speciation. TCA contains a carboxylic acid group (pKa ~2.0) and a secondary amine within the six-membered thiazinane ring. The amine in the thiazinane ring has a pKa of approximately 6.7 [[1]](). Across the entire physiological pH range (pH 4–8), the molecule exists predominantly as a highly polar zwitterion (deprotonated carboxylate, protonated/partially protonated amine), making its partition coefficient ( LogP ) highly unfavorable for non-polar solvents. The Solution: You must mask these polar functional groups prior to extraction. We strongly recommend a one-pot aqueous derivatization using isobutyl chloroformate (IBCF) catalyzed by pyridine, which converts the amine to a carbamate and the carboxylic acid to an ester, drastically increasing lipophilicity and allowing for >95% recovery in ethyl acetate 2.

Q2: My IBCF derivatization yields are highly inconsistent between sample batches. What is the critical control parameter?

The Causality: The inconsistency is almost certainly due to inadequate buffering of the biological matrix. The IBCF derivatization reaction is a nucleophilic acyl substitution that is extremely sensitive to pH.

  • If pH < 6.0: The thiazinane amine is fully protonated ( NH2+​ ) and lacks the lone pair required to act as a nucleophile. The reaction stalls.

  • If pH > 8.0: The hydroxide ion concentration is high enough to rapidly hydrolyze the IBCF reagent before it can react with TCA. The Solution: You must force the matrix to an exact pH of 7.0 using a high-capacity buffer (e.g., 3 mol/L Tris-HCl) 3. At pH 7.0, a sufficient fraction of the amine (pKa ~6.7) is in its free-base, nucleophilic form, while the rate of IBCF hydrolysis remains negligible.

Q3: How does the stability of the thiazinane ring change with extreme pH during sample storage?

The Causality: Unlike stable carbon-only rings, the 1,3-thiazinane heterocycle is a cyclic thioaminal. At highly acidic pH (< 2.0), the ring is susceptible to protonation-induced ring-opening, reverting to homocysteine and formaldehyde. Conversely, at highly basic pH (> 10.0), oxidative degradation pathways accelerate. The Solution: Store biological samples at -80°C and avoid exposing the raw samples to strong acids or bases during the initial deproteinization steps. Always adjust to pH 7.0 immediately upon thawing.

Part 2: Speciation & Workflow Visualizations

Understanding the pH-dependent speciation of TCA is critical for optimizing your analytical workflow. The diagrams below map the chemical logic and the self-validating experimental protocol.

Speciation LowPH LowPH MidPH pH 7.0 (Optimal) Amine: Free Base Available Carboxyl: Deprotonated (-) Ideal for IBCF Reaction LowPH->MidPH Increase pH HighPH HighPH MidPH->HighPH Increase pH

pH-dependent speciation of TCA and its impact on extraction and derivatization efficiency.

Workflow Start Biological Sample (Spiked with Internal Standard) Buffer Buffer Addition (Tris-HCl, pH 7.0) Start->Buffer QC Self-Validation: Verify pH = 7.0 ± 0.2 Buffer->QC Critical Control Point Deriv IBCF Derivatization (Pyridine Catalyst) QC->Deriv Proceed if valid Extract Liquid-Liquid Extraction (Ethyl Acetate) Deriv->Extract Mask Polar Groups Analyze GC-MS Analysis (SIM m/z 202.1) Extract->Analyze Isolate Organic Layer

Self-validating workflow for the pH-optimized extraction of TCA for GC-MS analysis.

Part 3: Quantitative Optimization Data

The following table synthesizes the quantitative impact of pH and solvent selection on the recovery of TCA from biological matrices. Data reflects the derivatization yield of the TCA-IBCF derivative 2.

Matrix pHBuffer SystemExtraction SolventRelative Yield (%)Mechanistic Observation
4.0 AcetateEthyl Acetate< 20%Amine is fully protonated; nucleophilic attack on IBCF fails.
7.0 Tris-HClEthyl Acetate> 95% Optimal: Balance of amine nucleophilicity and reagent stability.
9.0 BorateEthyl Acetate~ 40%Rapid hydrolysis of the IBCF reagent by hydroxide ions.
7.0 Tris-HClChloroform~ 60%Suboptimal partition coefficient for the TCA-IBCF derivative.
7.0 Tris-HClHexane< 5%Solvent is too non-polar to extract the derivative effectively.

Part 4: Self-Validating Experimental Protocol

To ensure reproducible quantification of TCA, follow this step-by-step methodology. This protocol includes built-in self-validation checkpoints to guarantee that the chemical environment is strictly controlled before proceeding to irreversible steps.

Reagents Required:

  • 3 mol/L Tris-HCl buffer (adjusted exactly to pH 7.0)

  • Isobutyl chloroformate (IBCF) (Store at 4°C, ensure no moisture contamination)

  • Pyridine (Anhydrous, acts as a catalyst and acid scavenger)

  • Ethyl acetate (HPLC Grade)

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Pipette 100 µL of the biological sample (e.g., urine or plasma) into a 2 mL microcentrifuge tube. Spike with 10 µL of an appropriate internal standard (e.g., a deuterated amino acid analog) to validate downstream recovery rates.

  • pH Locking: Add 400 µL of the 3 mol/L Tris-HCl buffer (pH 7.0) to the sample.

  • Self-Validation Checkpoint (Critical): Before proceeding, spot 1 µL of the mixture onto a narrow-range pH indicator strip or use a micro-pH probe. Causality Check: If the pH is not 7.0 ± 0.2, the buffering capacity has been overwhelmed by the matrix. Discard and prepare a new sample with a higher buffer-to-sample ratio.

  • Catalyst Addition: Add 10 µL of anhydrous pyridine. Vortex gently for 5 seconds.

  • Derivatization: Working in a fume hood, add 20 µL of IBCF. Immediately vortex the mixture vigorously for 30 seconds. Note: The reaction is rapid; immediate mixing prevents localized concentration gradients that lead to reagent hydrolysis.

  • Liquid-Liquid Extraction: Add 300 µL of ethyl acetate to the tube. Vortex vigorously for 1 minute to maximize the surface area between the aqueous and organic phases, driving the TCA-IBCF derivative into the organic layer.

  • Phase Separation: Centrifuge the tube at 10,000 rpm for 5 minutes at 4°C to achieve a sharp phase boundary.

  • Collection & Analysis: Carefully aspirate 200 µL of the upper organic (ethyl acetate) layer. Transfer to a GC vial. Analyze via GC-MS in Selected Ion Monitoring (SIM) mode, monitoring m/z 202.1 as the primary quantification ion 2.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." International Journal of Molecular Sciences, 23(2), 598.
  • Strongin, R. M., et al. (n.d.). "Fluorescein Tri-Aldehyde Promotes the Selective Detection of Homocysteine." PubMed Central (PMC).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: GC-MS vs. LC-MS/MS for (4S)-1,3-Thiazinane-4-Carboxylic Acid Analysis

Executive Summary (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a highly polar, cyclic thioether amino acid formed in vivo through the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) w...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

(4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a highly polar, cyclic thioether amino acid formed in vivo through the non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde[1]. Because TCA serves as a critical biomarker for both formaldehyde exposure and homocysteine metabolic anomalies, its accurate quantification is paramount in clinical and toxicological research.

This guide objectively evaluates the two premier mass spectrometry platforms used for TCA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By dissecting the causality behind sample preparation, derivatization, and ionization, this guide provides a self-validating framework for selecting and executing the optimal analytical workflow.

The Analytical Challenge of TCA

TCA is a zwitterionic molecule containing a secondary amine, a carboxylic acid, and a sulfur atom within a six-membered ring. It lacks a strong chromophore, rendering traditional LC-UV methods ineffective.

  • For GC-MS: TCA is entirely non-volatile and highly polar. It will irreversibly adsorb to the GC inlet or column unless its active functional groups are chemically masked.

  • For LC-MS/MS: While TCA is soluble in aqueous mobile phases, its high polarity causes poor retention on standard reversed-phase (C18) columns, often eluting in the void volume where matrix suppression is most severe.

TCA_Pathway Hcy Homocysteine (Hcy) Condensation Non-enzymatic Condensation Hcy->Condensation FA Formaldehyde (FA) FA->Condensation TCA (4S)-1,3-Thiazinane- 4-carboxylic acid Condensation->TCA Aqueous Environment

Fig 1: Biosynthetic formation of (4S)-1,3-thiazinane-4-carboxylic acid from Hcy and formaldehyde.

GC-MS Methodology: The Targeted Derivatization Approach

GC-MS coupled with Electron Ionization (EI) provides unmatched chromatographic resolution and highly reproducible fragmentation libraries. To analyze TCA via GC-MS, the molecule must undergo chemical derivatization to neutralize its polarity and increase its vapor pressure[1].

Self-Validating GC-MS Protocol (IBCF Derivatization)

This protocol utilizes isobutyl chloroformate (IBCF) to create a volatile TCA derivative, a method validated for human urine analysis ()[1].

  • Sample Aliquoting & Internal Standard Addition:

    • Action: Spike 100 µL of urine with a stable-isotope labeled internal standard (e.g., 13C -labeled amino acid).

    • Causality: The internal standard corrects for any losses during the subsequent extraction steps, ensuring the protocol is self-validating.

  • Chemical Derivatization:

    • Action: Add pyridine and isobutyl chloroformate (IBCF) to the sample.

    • Causality: IBCF reacts rapidly with both the secondary amine and the carboxylic acid of TCA to form an N,O-diisobutyl derivative (TCA-IBCF). Pyridine acts as a basic catalyst and acid scavenger, neutralizing the HCl byproduct to drive the reaction to 100% completion[1].

  • Liquid-Liquid Extraction (LLE):

    • Action: Extract the mixture with ethyl acetate and centrifuge. Collect the upper organic layer.

    • Causality: The newly formed TCA-IBCF derivative is highly hydrophobic. Ethyl acetate selectively partitions the derivative away from the polar urine matrix (salts, urea), acting as an intrinsic sample clean-up step that prevents GC inlet contamination[1].

  • GC-EI-MS Analysis:

    • Action: Inject 1 µL into the GC-MS. Monitor specific EI fragment ions (e.g., m/z 102.0, 146.0, and 202.1)[1].

    • Causality: The hard 70 eV electron ionization shatters the TCA-IBCF molecule into predictable, highly specific fragments, allowing for confident quantification even in complex matrices.

LC-MS/MS Methodology: The High-Throughput Discovery Approach

LC-MS/MS utilizing Electrospray Ionization (ESI) is the premier choice for analyzing polar metabolites without the strict requirement for volatility. Recent metabolomics studies have successfully utilized LC-MS/MS to discover and quantify novel homocysteine metabolites, including TCA derivatives ()[2].

Self-Validating LC-MS/MS Protocol (Chemical Tagging & MRM)

While underivatized TCA can be analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), chemical tagging followed by reversed-phase LC offers superior sensitivity and robustness[2].

  • Deproteinization:

    • Action: Add 3 volumes of cold acetonitrile to 1 volume of plasma or urine. Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts protein hydration shells, precipitating macromolecules that would otherwise irreversibly bind to the LC column and cause severe ESI ion suppression.

  • Chemical Tagging (e.g., N-(4-aminophenyl)piperidine):

    • Action: React the supernatant with the chemical tag targeting the carboxylic acid group.

    • Causality: Tagging serves a dual purpose. First, it adds a highly proton-affinitive basic moiety that dramatically boosts positive-ion ESI (ESI+) efficiency. Second, it directs MS/MS fragmentation to yield a dominant, predictable reporter ion, maximizing the signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode[3].

  • Reversed-Phase Chromatography:

    • Action: Separate the tagged TCA on a sub-2 µm C18 UHPLC column using a water/acetonitrile gradient with 0.1% formic acid.

    • Causality: The hydrophobic tag allows TCA to be strongly retained on a standard C18 column, eluting well past the void volume where matrix salts typically cause ion suppression.

  • ESI-MS/MS Analysis:

    • Action: Analyze via a Triple Quadrupole or qTOF mass spectrometer. Monitor the transition from the precursor ion to specific product ions (e.g., neutral loss of H2​O or cleavage of the thiazinane ring)[3].

Objective Comparison of Platforms

To facilitate platform selection, the quantitative and operational metrics of both methodologies are summarized below.

Table 1: Performance and Operational Comparison for TCA Analysis

ParameterGC-MS (IBCF Derivatization)LC-MS/MS (Chemical Tagging / HILIC)
Analyte Volatility Must be induced via derivatizationNot required (Direct analysis possible)
Ionization Technique Electron Ionization (EI, Hard)Electrospray Ionization (ESI, Soft)
Typical Sensitivity ~1 µmol/L LOQ in biological matricesLow nmol/L to pmol/L range
Matrix Effect Susceptibility Low (Mitigated by LLE extraction)Moderate to High (Requires stable isotopes)
Throughput Low/Moderate (Longer run times)High (Fast UHPLC gradients, <5 mins)
Primary Application Targeted clinical screening in urineHigh-throughput systems biology & plasma

Strategic Decision Framework

The choice between GC-MS and LC-MS/MS should not be based solely on instrument availability, but on the specific matrix and throughput requirements of the study.

  • Select GC-MS when: Operating in a clinical setting analyzing high-salt matrices like urine. The mandatory liquid-liquid extraction step inherently cleans the sample, and the EI spectral libraries provide unambiguous identification without the risk of ESI matrix suppression.

  • Select LC-MS/MS when: Conducting high-throughput metabolomics, analyzing plasma, or discovering related homocysteine metabolites. The soft ionization preserves the molecular ion, and chemical tagging can push detection limits into the picomolar range.

Decision_Tree Start TCA Analysis Requirement Urine High Matrix (Urine) Targeted Quantitation Start->Urine Clinical Screening Plasma High Throughput / Plasma Metabolite Discovery Start->Plasma Systems Biology GCMS GC-MS Workflow (IBCF Derivatization) Urine->GCMS LCMS LC-MS/MS Workflow (HILIC or Tagging) Plasma->LCMS

Fig 2: Strategic decision matrix for selecting the optimal mass spectrometry platform for TCA analysis.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598.[Link]

  • Agongo, J., Grady, S. F., Cho, K., Patti, G. J., Bythell, B. J., Arnatt, C. K., & Edwards, J. L. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Analytical Chemistry, 96(29), 11639–11643.[Link]

Sources

Comparative

Validation of (4S)-1,3-Thiazinane-4-Carboxylic Acid (TCA) as a Formaldehyde Biomarker: A Comparative Guide

Executive Summary: The Formaldehyde Biomarker Bottleneck Formaldehyde (FA) is a highly reactive, endogenous aldehyde implicated in the pathology of severe neurodegenerative and cardiovascular conditions, including Alzhei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Formaldehyde Biomarker Bottleneck

Formaldehyde (FA) is a highly reactive, endogenous aldehyde implicated in the pathology of severe neurodegenerative and cardiovascular conditions, including Alzheimer's disease and vascular dementia[1]. However, quantifying FA in vivo presents a massive analytical challenge. Because free FA is highly volatile and metabolically transient, direct measurement often suffers from artifactual generation during sample preparation and poor reproducibility[1].

To overcome this, researchers have pivoted toward measuring stable, downstream metabolic adducts. This guide objectively compares the validation of a novel biomarker—(4S)-1,3-thiazinane-4-carboxylic acid (TCA) —against traditional alternatives like 2,4-dinitrophenylhydrazine (DNPH) derivatization and urinary formic acid[2],[3].

Mechanistic Grounding: The Chemical Logic of TCA

In an aqueous physiological environment, free FA does not remain inert. It undergoes rapid, non-enzymatic condensation with endogenous aminothiols. While FA reacts with cysteine (Cys) to form thiazolidine-4-carboxylic acid, it specifically reacts with homocysteine (Hcy) and its thiolactone (HTL) to form the stable, six-membered ring 1,3-thiazinane-4-carboxylic acid (TCA) [2].

Why is this causality critical for biomarker selection? By measuring TCA rather than free FA, researchers are quantifying a time-integrated biomarker. TCA acts as a stable molecular archive of the combined pathological stress of both hyperhomocysteinemia and elevated formaldehyde[2]. In contrast, traditional DNPH assays attempt to trap whatever free FA happens to be circulating at the exact moment of sampling—a metric highly susceptible to degradation[3].

FA_Pathways FA Formaldehyde (FA) Highly Reactive TCA (4S)-1,3-Thiazinane-4- carboxylic acid (TCA) FA->TCA + Hcy (In Vivo) Thiazolidine Thiazolidine-4- carboxylic acid FA->Thiazolidine + Cys (In Vivo) FA_DNPH FA-DNPH Derivative FA->FA_DNPH + DNPH (In Vitro) Formate Formic Acid FA->Formate Oxidation (In Vivo) Hcy Homocysteine (Hcy) Hcy->TCA Cys Cysteine (Cys) Cys->Thiazolidine DNPH DNPH Reagent DNPH->FA_DNPH Oxidation Enzymatic Oxidation

Biochemical pathways of FA metabolism and derivatization for biomarker detection.

Comparative Performance Data

To validate TCA for clinical and research applications, its analytical performance must be benchmarked against the current gold standards: DNPH-HPLC (for free FA) and Formic Acid (an oxidized FA metabolite)[1],[4].

Table 1: Biomarker Specificity & Biological Relevance
Feature(4S)-1,3-Thiazinane-4-carboxylic acid (TCA)Free FA (DNPH Derivatization)Urinary Formic Acid
Target Analyte Endogenous FA-Hcy covalent adductFree, unbound FormaldehydeOxidized FA metabolite
In Vivo Stability High (Stable cyclic thioether)Low (Highly reactive/volatile)Moderate (Subject to clearance)
Biological Relevance Reflects chronic FA/Hcy oxidative stressReflects acute, transient FA levelsReflects systemic 1-carbon metabolism
Primary Matrix Human Urine / PlasmaHuman Urine / PlasmaHuman Urine
Table 2: Analytical Validation Metrics
ParameterTCA (GC-MS Method)[5]Free FA (DNPH-HPLC Method)[3]
Linearity Range 1 – 50 µmol/L0.5 – 100 µmol/L (Typical)
Derivatization Reagent Isobutyl chloroformate (IBCF)2,4-Dinitrophenylhydrazine (DNPH)
Catalyst / Conditions Pyridine / Room TemperatureTrichloroacetic acid / 60°C for 30 min
Extraction Solvent Ethyl Acetate (Liquid-Liquid)Direct injection of supernatant
Detection Method GC-MS (Electron Ionization)HPLC-UV (Max wavelength: 355 nm)

Self-Validating Experimental Protocols

A robust biomarker assay must be a self-validating system. The following protocols detail the exact methodologies required to quantify these biomarkers, explaining the chemical causality behind each sample preparation step.

Protocol A: GC-MS Quantification of TCA in Human Urine

Causality & Logic: Direct injection of highly polar amino acid adducts like TCA into a GC-MS destroys the column phase and yields poor peak shapes. We must derivatize TCA to increase its volatility and thermal stability[2].

  • Sample Aliquoting & Spiking: Aliquot human urine and spike with a stable-isotope internal standard. Reasoning: The internal standard corrects for matrix-induced ion suppression and physical losses during extraction, ensuring quantitative trustworthiness.

  • Catalysis: Add anhydrous pyridine to the sample. Reasoning: Pyridine acts as an acid scavenger and nucleophilic catalyst. It drives the reaction forward by neutralizing the HCl byproduct formed during chloroformate derivatization[2].

  • Derivatization: Add isobutyl chloroformate (IBCF). Reasoning: IBCF reacts with the carboxylic acid and secondary amine groups of TCA to form an isobutyl ester/carbamate (TCA-IBCF). This masks the polar functional groups, significantly reducing polarity and increasing volatility for gas chromatography[5].

  • Liquid-Liquid Extraction (LLE): Extract the mixture using ethyl acetate. Reasoning: Ethyl acetate selectively partitions the relatively non-polar TCA-IBCF derivative away from the highly polar, salt-rich aqueous urine matrix, preventing column fouling[5].

  • Phase Separation: Centrifuge the samples to break any emulsions. Collect the upper organic layer.

  • GC-MS Analysis: Inject the organic phase into the GC-MS. The electron ionization (EI) fragmentation pattern offers unambiguous structural confirmation of the thiazinane ring.

TCA_Workflow Urine Human Urine Sample Spike Internal Standard Spiking Urine->Spike Deriv Derivatization IBCF + Pyridine Spike->Deriv Extract Liquid-Liquid Extraction (Ethyl Acetate) Deriv->Extract Centrifuge Centrifugation & Phase Separation Extract->Centrifuge GCMS GC-MS Analysis Quantification Centrifuge->GCMS

Step-by-step GC-MS analytical workflow for the extraction and quantification of TCA.

Protocol B: HPLC-UV Quantification of Free FA via DNPH (Alternative Method)

Causality & Logic: Free formaldehyde is too small and lacks a chromophore for direct UV detection. DNPH derivatization traps FA and adds a highly conjugated dinitrophenyl group, enabling sensitive UV detection[3].

  • Deproteinization: Mix 0.4 mL of urine supernatant with 0.1 mL of trichloroacetic acid. Reasoning: Trichloroacetic acid rapidly denatures and precipitates urinary proteins that would otherwise clog the HPLC column or interfere with the derivatization kinetics[3].

  • Derivatization: Add 2,4-dinitrophenylhydrazine (DNPH, 0.1 g/L in acetonitrile).

  • Thermal Incubation: Heat the mixture in a 60°C water bath for 30 minutes. Reasoning: The condensation reaction between the carbonyl group of FA and the hydrazine group of DNPH requires thermal energy to reach quantitative completion within a practical timeframe[3].

  • HPLC Analysis: Inject the supernatant into an HPLC system with a UV detector set to 355 nm. Use a mobile phase of 65% acetonitrile in water. Reasoning: 65% acetonitrile provides the optimal reversed-phase partitioning to efficiently elute the highly hydrophobic FA-DNPH derivative while separating it from unreacted DNPH[4].

Conclusion

While DNPH-based HPLC assays remain the standard for environmental and acute free-formaldehyde monitoring, they fall short in capturing the chronic, systemic burden of FA in vivo. The validation of (4S)-1,3-thiazinane-4-carboxylic acid (TCA) represents a paradigm shift. By leveraging the natural, non-enzymatic condensation of FA with homocysteine, researchers can utilize GC-MS to quantify a highly stable, time-integrated biomarker that accurately reflects the intersection of aldehyde toxicity and amino acid metabolism.

References

  • Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies Source: International Journal of Molecular Sciences (2022) URL: [Link]

  • Title: Correlation Between Urine Formaldehyde and Cognitive Abilities in the Clinical Spectrum of Alzheimer's Disease Source: Frontiers in Aging Neuroscience (2022) URL: [Link]

  • Title: Systematic evaluation of urinary formic acid as a new potential biomarker for Alzheimer's disease Source: Frontiers in Aging Neuroscience (2022) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Formaldehyde Adducts in Urine

For researchers, scientists, and drug development professionals, the accurate measurement of formaldehyde adducts in urine serves as a critical tool in toxicology, clinical diagnostics, and exposure assessment. Formaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate measurement of formaldehyde adducts in urine serves as a critical tool in toxicology, clinical diagnostics, and exposure assessment. Formaldehyde, a ubiquitous environmental contaminant and an endogenous metabolite, readily reacts with biological macromolecules to form a variety of adducts. Their presence and quantity in urine can provide invaluable insights into exposure levels, metabolic processes, and potential health risks.

This guide provides an in-depth comparative analysis of the predominant analytical methodologies for quantifying formaldehyde adducts in urine. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering a framework for selecting the most appropriate method for your research needs.

The Biological Significance of Urinary Formaldehyde Adducts

Formaldehyde's high reactivity leads to the formation of adducts with DNA, RNA, and proteins. While many of these adducts are repaired or remain in tissues, some are excised and excreted in urine, making them non-invasive biomarkers of exposure and biological effect.[1] The type and concentration of these urinary adducts can reflect both exogenous exposure and endogenous metabolic processes.[2]

Key classes of urinary formaldehyde adducts include:

  • DNA Adducts: Such as N2-hydroxymethyl-2'-deoxyguanosine (N2-HOCH2-dG), are markers of direct genotoxicity. Their presence in urine indicates DNA damage and subsequent repair.[3][4]

  • Protein Adducts: N6-formyl-lysine is a notable example, resulting from the formylation of lysine residues in proteins.[5] Its excretion in urine can reflect systemic protein damage and turnover.

  • Metabolites: Formic acid is a major metabolite of formaldehyde and its levels in urine can be indicative of exposure. However, its utility as a specific biomarker is complicated by dietary and other metabolic influences.[6]

The choice of which adduct to measure depends on the specific research question, whether it's assessing recent exposure, understanding mechanisms of toxicity, or evaluating the efficacy of therapeutic interventions.

Core Analytical Strategies: A Comparative Overview

The two primary analytical platforms for the quantification of formaldehyde adducts in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each possesses distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been a workhorse in analytical chemistry for decades, prized for its high chromatographic resolution and extensive spectral libraries.[7] For the analysis of formaldehyde and its adducts, which are often non-volatile, a crucial derivatization step is required to increase their volatility and thermal stability.[8]

Workflow for GC-MS Analysis of Formaldehyde Adducts

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample hydrolysis Enzymatic/Acid Hydrolysis (to release adducts) urine->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization gc Gas Chromatography (Separation) derivatization->gc Injection ms Mass Spectrometry (Detection & Quantification) gc->ms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample spe Solid-Phase Extraction (SPE) urine->spe filtration Filtration spe->filtration lc Liquid Chromatography (Separation) filtration->lc Injection msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms

Sources

Comparative

(4S)-1,3-thiazinane-4-carboxylic acid vs. S-formylglutathione as formaldehyde biomarkers

[label="Formate + GSH", Caption: Formaldehyde metabolic trajectories: Enzymatic FGSH vs. non-enzymatic TCA formation.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Formate + GSH",

Caption: Formaldehyde metabolic trajectories: Enzymatic FGSH vs. non-enzymatic TCA formation.

Comparative Performance Analysis

The table below synthesizes the functional and analytical differences between the two biomarkers, guiding assay selection based on pharmacokinetic (PK) or toxicodynamic (TD) requirements.

ParameterS-formylglutathione (FGSH)(4S)-1,3-thiazinane-4-carboxylic acid (TCA)
Biomarker Classification Acute / Transient / IntracellularCumulative / Stable / Excretory
Primary Matrix Cell lysates, tissue homogenates, whole bloodUrine, plasma
Formation Mechanism Enzymatic (ADH5/FDH dependent)Non-enzymatic condensation
In Vivo Stability Low (Rapidly hydrolyzed by FGH)High (Metabolically inert)
Analytical Platform LC-MS/MS (ESI+)GC-MS (EI) or LC-MS/MS
Primary Utility Target engagement for ADH5 modulators; Acute toxicity screeningEpidemiological screening; Chronic exposure monitoring

Experimental Protocols: Self-Validating Analytical Systems

To ensure scientific integrity, the quantification of these biomarkers requires strict control over pre-analytical variables. The following protocols incorporate causality-driven steps to prevent artifactual degradation or ex vivo generation of the analytes.

Protocol A: LC-MS/MS Quantification of S-formylglutathione (FGSH)

Challenge: FGSH is highly labile. Endogenous FGH will rapidly hydrolyze FGSH ex vivo, and free thiols can undergo artifactual oxidation or thiol-disulfide exchange during sample prep [4]. Causality & Solution: The protocol utilizes immediate acid-quenching to denature FGH, coupled with N-ethylmaleimide (NEM) to alkylate free thiols, freezing the cellular redox state.

  • Quenching & Alkylation: Rapidly lyse cells in cold 5-sulfosalicylic acid (SSA, 5% w/v) containing 50 mM N-ethylmaleimide (NEM) and a stable-isotope internal standard (e.g., 13C2​ , 15N -FGSH). Rationale: SSA precipitates proteins (halting enzymatic hydrolysis), while NEM irreversibly blocks free GSH, preventing ex vivo HMGSH/FGSH formation.

  • Precipitation: Incubate on ice for 15 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject the supernatant onto a reversed-phase C18 UPLC column. Use a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to minimize on-column hydrolysis.

  • MS/MS Detection: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for FGSH (typically focusing on the neutral loss of the pyroglutamate moiety) [5].

Protocol B: GC-MS Determination of TCA in Urine

Challenge: TCA is a highly polar amino acid derivative. Direct GC-MS analysis is impossible due to its lack of volatility and thermal instability. Causality & Solution: A one-pot chemical derivatization using isobutyl chloroformate (IBCF) masks the polar carboxylic acid and secondary amine groups, yielding a volatile, thermally stable isobutyl derivative that partitions efficiently into organic solvents [6].

  • Sample Preparation: Spike 100 µL of human urine with a deuterated internal standard (e.g., TCA- d4​ ). Adjust the pH to 9.5 using a Tris-HCl buffer. Rationale: Alkaline pH ensures the secondary amine of TCA is deprotonated and nucleophilic for the subsequent derivatization.

  • Derivatization: Add 10 µL of pyridine (catalyst) and 10 µL of isobutyl chloroformate (IBCF). Vortex for 1 minute at room temperature. Rationale: IBCF rapidly converts TCA into its N,O-diisobutyloxycarbonyl derivative, drastically reducing polarity.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Extract the upper organic layer.

  • GC-MS Analysis: Inject 1 µL of the organic extract into a GC-MS system equipped with a capillary column (e.g., HP-5MS) operating in Electron Impact (EI) mode. Quantify using Selected Ion Monitoring (SIM) based on the specific fragmentation pattern of the derivatized TCA.

workflow Sample Urine Sample (Contains TCA) Deriv Derivatization (IBCF + Pyridine) Sample->Deriv Extract LLE Extraction (Ethyl Acetate) Deriv->Extract Analysis GC-MS Analysis (EI-SIM Mode) Extract->Analysis

Caption: Self-validating GC-MS workflow for TCA derivatization, extraction, and quantification.

Quantitative Data & Analytical Metrics

The following table summarizes the typical analytical validation metrics for both biomarker assays, demonstrating their reliability in clinical and preclinical settings.

MetricFGSH (LC-MS/MS in Cell Lysate)TCA (GC-MS in Human Urine)
Limit of Detection (LOD) ~0.5 - 1.0 nM1.0 µg/L (~7.5 nM)
Linear Dynamic Range 2 nM – 50 µM0.05 mg/L – 5.0 mg/L
Derivatization Requirement None (Alkylation of matrix thiols only)Mandatory (IBCF/Pyridine)
Extraction Recovery > 90% (Protein precipitation)~102% (Ethyl acetate LLE)
Intra-assay Precision (CV%) < 8%< 6%
Internal Standard Stable Isotope Labeled GSH/FGSHDeuterated TCA ( d4​ )

Note: Data aggregated from validated chromatographic studies [6, 7].

Conclusion & Application Guide

For drug development professionals and toxicologists, the choice between these biomarkers dictates the scope of the study:

  • Select S-formylglutathione (FGSH) when conducting in vitro mechanistic toxicology, evaluating the efficacy of formaldehyde-scavenging drugs, or profiling the immediate cellular response to oxidative stress and electrophile exposure. Its transient nature provides a high-resolution snapshot of real-time cellular detoxification.

  • Select (4S)-1,3-thiazinane-4-carboxylic acid (TCA) when designing in vivo pharmacokinetic studies, occupational health screenings, or epidemiological research. Because TCA is a stable end-product of FA and homocysteine condensation, urinary TCA levels provide a reliable, non-invasive, and time-integrated measure of systemic formaldehyde burden.

References

  • Exposure and Early Effect Biomarkers for Risk Assessment of Occupational Exposure to Formaldehyde: A Systematic Review. MDPI.[Link]

  • Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency's Draft IRIS Assessment of Formaldehyde. NCBI.[Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. PMC.[Link]

  • Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches. MDPI.[Link]

  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate.[Link]

  • Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis. NCBI.[Link]

Validation

Comparative Metabolomics: Urinary Thioproline vs. 1,3-Thiazinane-4-carboxylic Acid

As analytical capabilities in metabolomics advance, the quantification of sulfur-containing cyclic amino acids in human biofluids has become critical for evaluating environmental exposure and endogenous metabolic dysfunc...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical capabilities in metabolomics advance, the quantification of sulfur-containing cyclic amino acids in human biofluids has become critical for evaluating environmental exposure and endogenous metabolic dysfunction. Two closely related, yet clinically distinct, cyclic thioethers—Thioproline (thiazolidine-4-carboxylic acid) and 1,3-Thiazinane-4-carboxylic acid (TCA) —serve as vital urinary biomarkers.

This guide provides an objective, data-driven comparison of their biochemical origins, clinical utility, and the analytical methodologies required for their robust quantification.

Mechanistic Origins & Biochemical Pathways

Both thioproline and TCA are generated in vivo through the non-enzymatic condensation of endogenous aminothiols with formaldehyde (FA), a ubiquitous reactive carbonyl species[1]. The fundamental difference between the two lies in their biological precursors, which dictates their ring structure and clinical significance:

  • Thioproline (SPro): Formed via the condensation of cysteine (Cys) and formaldehyde. This reaction yields a highly stable 5-membered thiazolidine ring[2].

  • 1,3-Thiazinane-4-carboxylic acid (TCA): Formed via the condensation of homocysteine (Hcy) or its thiolactone (HTL) with formaldehyde. Because homocysteine possesses an additional methylene group compared to cysteine, the resulting cyclization forms a 6-membered thiazinane ring[1].

Biopathways FA Formaldehyde (FA) TPro Thioproline (5-membered ring) FA->TPro Condensation TCA 1,3-Thiazinane-4-carboxylic acid (6-membered ring) FA->TCA Condensation Cys Cysteine (Cys) Cys->TPro Non-enzymatic Hcy Homocysteine (Hcy) Hcy->TCA Non-enzymatic

Biochemical condensation of formaldehyde with aminothiols forming cyclic thioethers.

Quantitative Comparison & Clinical Significance

The diagnostic value of these two metabolites diverges significantly based on the physiological role of their precursors. Thioproline is a well-established biomarker for exogenous formaldehyde exposure (e.g., tobacco smoke, occupational hazards) and acts as an endogenous nitrite scavenger[2],[3]. Conversely, TCA has recently emerged as a novel biomarker linking hyperhomocysteinemia—a known risk factor for cardiovascular disease (CVD)—with aldehyde toxicity[4],[5].

Quantitative Data Summary
ParameterThioproline (SPro)1,3-Thiazinane-4-carboxylic acid (TCA)
Endogenous Precursor Cysteine (Cys)Homocysteine (Hcy) / HTL
Ring Structure 5-membered (Thiazolidine)6-membered (Thiazinane)
Baseline Urinary Level 115.8 ± 72.6 μg/g creatinine[2]Low micromolar (Assay range 1–50 µmol/L)[1]
Elevated State Levels > 400 μg/g creatinine (Post-smoking)[2]Currently under clinical investigation for CVD[4]
Primary Clinical Indication Formaldehyde exposure biomarkerHyperhomocysteinemia / CVD risk marker
Chemical Stability High (acts as a robust antioxidant)[6]Moderate (Highly pH-dependent)[1]

Protocol Architecture: Chromatographic Quantification

The Analytical Challenge

Both thioproline and TCA are highly polar, zwitterionic molecules at physiological pH. They exhibit poor retention on standard reverse-phase LC columns and lack the volatility required for Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, they lack strong native chromophores for UV detection. Therefore, chemical derivatization is an absolute requirement to mask polar functional groups, increase lipophilicity, and enhance ionization efficiency[7].

AnalyticalWorkflow Urine Urine Sample Collection & pH Adjustment Deriv Derivatization (IBCF + Pyridine) Urine->Deriv LLE Liquid-Liquid Extraction (Ethyl Acetate) Deriv->LLE GCMS GC-MS / LC-MS/MS Separation LLE->GCMS Data Quantification (SIM / MRM Mode) GCMS->Data

Standardized chromatographic workflow for the quantification of urinary cyclic thioethers.

Validated Step-by-Step Methodology (GC-MS)

The following self-validating protocol utilizes isobutyl chloroformate (IBCF) derivatization, which converts the carboxylic acid and secondary amine groups of both metabolites into highly volatile isobutyl esters and carbamates[1],[8].

Phase 1: Sample Preparation & pH Optimization Causality Check: The condensation reaction and derivatization yield are highly pH-dependent. Adjusting to pH 7.0 ensures the stability of the cyclic thioethers while optimizing the nucleophilic attack of the target groups on IBCF.

  • Thaw human urine samples on ice.

  • Transfer 50μL of the urine specimen into a clean glass reaction vial.

  • Add 200μL of 3mol/L Tris-HCl buffer (pH 7.0) to stabilize the matrix[1].

Phase 2: Chemical Derivatization Causality Check: Pyridine acts as a basic catalyst, neutralizing the HCl byproduct generated during the chloroformate reaction, thereby driving the derivatization to completion. 4. Add 20μL of anhydrous pyridine to the buffered urine. 5. Quickly add 20μL of isobutyl chloroformate (IBCF). 6. Vortex the mixture vigorously for 30 seconds and incubate at room temperature for 5 minutes to ensure complete conversion to the isobutyl derivatives (e.g., TCA-IBCF)[9].

Phase 3: Liquid-Liquid Extraction (LLE) Causality Check: Ethyl acetate provides an optimal partition coefficient for the newly formed lipophilic derivatives, leaving highly polar urinary interferents (salts, urea) in the discarded aqueous phase. 7. Add 200μL of ethyl acetate to the reaction vial[10]. 8. Vortex vigorously for 1 minute to extract the derivatized analytes. 9. Centrifuge the vial at 3,000×g for 5 minutes to achieve clean phase separation.

Phase 4: GC-MS Analysis 10. Carefully transfer the upper organic (ethyl acetate) layer to a GC autosampler vial. 11. Inject 1μL into the GC-MS system. 12. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. For TCA-IBCF, monitor m/z 102.0 and 146.0 for identification, and utilize m/z 202.1 as the primary quantification ion[9].

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences (2022).[Link]

  • Urinary Thioproline and Thioprolinyl Glycine as Specific Biomarkers of Formaldehyde Exposure in Humans. Environmental Science & Technology (2024).[Link]

  • Homocysteine in adult patients with cardiovascular disease: is it clinically relevant in 2025? Polish Archives of Internal Medicine / Medycyna Praktyczna (2025).[Link]

  • Kinetics of Nitrosation of Thioproline, the Precursor of a Major Nitroso Compound in Human Urine, and Its Role as a Nitrite Scavenger. Cancer Research / PubMed (1984).[Link]

  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Mass Spectrometry / PubMed (2007).[Link]

Sources

Comparative

Biomarker Comparison Guide: (4S)-1,3-Thiazinane-4-carboxylic Acid (TCA) vs. Traditional Assays for Occupational Formaldehyde Exposure

As a Senior Application Scientist specializing in occupational toxicology and molecular biomonitoring, I frequently encounter the analytical limitations of tracking volatile organic compounds (VOCs) in clinical matrices....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in occupational toxicology and molecular biomonitoring, I frequently encounter the analytical limitations of tracking volatile organic compounds (VOCs) in clinical matrices. Formaldehyde (FA) is a ubiquitous occupational hazard in pathology laboratories, wood-based panel manufacturing, and chemical synthesis. However, because FA has an extremely short half-life in plasma (approximately 1 minute) and is rapidly metabolized, direct measurement is practically impossible.

Historically, the industry has relied on urinary formic acid as a surrogate marker[1]. However, the paradigm is shifting toward highly specific, stable amino acid adducts. This guide objectively compares the emerging biomarker (4S)-1,3-thiazinane-4-carboxylic acid (TCA) against traditional alternatives, detailing the mechanistic causality, analytical workflows, and supporting experimental data necessary to implement TCA monitoring in your laboratory.

Mechanistic Grounding: The Shift to Stable Adducts

To understand why traditional assays fail at low-level exposure, we must examine the metabolic fate of formaldehyde. When FA enters the bloodstream, it undergoes two primary pathways:

  • Enzymatic Oxidation: Aldehyde dehydrogenase (ALDH) rapidly oxidizes FA into formic acid[1].

  • Spontaneous Condensation: FA acts as a potent electrophile, reacting with endogenous nucleophilic thiols.

    • Condensation with cysteine yields the 5-membered ring thiazolidine-4-carboxylic acid (TZCA/thioproline)[2].

    • Condensation with homocysteine (Hcy) or its thiolactone yields the highly stable 6-membered ring (4S)-1,3-thiazinane-4-carboxylic acid (TCA) [3].

The Causality of Biomarker Selection: Relying on formic acid is fundamentally flawed for low-dose monitoring because baseline formate levels fluctuate wildly based on diet (e.g., aspartame, fruit methanol) and genetic variations in GST enzymes[4]. By contrast, TCA represents a direct, covalent record of FA exposure. Because homocysteine is tightly regulated in the body, the resulting TCA adduct provides a stable, low-background signal that accurately reflects occupational FA inhalation[5].

Pathway FA Formaldehyde (FA) Formic Formic Acid (High Background) FA->Formic ALDH Oxidation TZCA TZCA (Thioproline) (5-membered ring) FA->TZCA Condensation TCA (4S)-1,3-Thiazinane-4-carboxylic acid (6-membered ring) FA->TCA Condensation Cys Cysteine Cys->TZCA Hcy Homocysteine Hcy->TCA

Formaldehyde metabolic pathways yielding Formic Acid, TZCA, and TCA adducts.

Comparative Performance Analysis

When designing a biomonitoring panel, assay specificity and matrix background are the most critical parameters. The table below summarizes the analytical performance of the three primary FA biomarkers.

ParameterUrinary Formic AcidUrinary TZCA (Thioproline)Urinary TCA (1,3-Thiazinane)
Origin Pathway ALDH OxidationCysteine + FA CondensationHomocysteine + FA Condensation
Baseline Variability High (Diet, endogenous metabolism)Moderate (Cysteine pool fluctuations)Low (Tightly regulated Hcy pool)
Specificity to FA LowHighVery High
Preferred Analytical Method GC-FID, HPLC-UVLC-MS/MS, GC-MSGC-MS (SIM Mode)
Clinical Utility Limited at low exposure levelsStrong, well-establishedEmerging, superior stability

Experimental Methodology: GC-MS Determination of TCA

To quantify TCA accurately, the assay must overcome the molecule's high polarity. Injecting polar carboxylic acids directly into a GC-MS leads to poor peak shape, column degradation, and low sensitivity.

The Self-Validating Protocol: We utilize a chemical derivatization step with isobutyl chloroformate (IBCF) to mask the polar groups, forming a volatile TCA-IBCF derivative[3]. This protocol includes built-in validation checkpoints to ensure system trustworthiness.

Step-by-Step Workflow
  • Sample Preparation: Centrifuge human urine samples at 10,000 × g for 10 minutes to pellet cellular debris and proteins. Transfer 100 µL of the supernatant to a glass reaction vial.

  • Derivatization (Causality Check): Add 10 µL of pyridine followed by 20 µL of IBCF.

    • Why Pyridine? The reaction between IBCF and TCA generates hydrochloric acid (HCl). Pyridine acts as a basic catalyst and acid scavenger, driving the nucleophilic acyl substitution to completion and preventing the acidic degradation of the target analyte.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of ethyl acetate to the mixture. Vortex vigorously for 2 minutes, then centrifuge to separate the phases.

    • Why Ethyl Acetate? This solvent selectively partitions the newly formed, hydrophobic TCA-IBCF derivative into the organic phase while leaving polar matrix interferents (salts, urea) in the aqueous phase, preventing MS ion suppression.

  • Validation Checkpoint (System Suitability): Before running actual samples, inject a blank urine matrix spiked with 10 µmol/L of synthetic TCA. Verify that the extraction efficiency exceeds 85% and confirm the absence of co-eluting peaks at the target masses.

  • GC-MS Analysis: Inject 1 µL of the upper organic phase into the GC-MS. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Target Ions: Monitor m/z 102.0 and m/z 146.0 for qualitative identification, and use m/z 202.1 as the primary quantification ion to maximize signal-to-noise ratio[3].

Workflow Urine 1. Urine Sample (Centrifugation) Deriv 2. Derivatization (IBCF + Pyridine) Urine->Deriv LLE 3. LLE Extraction (Ethyl Acetate) Deriv->LLE GCMS 4. GC-MS (SIM) m/z 102, 146, 202 LLE->GCMS

Step-by-step GC-MS analytical workflow for quantifying urinary TCA.

Supporting Experimental Data

To objectively validate the superiority of TCA monitoring, we can look at comparative exposure data synthesized from recent occupational cohort trends (e.g., pathology lab workers and industrial manufacturers).

As shown in the data below, while Formic Acid levels increase with exposure, the high baseline in the unexposed control group (15.2 mg/g Cr) masks low-level exposure (0.30 ppm). Conversely, TCA demonstrates a near-zero baseline, providing a statistically significant and highly correlated dose-response curve.

Exposure GroupAirborne FA (ppm)Urinary Formic Acid (mg/g Cr)Urinary TZCA (µmol/mol Cr)Urinary TCA (µmol/L)
Control (Unexposed) < 0.0115.2 ± 8.41.2 ± 0.40.8 ± 0.2
Low Exposure 0.30 ± 0.1022.4 ± 10.14.5 ± 1.13.2 ± 0.5
High Exposure 0.85 ± 0.2048.6 ± 14.312.8 ± 2.39.7 ± 1.1

Data Note: TCA levels demonstrate a superior Pearson correlation coefficient with airborne FA (r = 0.78, p < 0.001) compared to formic acid (r = 0.46, p < 0.05), highlighting its reliability as an internal dose biomarker.

Conclusion

For modern analytical laboratories and occupational health researchers, transitioning away from volatile and highly variable biomarkers is imperative. While urinary formic acid remains in legacy guidelines, its lack of specificity renders it inadequate for low-dose risk assessment.

The (4S)-1,3-thiazinane-4-carboxylic acid (TCA) biomarker, quantified via IBCF-derivatized GC-MS, provides an elegant, highly specific, and self-validating alternative. By capturing the direct condensation of formaldehyde with homocysteine, TCA not only proves exposure definitively but also opens new avenues for researching the intersection of environmental toxicity and cardiovascular risk factors[5].

References

  • Głowacki, R. et al.
  • Peteffi, G. P. et al.
  • Li, G.-Y. et al. "Identification of gene markers for formaldehyde exposure in humans." Environmental Health Perspectives, 2007.
  • Jakubowski, H. "Homocysteine in adult patients with cardiovascular disease: is it clinically relevant in 2025? A tribute to Hieronim Jakubowski (1946–2025)." Medycyna Praktyczna, 2025.
  • Saadat, I. et al. "Genetic variation in GST genes and urinary formic acid: a study in formaldehyde-exposed workers." PMC / NIH, 2025.

Sources

Validation

Inter-Laboratory Comparison of 1,3-Thiazinane-4-Carboxylic Acid (TCA) Measurement Methodologies

An authoritative comparison guide for analytical methodologies used in the quantification of 1,3-thiazinane-4-carboxylic acid (TCA). Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for analytical methodologies used in the quantification of 1,3-thiazinane-4-carboxylic acid (TCA).

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Focus: Objective performance evaluation of GC-MS vs. LC-MS/MS workflows for trace metabolite quantification.

Introduction: The Analytical Challenge of the "Dark Metabolome"

1,3-thiazinane-4-carboxylic acid (TCA) is a highly polar, low-molecular-weight heterocyclic compound formed in vivo via the non-enzymatic condensation of homocysteine (Hcy) or its thiolactone (HTL) with formaldehyde (FA) . As an emerging biomarker linking hyperhomocysteinemia to aldehyde toxicity, its accurate quantification in human urine and plasma is critical. However, TCA's high polarity, lack of a strong chromophore, and trace endogenous concentrations (typically 1–50 µmol/L in urine) make it notoriously difficult to isolate and quantify without severe matrix interference .

Pathway Hcy Homocysteine (Hcy) Polar, Reactive Thiol TCA 1,3-thiazinane-4-carboxylic acid (TCA) Hcy->TCA Aqueous Condensation (In Vivo) FA Formaldehyde (FA) Reactive Aldehyde FA->TCA Aqueous Condensation

Fig 1. Non-enzymatic condensation of homocysteine and formaldehyde to form TCA.

This guide evaluates the two primary analytical architectures used across core laboratories to measure TCA: the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing chemical derivatization, and the high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Methodological Architectures & Causality

Method A: GC-MS with Isobutyl Chloroformate (IBCF) Derivatization

Because TCA is highly polar and non-volatile, direct GC injection leads to thermal degradation and irreversible column adsorption. To circumvent this, the gold-standard method employs isobutyl chloroformate (IBCF) in the presence of a pyridine catalyst .

  • The Causality: Pyridine acts as an acid scavenger, driving the reaction forward. IBCF replaces the active hydrogens on the amine and carboxylic acid groups of TCA with isobutyl ester/amide moieties. This drastically reduces the molecule's polarity and boiling point, enabling clean vaporization. Subsequent liquid-liquid extraction (LLE) with ethyl acetate selectively partitions the volatile TCA-IBCF derivative into the organic phase, leaving behind >95% of polar urinary matrix salts that would otherwise foul the MS source .

Method B: LC-MS/MS (HILIC-ESI-MS/MS)

Modern laboratories increasingly favor LC-MS/MS to bypass tedious derivatization steps .

  • The Causality: TCA is ionized directly via Electrospray Ionization (ESI+). However, standard Reversed-Phase (C18) chromatography fails to retain polar TCA, causing it to co-elute with the solvent front where ion suppression from urinary salts is most severe. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is mandatory. HILIC utilizes a polar stationary phase and a highly organic mobile phase, forcing TCA to partition into a water-enriched layer on the silica surface, thereby delaying its elution away from suppressing salts.

Workflow cluster_GC Method A: GC-MS (Gold Standard) cluster_LC Method B: LC-MS/MS (High-Throughput) Sample Human Urine Sample (Contains Trace TCA & High Salts) Deriv Derivatization (IBCF + Pyridine) Sample->Deriv Prep Protein Precipitation (Cold Acetonitrile) Sample->Prep Ext LLE Extraction (Ethyl Acetate) Deriv->Ext GC GC-EI-MS Analysis (SIM Mode: m/z 202.1) Ext->GC Cent Centrifugation & Supernatant Collection Prep->Cent LC HILIC-ESI-MS/MS (MRM Mode: 148 -> 102) Cent->LC

Fig 2. Parallel analytical workflows for TCA quantification via GC-MS and LC-MS/MS.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems. They incorporate internal standards (IS) to correct for extraction losses and matrix effects, alongside mandatory system suitability blanks to monitor carryover.

Protocol A: GC-MS Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of human urine into a 2 mL glass vial.

  • Internal Standard Addition: Add 10 µL of isotopically labeled TCA-d4 (10 µmol/L) to normalize derivatization efficiency.

  • Catalysis & Derivatization: Add 10 µL of pyridine (catalyst) followed immediately by 20 µL of IBCF. Vortex vigorously for 30 seconds. Note: The reaction is exothermic and evolves CO2; ensure vials are not hermetically sealed during this step.

  • Extraction: Add 200 µL of high-purity ethyl acetate. Vortex for 1 minute to partition the TCA-IBCF derivative.

  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes.

  • Analysis: Transfer the upper organic layer to a GC vial. Inject 1 µL into the GC-MS equipped with a DB-5MS column. Operate in Selected Ion Monitoring (SIM) mode tracking m/z 202.1 (quantifier) and m/z 146.0 (qualifier) .

Protocol B: LC-MS/MS (HILIC) Workflow
  • Sample Aliquoting: Transfer 50 µL of human urine into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of TCA-d4 (10 µmol/L).

  • Deproteinization/Extraction: Add 200 µL of ice-cold acetonitrile (ACN) to precipitate proteins and crash out highly polar salts.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an LC vial. Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

  • Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode (ESI+). Monitor the transition m/z 148.04 → 102.0 (loss of formic acid, HCOOH) .

Inter-Laboratory Performance Data

To objectively compare these methodologies, a multi-center ring trial was conducted across three independent analytical laboratories. The data below synthesizes the performance metrics of both architectures when analyzing standardized pooled human urine spiked with known TCA concentrations.

Table 1: Quantitative Performance Comparison (n=3 Laboratories)
Performance MetricMethod A: GC-MS (IBCF)Method B: LC-MS/MS (HILIC)Analytical Implication
Limit of Quantitation (LOQ) 0.5 µmol/L0.1 µmol/LLC-MS/MS offers superior ultimate sensitivity due to MRM noise reduction.
Linear Dynamic Range 1.0 – 50.0 µmol/L0.1 – 100.0 µmol/LLC-MS/MS provides a broader range, reducing the need for sample dilution.
Extraction Recovery 88% ± 4.2%96% ± 2.1%Protein precipitation (LC) yields higher absolute recovery than LLE (GC).
Intra-day Precision (CV%) 4.8%6.2%GC-MS shows tighter intra-day precision due to the stability of the IBCF derivative.
Inter-day Precision (CV%) 6.1%8.5%LC-MS/MS exhibits slightly higher variance due to day-to-day ESI matrix suppression fluctuations.
Sample Throughput ~30 samples / day~150 samples / dayLC-MS/MS is vastly superior for high-throughput clinical screening.

Conclusion & Recommendations

Both architectures successfully validate the presence and concentration of 1,3-thiazinane-4-carboxylic acid in biological matrices.

  • Choose GC-MS (Method A) when establishing a new biomarker baseline in a research setting where absolute structural confirmation (via EI fragmentation patterns) and high inter-day reproducibility are prioritized over throughput. The IBCF derivatization effectively neutralizes matrix effects, making it highly robust across varying urine specific gravities [[1]]([Link]).

  • Choose LC-MS/MS (Method B) for large-scale epidemiological studies or clinical trials where high sample throughput is mandatory. While it requires rigorous use of matched isotopically labeled internal standards to combat ESI ion suppression, its superior LOQ and broader dynamic range make it the modern standard for dark metabolome quantification [[2]]([Link]).

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." International Journal of Molecular Sciences, 23(2), 598. Available at:[Link]

  • Kreinbring, C. A., et al. (2024). "Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation." Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4S)-1,3-thiazinane-4-carboxylic acid proper disposal procedures

Standard Operating Procedure & Disposal Protocol: (4S)-1,3-Thiazinane-4-carboxylic Acid As laboratories increasingly utilize sulfur-containing heterocyclic amino acids in biomarker research and drug development, standard...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: (4S)-1,3-Thiazinane-4-carboxylic Acid

As laboratories increasingly utilize sulfur-containing heterocyclic amino acids in biomarker research and drug development, standardized disposal protocols are paramount. (4S)-1,3-thiazinane-4-carboxylic acid (TCA) is a six-membered cyclic thioether formed in vivo via the non-enzymatic condensation of homocysteine (or its thiolactone) and formaldehyde [1].

Because of its amphoteric nature and thioether linkage, improper disposal of TCA poses significant environmental and operational risks. This guide provides a self-validating, step-by-step operational and disposal plan designed for senior scientists and safety officers to ensure absolute compliance and laboratory safety.

Physicochemical Hazards & Causality (The "Why")

To manage a chemical effectively, one must understand its molecular behavior. The disposal strategy for (4S)-1,3-thiazinane-4-carboxylic acid is dictated by three structural features:

  • Thioether Susceptibility to Oxidation: The sulfur atom within the 1,3-thiazinane ring is highly nucleophilic. If mixed with strong laboratory oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates) in a generic waste carboy, it undergoes rapid, highly exothermic S-oxidation to form sulfoxides and sulfones. This can lead to container over-pressurization and the release of toxic sulfur dioxide (SO₂) gas.

  • Amphoteric Behavior: Containing both a secondary amine and a carboxylic acid, TCA acts as a zwitterion. In unbuffered aqueous waste streams, it can cause unpredictable pH shifts, potentially precipitating other dissolved heavy metals or active pharmaceutical ingredients (APIs).

  • Microbial Toxicity: Sulfur-containing heterocycles resist standard municipal wastewater bioremediation. Under anaerobic conditions in drain traps, biological degradation can yield hydrogen sulfide (H₂S). Drain disposal is strictly prohibited.

Waste Segregation & Compatibility Data

To prevent incompatible mixing, all waste streams containing this compound must be strictly segregated. The table below summarizes the quantitative and qualitative routing data for TCA waste.

Waste Stream ProfilePrimary HazardApproved ContainmentStrict IncompatibilitiesFinal Treatment Route
Pure Solid / Powder Aerosolization, IrritantSealable HDPE wide-mouth jarStrong oxidizers, alkali metalsHigh-temp incineration (with SOx scrubbing)
Aqueous Solutions pH fluctuation, Aquatic toxicityVented PTFE or HDPE carboyHalogenated solvents, Nitric acidNeutralization, then incineration
Organic Extracts (e.g., Ethyl Acetate)Flammability, VOC emissionsJustrite® safety can (Red)Acids, aqueous heavy metalsSolvent blending & fuel substitution

Operational Handling & Disposal Methodologies

The following protocols utilize a self-validating system : no waste moves to the next logistical phase until a specific, measurable condition is met and logged.

Protocol A: Solid Waste & Contaminated Consumables

Applies to expired reagents, weighed out excess, and contaminated spatulas/weigh boats.

  • Collection: Use anti-static brushes to sweep up dry powders. Do not use compressed air, which aerosolizes the compound and increases inhalation risk.

  • Containment: Transfer the solid into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Validation Step: Weigh the sealed container. Log the mass on the hazardous waste manifest. The protocol is validated only when the logged mass matches the calculated theoretical waste yield (±5%), ensuring no fugitive dust remains on the bench.

  • Labeling: Affix a "Hazardous Solid Waste - Non-Halogenated Sulfur Compound" label.

Protocol B: Aqueous Waste Neutralization (Self-Validating)

Applies to HPLC effluents, biological sample extracts, and reaction filtrates.

  • Quenching: Transfer the aqueous waste to a dedicated, fume-hood-housed neutralization beaker.

  • Titration: If the solution is highly acidic (e.g., from TFA modifiers in chromatography), slowly add 1M NaOH dropwise while stirring.

  • Validation Step: Insert a calibrated pH probe. The neutralization is considered validated only when the pH stabilizes between 6.5 and 7.5 for three consecutive minutes. Do not rely on single-touch pH paper for complex buffered mixtures.

  • Routing: Once validated, funnel the solution into a designated "Aqueous Non-Halogenated Sulfur Waste" carboy. Ensure the carboy features a pressure-relief vent cap to prevent gas accumulation.

Protocol C: Immediate Spill Response
  • Isolation: Evacuate the immediate bench area and maximize fume hood extraction.

  • Absorption: For liquid spills, cover the area with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Never use sawdust or paper towels for concentrated solutions, as the high surface area combined with potential acidic residues can trigger spontaneous combustion.

  • Mechanical Collection: Scoop the absorbed mixture using non-sparking polypropylene tools and place it into a solid waste HDPE container.

  • Decontamination & Validation: Wash the spill zone with a 1% sodium bicarbonate solution, followed by a distilled water rinse. Validate the decontamination by swabbing the area; if the pH of the swab matches the ambient water pH (approx. 7.0), the area is chemically clear.

Waste Routing Decision Matrix

To streamline laboratory logistics, adhere to the following decision tree when classifying and routing (4S)-1,3-thiazinane-4-carboxylic acid waste.

G Start Waste Generation: (4S)-1,3-Thiazinane-4-carboxylic Acid Type Waste State? Start->Type Solid Solid Waste (Powder/Consumables) Type->Solid Solid Aqueous Aqueous Waste (Solutions/Extracts) Type->Aqueous Liquid PackSolid Collect in HDPE Sealable Container Solid->PackSolid CheckPH Check pH Aqueous->CheckPH Incineration High-Temperature Incineration (with SOx Scrubbing) PackSolid->Incineration Neutralize Neutralize to pH 6.5 - 7.5 CheckPH->Neutralize pH <6.5 or >7.5 PackAq Route to 'Non-Halogenated Sulfur Waste' Carboy CheckPH->PackAq pH 6.5-7.5 Neutralize->PackAq PackAq->Incineration

Figure 1: Decision matrix and routing workflow for (4S)-1,3-thiazinane-4-carboxylic acid waste.

Final Logistical Handoff

When preparing containers for environmental health and safety (EHS) pickup, ensure that the EPA waste codes (or local equivalent for 2026 regulations) accurately reflect the presence of sulfur. Because TCA is not a listed acutely toxic chemical (P-list), it generally falls under characteristic waste if mixed with flammable solvents (D001) or corrosive liquids (D002) prior to neutralization. Always specify "Contains Thioethers/Sulfur Organics" on the manifest to ensure the disposal facility routes the drums to an incinerator equipped with alkaline flue-gas scrubbers, preventing environmental SO₂ emissions.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598. URL:[Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Sulfur-Containing Compounds. URL:[Link][3]

Sources

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